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  • Product: 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine
  • CAS: 150135-14-1

Core Science & Biosynthesis

Foundational

physical properties of 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine

An In-Depth Technical Guide to the Physical Properties of 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DPhPE) Introduction: The Unique Nature of an Archaeal Lipid Analogue In the vast landscape of lipids that cons...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical Properties of 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DPhPE)

Introduction: The Unique Nature of an Archaeal Lipid Analogue

In the vast landscape of lipids that constitute cellular membranes, those found in the domain of Archaea stand apart. These organisms, often thriving in the planet's most extreme environments, possess membranes built from lipids with unique structural features that confer remarkable stability. 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DPhPE) is a synthetic diether phospholipid that serves as a crucial model for studying the fundamental properties of these archaeal lipids.[1][2]

Unlike the ester-linked, straight-chain fatty acids found in bacteria and eukaryotes, archaeal lipids are characterized by ether linkages and isoprenoid hydrocarbon chains.[3][4][5] DPhPE embodies these features, possessing two C20 phytanyl chains linked via ether bonds to an sn-glycerol-3-phosphate backbone, with an ethanolamine headgroup.[6][7] This architecture is not merely a chemical curiosity; it is the foundation of membranes that can withstand extremes of temperature, pH, and salinity, making DPhPE and its analogues subjects of intense interest for researchers in biophysics, membrane biology, and drug delivery.[4] This guide provides a detailed exploration of the core physical properties of DPhPE, the experimental methodologies used to characterize it, and its applications in science and technology.

Molecular Architecture and Core Physicochemical Data

The defining characteristics of DPhPE originate from its molecular structure. The ether linkages are chemically more robust and resistant to hydrolysis than the ester bonds found in conventional phospholipids.[3] Furthermore, the phytanyl chains are saturated and highly branched, with methyl groups projecting from the isoprenoid backbone. This extensive branching sterically hinders the tight, ordered packing that characterizes the gel phase of straight-chain lipids.

Caption: Molecular structure of 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DPhPE).

The fundamental physical properties of DPhPE are summarized below, providing a baseline for understanding its behavior in more complex systems.

PropertyValueSource
Chemical Formula C45H92NO7P[6]
Molecular Weight 776.205 g/mol [6][7]
Type Diether Phospholipid[5]
Common Synonyms 4ME 16:0 Diether PE, DoPhPE[5][7]

Phase Behavior and Unique Membrane Properties

The most striking physical property of DPhPE and related archaeal lipids is their phase behavior. Unlike conventional diester phospholipids such as dipalmitoylphosphatidylcholine (DPPC), which exhibit a distinct and sharp gel-to-liquid crystalline phase transition, membranes composed of DPhPE remain in a liquid-crystalline state over a vast temperature range.[8][9][10]

  • Absence of Gel-to-Liquid Crystalline Phase Transition: Differential scanning calorimetry (DSC) studies on liposomes made from pure archaeal diether lipids, including DPhPE analogues, show no characteristic endothermic peaks between 0°C and 100°C.[8] This indicates the absence of a cooperative melting transition. The highly branched phytanyl chains prevent the formation of a tightly packed, ordered gel phase even at low temperatures.[4]

  • Membrane Packing and Fluidity: While the branched chains prevent tight packing into a gel state, they create membranes with high mechanical and chemical stability.[11] The area per lipid for diphytanoyl lipids is significantly larger than for their straight-chain counterparts.[2] However, the extensive van der Waals interactions between the interdigitating methyl groups of the phytanyl chains contribute to a stable, yet fluid, membrane structure.

  • Low Permeability: Despite their fluidity, membranes composed of archaeal lipids exhibit remarkably low permeability to water and ions.[3][9] This barrier function is critical for archaea living in high-salt or extreme pH environments. The dense packing of the branched isoprenoid chains in the membrane core is thought to be a key contributor to this property.

  • High Electrical Stability: Electrophysiology measurements on bilayers demonstrate that membranes containing DPhPE exhibit high electrical resistance and stability against applied electrical potentials.[11] Pure DPhPE bilayers, in particular, show very high stability, a property essential for applications in biosensing and for hosting ion channels.[11]

Experimental Protocol: Characterization by Differential Scanning Calorimetry (DSC)

To validate the claim that DPhPE-containing membranes lack a distinct phase transition, Differential Scanning Calorimetry (DSC) is the gold-standard technique.[4] DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the detection of thermal events like phase transitions.

Objective: To determine the thermotropic phase behavior of DPhPE liposomes and compare it to a conventional diester lipid (DPPC).

Methodology:

  • Liposome Preparation:

    • Dissolve dry DPhPE lipid powder in a chloroform/methanol (2:1, v/v) solvent mixture.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with a suitable buffer (e.g., 10 mM phosphate buffer, 150 mM NaCl, pH 7.4) at a temperature well above the expected transition temperature of any control lipids (e.g., 60°C for DPPC).

    • Vortex the suspension to form multilamellar vesicles (MLVs).

    • (Optional) To form large unilamellar vesicles (LUVs), subject the MLV suspension to multiple freeze-thaw cycles followed by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).

  • DSC Analysis:

    • Accurately transfer a known amount of the liposome suspension into an aluminum DSC pan.

    • Prepare a reference pan containing the same volume of buffer.

    • Seal both pans hermetically.

    • Place the sample and reference pans into the DSC instrument.

    • Equilibrate the system at the starting temperature (e.g., 10°C).

    • Scan the temperature upwards at a controlled rate (e.g., 1°C/min) to a final temperature (e.g., 80°C).

    • Record the differential heat flow as a function of temperature.

  • Data Interpretation:

    • The resulting thermogram for a control lipid like DPPC will show a sharp endothermic peak at its known transition temperature (~41°C), representing the heat absorbed during the gel-to-liquid crystalline transition.

    • In contrast, the thermogram for pure DPhPE liposomes will show a flat baseline with no significant endothermic peaks, confirming the absence of a cooperative phase transition in this temperature range.[8]

DSC_Workflow cluster_prep Liposome Preparation cluster_analysis DSC Measurement cluster_data Data Interpretation A 1. Dissolve DPhPE in Organic Solvent B 2. Create Thin Lipid Film (Nitrogen Evaporation) A->B C 3. Hydrate Film with Buffer B->C D 4. Form Vesicles (Vortexing/Extrusion) C->D E 5. Load Sample & Reference into DSC Pans D->E F 6. Temperature Scan (e.g., 10°C to 80°C) E->F G 7. Record Heat Flow F->G H 8. Analyze Thermogram G->H I Result: Flat Baseline (No Phase Transition) H->I

Caption: Experimental workflow for analyzing DPhPE phase behavior using DSC.

Applications in Drug Development and Biophysical Research

The unique physical properties of DPhPE make it an invaluable tool for both fundamental research and pharmaceutical applications.

  • Stable Model Membranes: Researchers use DPhPE and its phosphocholine analogue (DPhPC) to create exceptionally stable liposomes (archaeosomes) and planar lipid bilayers.[12][13] These model systems are ideal for studying the function of reconstituted membrane proteins or for investigating membrane interactions, as they are not complicated by phase transitions within the typical range of biological experiments.[2]

  • Helper Lipid in Nanoparticle Formulations: DPhPE can be used as a "helper lipid" in lipid nanoparticle (LNP) formulations for the delivery of therapeutics like siRNA and mRNA.[13][14] The role of the helper lipid is to facilitate the endosomal escape of the payload into the cytoplasm. While 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a more common helper lipid that promotes the formation of non-bilayer hexagonal phases, the distinct packing properties of DPhPE can be leveraged to modulate the stability, biodistribution, and delivery efficiency of LNPs.[14][15] For instance, substituting other helper lipids with DPhPE analogues can alter protein adsorption and influence organ-specific delivery.[14]

Conclusion

1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine is more than just a structural curiosity. Its physical properties—rooted in its archaeal-like ether linkages and branched phytanyl chains—provide a unique combination of fluidity and extreme stability. The absence of a gel-to-liquid crystalline phase transition over a broad temperature range, coupled with low permeability and high electrical resistance, makes DPhPE an indispensable component for creating robust model membranes and an intriguing candidate for advanced drug delivery systems. A thorough understanding of these properties is essential for scientists and researchers aiming to harness the power of archaeal lipid chemistry to solve challenges in biophysics and medicine.

References

  • Structure and Phase Behavior of Archaeal Lipid Monolayers.
  • Thermotropic phase behaviour of mixed liposomes of archaeal diether and conventional diester lipids.AKJournals.
  • Structure and phase behavior of archaeal lipid monolayers.PubMed.
  • Membrane Properties of Archaeal Macrocyclic Diether Phospholipids.PubMed.
  • On Physical Properties of Tetraether Lipid Membranes: Effects of Cyclopentane Rings.PMC.
  • Vesicular and Planar Membranes of Archaea Lipids: Unusual Physical Properties and Biomedical Applic
  • Biosynthesis of archaeal membrane ether lipids.Frontiers.
  • Bilayer-Forming Lipids Enhance Archaeal Monolayer Membrane Stability.MDPI.
  • Self-assembly and biophysical properties of archaeal lipids.Portland Press.
  • 1,2-DIOLEOYL-SN-GLYCERO-3-PHOSPHOETHANOLAMINE.Inxight Drugs.
  • Vesicular and Planar Membranes of Archaea Lipids: Unusual Physical Properties and Biomedical Applic
  • Vesicle and bilayer formation of diphytanoylphosphatidylcholine (DPhPC) and diphytanoylphosphatidylethanolamine (DPhPE) mixtures and their bilayers' electrical stability.PubMed.
  • 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine.Sigma-Aldrich.
  • 1,2-di-O-phytanyl-sn-glycero-3-phosphoethanolamine (Highly Pure).Molecular Depot.
  • Helper Lipid Structure Influences Protein Adsorption and Delivery of Lipid Nanoparticles to Spleen and Liver.PMC.
  • 1,2-Di-O-Phytanyl-sn-Glycero-3-Phosphoethanolamine, Highly Pure.Avanti Polar Lipids.
  • Physicochemical characterization of 1,2-diphytanoyl-sn-glycero-3-phosphocholine in model membrane systems.PubMed.
  • Sketch of the structures of the lipids used,... | Download Scientific Diagram.
  • Properties of Diphytanoyl Phospholipids at the Air–Water Interface.
  • 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine.Chem-Impex.

Sources

Exploratory

Thermotropic Phase Behavior and Structural Dynamics of 1,2-di-O-phytanyl-sn-glycero-3-phosphoethanolamine (DPhPE)

Executive Summary 1,2-di-O-phytanyl-sn-glycero-3-phosphoethanolamine (DPhPE) is a synthetic archaeal diether lipid analogue utilized extensively in extremophile membrane modeling, liposomal drug delivery, and the biophys...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2-di-O-phytanyl-sn-glycero-3-phosphoethanolamine (DPhPE) is a synthetic archaeal diether lipid analogue utilized extensively in extremophile membrane modeling, liposomal drug delivery, and the biophysical study of membrane fusion. Unlike conventional straight-chain bacterial or eukaryotic phospholipids, DPhPE possesses highly branched phytanyl chains and ether linkages. This unique molecular architecture fundamentally alters its thermotropic phase behavior.

This whitepaper provides an in-depth mechanistic analysis of DPhPE’s phase transition properties, specifically detailing the thermodynamic suppression of its gel-to-liquid crystalline transition ( Tm​ ) and the biophysics driving its spontaneous lamellar-to-inverted hexagonal ( Lα​→HII​ ) phase transition.

Mechanistic Analysis of Phase Transitions in DPhPE

The Suppression of the Gel-to-Liquid Crystalline Transition ( Tm​ )

In conventional straight-chain lipids (e.g., DPPE or DPPC), cooling the membrane induces a highly ordered, solid-like gel phase ( Lβ​ ). The temperature at which the lipid melts from this gel phase into a fluid lamellar phase ( Lα​ ) is the main phase transition temperature ( Tm​ ).

DPhPE does not exhibit a gel-to-liquid crystalline phase transition ( Tm​ ) under any standard biological or experimental temperature range. The causality behind this lies in the extreme steric hindrance generated by its hydrophobic tails. DPhPE contains two phytanyl chains, each possessing four equally spaced methyl branches (tetramethylhexadecyl groups). These bulky methyl groups physically prevent the hydrocarbon chains from packing tightly enough to maximize the van der Waals interactions required for crystallization[1]. Consequently, the hydrocarbon core of DPhPE remains in a highly fluid, disordered state across an extraordinarily broad temperature range (from below -120 °C to >120 °C)[1].

The Lamellar to Inverted Hexagonal ( Lα​→HII​ ) Transition

While DPhPE lacks a chain-melting Tm​ , its most critical phase behavior is its propensity to undergo a lamellar to inverted non-lamellar phase transition.

The phase preference of a lipid is dictated by its Critical Packing Parameter ( P ) , defined as P=v/(a0​⋅lc​) , where:

  • v = hydrophobic chain volume

  • a0​ = optimal headgroup area at the lipid-water interface

  • lc​ = critical chain length

In DPhPE, the phosphoethanolamine (PE) headgroup is small and capable of strong intermolecular hydrogen bonding (between the ammonium group and the phosphate oxygen of adjacent lipids). This drastically reduces its effective cross-sectional area ( a0​ )[2]. Simultaneously, the branched phytanyl chains occupy a massive hydrophobic volume ( v ). This creates a packing parameter significantly greater than 1 ( P>1 ), giving the DPhPE molecule a highly conical geometry[3].

Because of this extreme negative spontaneous curvature, pure DPhPE does not form stable lamellar ( Lα​ ) bilayers at ambient temperatures. Instead, its Lα​→HII​ transition temperature is effectively shifted below room temperature. Upon hydration at standard conditions, pure DPhPE spontaneously self-assembles into non-lamellar inverted phases, predominantly the inverted hexagonal ( HII​ ) or bicontinuous cubic ( QII​ ) phases[3][4]. To study DPhPE in a lamellar bilayer format, it must be constrained by mixing it with a cylindrical lipid, such as DPhPC, which acts to stabilize the planar membrane geometry[1][3].

PhaseTransition cluster_0 Headgroup Influence on Lipid Packing & Phase Behavior PC DPhPC (Choline Headgroup) Pack_PC Packing Parameter ≈ 1 (Cylindrical Geometry) PC->Pack_PC PE DPhPE (Ethanolamine Headgroup) Pack_PE Packing Parameter > 1 (Conical Geometry) PE->Pack_PE Phase_Lam Stable Lamellar (Lα) -120°C to >120°C Pack_PC->Phase_Lam Phase_Hex Inverted Hexagonal (HII) Spontaneous at Ambient Temp Pack_PE->Phase_Hex

Thermotropic phase behavior driven by lipid packing parameters in diphytanyl lipids.

Quantitative Data: Comparative Lipid Properties

To contextualize DPhPE's behavior, the following table summarizes the structural and thermodynamic properties of DPhPE against its choline analogue (DPhPC) and its straight-chain ester counterpart (DPPE).

LipidChain TypeLinkageHeadgroup Tm​ (Gel-to-Fluid) Lα​→HII​ TransitionAmbient Phase State
DPPE Straight (16:0)EsterEthanolamine~63 °C> 120 °CGel ( Lβ​ )
DPhPC Branched (Phytanyl)EtherCholineNone (-120 °C to 120 °C)None (Stable Lamellar)Fluid Lamellar ( Lα​ )
DPhPE Branched (Phytanyl)EtherEthanolamineNone (-120 °C to 120 °C)< 20 °C Inverted Hexagonal ( HII​ )

Experimental Methodologies for Phase Characterization

Because non-lamellar transitions ( Lα​→HII​ ) involve very small enthalpy changes (often < 1 kcal/mol), Differential Scanning Calorimetry (DSC) is frequently insufficient for precise phase boundary mapping. As a Senior Application Scientist, I recommend utilizing Small-Angle X-ray Scattering (SAXS) or Neutron Diffraction as the gold standard for validating DPhPE phase transitions, as these techniques directly measure the crystallographic space group of the lipid assembly[5].

Protocol: SAXS/Neutron Diffraction Phase Mapping of DPhPE

Objective: To determine the thermotropic phase boundaries of DPhPE and DPhPE-containing lipid mixtures.

  • Lipid Film Preparation:

    • Dissolve DPhPE (or a 9:1 DPhPC:DPhPE molar mixture for lamellar stabilization) in chloroform/methanol (2:1 v/v)[1][6].

    • Evaporate the solvent under a gentle stream of nitrogen gas, followed by vacuum desiccation for 12 hours to remove residual organic solvents.

  • Hydration & Equilibration:

    • Hydrate the lipid film in excess buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). For Neutron Diffraction, utilize D2​O -based buffers to provide scattering contrast[1].

    • Subject the suspension to 5 cycles of freeze-thawing (liquid nitrogen to 50 °C) to ensure uniform hydration.

  • Thermotropic Scanning:

    • Load the sample into a quartz capillary (for SAXS) or a customized humidity chamber (for Neutron Diffraction)[1].

    • Program the temperature controller to scan from 20 °C to 85 °C, utilizing 5 °C step increments. Allow 15 minutes of isothermal equilibration at each step.

  • Data Acquisition & Bragg Peak Analysis:

    • Acquire scattering profiles (Intensity vs. scattering vector q ).

    • Calculate the phase structure based on the ratios of the Bragg peak positions ( qn​/q1​ ):

      • Lamellar ( Lα​ ): Peaks align at integer ratios 1:2:3:4 [5].

      • Inverted Hexagonal ( HII​ ): Peaks align at ratios 1:3​:2:7​ [5].

      • Cubic ( QII​ ): Peaks align at ratios 2​:3​:2:6​ [5].

SAXSWorkflow Step1 1. Lipid Film Hydration (DPhPE in excess buffer) Step2 2. Thermal Equilibration (Isothermal holds, 20°C - 85°C) Step1->Step2 Step3 3. SAXS / Neutron Diffraction (q-range 0.01 - 0.5 Å⁻¹) Step2->Step3 Step4 4. Bragg Peak Analysis (Extract q-spacing ratios) Step3->Step4 Decision Phase Identification Step4->Decision Lam Lamellar (Lα) Ratio: 1 : 2 : 3 Decision->Lam Hex Hexagonal (HII) Ratio: 1 : √3 : 2 : √7 Decision->Hex

SAXS/Neutron diffraction workflow for characterizing non-lamellar lipid phase transitions.

Conclusion

The biophysical utility of DPhPE lies in its extreme resistance to gel-phase crystallization combined with its aggressive drive toward non-lamellar inverted phases. Because it lacks a traditional Tm​ and spontaneously forms HII​ structures at ambient temperatures, it is an indispensable tool for researchers engineering highly fusogenic liposomes, studying the energetics of membrane fusion pores, and recreating the complex, highly fluid domain architectures of archaeal extremophile membranes.

References

  • Structural Characterization of an Archaeal Lipid Bilayer as a Function of Hydration and Temperature National Center for Biotechnology Information (PMC)[Link]

  • Lipid Phase Separation Induced by the Apolar Polyisoprenoid Squalane Demonstrates Its Role in Membrane Domain Formation in Archaeal Membranes Langmuir - ACS Publications[Link]

  • Characterisation of a synthetic Archeal membrane reveals a possible new adaptation route to extreme conditions ResearchGate[Link]

  • Structural Characterization of an Archaeal Lipid Bilayer as a Function of Hydration and Temperature ResearchGate[Link]

Sources

Foundational

Molecular Dynamics Simulation of 1,2-di-O-phytanyl-sn-glycero-3-phosphoethanolamine (DoPPE) Bilayers: A Technical Guide

The Archaeal Membrane Paradigm In the pursuit of highly stable liposomal formulations and a deeper understanding of extremophile biology, synthetic archaeal lipid analogues have emerged as critical tools. Among these, 1,...

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Author: BenchChem Technical Support Team. Date: March 2026

The Archaeal Membrane Paradigm

In the pursuit of highly stable liposomal formulations and a deeper understanding of extremophile biology, synthetic archaeal lipid analogues have emerged as critical tools. Among these, 1,2-di-O-phytanyl-sn-glycero-3-phosphoethanolamine (commonly abbreviated as DoPPE or DoPhPE) represents a cornerstone molecule.

Unlike conventional bacterial or eukaryotic diester lipids (e.g., DPPE), DoPPE is characterized by an sn-2,3-glycerol backbone, ether linkages, and highly branched polyisoprenoid (phytanyl) chains 1. These structural nuances are not merely taxonomic markers; they are the physical basis for extraordinary stability under high temperatures and hydrostatic pressures. To accurately capture the behavior of these membranes, researchers frequently study DoPPE in a 9:1 molar ratio with its choline derivative, DoPhPC, to mimic the natural composition and negative curvature constraints of archaeal membranes 1, 2.

As a Senior Application Scientist, I approach the molecular dynamics (MD) simulation of DoPPE not just as a computational exercise, but as a self-validating system where in silico predictions must rigorously align with empirical biophysical data.

In Silico Methodology: Constructing the DoPPE Bilayer

Simulating branched ether lipids requires strict adherence to specialized protocols. The causality behind each parameter choice is vital to prevent artifacts.

Force Field and Topology Selection

Standard lipid force fields often fail to accurately capture the steric hindrance of the methyl branches on phytanyl chains. We utilize the CHARMM36 lipid force field , supplemented with specific parameters for ether linkages and branched isoprenoids. The ether oxygen lacks the bulky carbonyl group of ester lipids, allowing for tighter packing. If this is not parameterized correctly, the simulation will artificially inflate the Area Per Lipid (APL).

Step-by-Step Simulation Protocol
  • System Assembly: Construct a symmetric bilayer containing a 9:1 molar ratio of DoPhPC to DoPPE. For midplane intercalation studies, randomly insert 1–10 mol% of an apolar polyisoprenoid, such as squalane, into the hydrophobic core 3.

  • Solvation & Ionization: Solvate the system using the TIP3P water model, ensuring a hydration level of at least 30–40 water molecules per lipid to prevent periodic boundary artifacts. Neutralize the system and add 0.15 M NaCl to mimic physiological ionic strength.

  • Energy Minimization: Execute a steepest-descent minimization (maximum force < 1000 kJ/mol/nm) to resolve steric clashes, particularly around the highly branched phytanyl tails.

  • NVT Equilibration (Volume Constant): Run for 1 ns at 323 K using a velocity-rescaling thermostat. Apply position restraints (1000 kJ/mol/nm²) to the lipid headgroups to allow the water and ions to relax around the membrane interface.

  • NPT Equilibration (Pressure Constant): Run for 5 ns using the Parrinello-Rahman barostat at 1 bar. Critical Choice: You must use semi-isotropic pressure coupling . Bilayers are inherently anisotropic; the lateral ( x−y ) plane must scale independently of the normal ( z ) axis to maintain a tensionless state. Isotropic coupling will artificially compress the membrane.

  • Production Run: Remove all restraints and simulate for a minimum of 500 ns to ensure the slow lateral diffusion of the bulky phytanyl chains reaches a steady state.

G A System Construction (DoPPE / DoPhPC + Squalane) B Solvation & Ionization (TIP3P + 0.15M NaCl) A->B C Energy Minimization (Steepest Descent) B->C D NVT Equilibration (Position Restraints, dt=1fs) C->D E NPT Equilibration (Semi-isotropic Coupling, dt=2fs) D->E F Production MD (Unrestrained, >500ns) E->F G Trajectory Analysis (APL, Thickness, Order Parameters) F->G

Step-by-step molecular dynamics simulation workflow for DoPPE lipid bilayers.

Mechanistic Discoveries: The Role of Squalane and Phytanyl Chains

MD simulations of DoPPE/DoPhPC bilayers reveal profound structural behaviors that explain archaeal extremophile survival.

Reduced Volume Fluctuations

The methyl branching of the phytanyl chains creates significant steric hindrance, which prevents the lipids from crystallizing into a gel phase at low temperatures, while simultaneously restricting excessive fluidity at high temperatures. This results in highly dampened membrane volume fluctuations compared to straight-chain DPPE counterparts.

Midplane Intercalation

A fascinating phenomenon captured by MD is the behavior of apolar molecules like squalane. In archaeal membranes, squalane partitions directly into the bilayer midplane, orienting parallel to the membrane surface [[2]](), 3. This intercalation acts as a structural "shim," increasing the hydrophobic core thickness ( 2Dc​ ) and drastically reducing proton permeability—a vital adaptation for survival in highly acidic, high-pressure environments 4.

G A Ether Linkages (sn-2,3-glycerol) D Resistance to Hydrolysis A->D B Phytanyl Chains (Methyl branching) E Steric Hindrance & Reduced Volume Fluctuations B->E C Squalane Intercalation (Midplane localization) F Increased Hydrophobic Core Thickness C->F G Extreme Environmental Stability (High T, P) D->G E->G F->G

Mechanistic contributions of DoPPE structural features to extreme environmental stability.

Empirical Validation: A Self-Validating System

To ensure our computational models are trustworthy, the structural parameters extracted from the MD trajectory (e.g., electron density profiles) must be validated against experimental Neutron Scattering Length Density (NSLD) profiles 3.

Neutron Diffraction Validation Protocol
  • Lipid Film Preparation: Dissolve DoPhPC and DoPPE (9:1 molar ratio) in a 2:1 chloroform/methanol solution. Spread the mixture onto an ultraclean silicon wafer using the "rock and roll" method to ensure uniform coating, followed by overnight drying under high vacuum 3.

  • Hydration: Seal the wafer inside an aluminum sample holder containing 100 μL of water (utilizing varying D₂O percentages for contrast matching). Incubate at 50 °C for 48 hours to achieve full bilayer hydration [[3]]().

  • Diffraction & Analysis: Mount the sample in a neutron diffractometer. Perform Ω -scans to capture Bragg peak positions. Calculate the NSLD profile.

  • Data Correlation: Extract the Gibbs-Luzzati bilayer thickness ( DB​ ) from the peak-to-peak distance of the NSLD, and the hydrocarbon core thickness ( 2Dc​ ) from the central minimum intensity [[1]](). Compare these directly to the MD-derived mass density profiles.

Quantitative Data Summary

The table below summarizes the structural dimensions of the DoPhPC:DoPPE (9:1) system at 25°C and 100% relative humidity, demonstrating the profound effect of squalane intercalation observed in both MD and neutron diffraction studies 2, 3.

System CompositionLamellar d-spacing ( D )Bilayer Thickness ( DB​ )Hydrocarbon Core ( 2Dc​ )
DoPhPC:DoPPE (9:1) 51.0 ± 0.1 Å38.4 ± 0.2 Å32.2 ± 0.2 Å
DoPhPC:DoPPE (9:1) + 1 mol% Squalane 52.8 ± 0.1 Å41.8 ± 0.2 Å35.0 ± 0.2 Å

Note: The addition of just 1 mol% squalane expands the hydrophobic core by nearly 3 Å, validating the midplane intercalation model predicted by MD simulations.

Synthesis and Future Perspectives

The accurate molecular dynamics simulation of DoPPE bilayers provides an indispensable lens into the biophysics of archaeal membranes. By leveraging semi-isotropic pressure coupling and rigorously parameterized force fields, researchers can confidently model how ether linkages and phytanyl branching dictate membrane impermeability. Moving forward, the integration of these in silico models with empirical NSLD profiles will accelerate the development of next-generation archaeosomes for robust drug delivery systems capable of surviving harsh physiological environments.

References

  • Non-Polar Lipids as Regulators of Membrane Properties in Archaeal Lipid Bilayer Mimics Source: MDPI URL:[Link]

  • Structural Characterization of an Archaeal Lipid Bilayer as a Function of Hydration and Temperature Source: NIH / PMC URL:[Link]

  • Characterisation of a synthetic Archeal membrane reveals a possible new adaptation route to extreme conditions Source: NIH / PMC URL:[Link]

  • Lipid Phase Separation Induced by the Apolar Polyisoprenoid Squalane Demonstrates Its Role in Membrane Domain Formation in Archaeal Membranes Source: ACS Publications URL:[Link]

Sources

Exploratory

1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine mass spectrometry fragmentation pathways

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine Introduction: The Structural Significance of DPhPE in Archaea 1,2-di-o-phytanyl-sn-glycero-3-phosph...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine

Introduction: The Structural Significance of DPhPE in Archaea

1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DPhPE) is a hallmark phospholipid of archaeal cell membranes.[1][2][3] Its structure is uniquely adapted to the often-extreme environments inhabited by these organisms. Unlike the ester-linked, fatty acid-based lipids found in bacteria and eukarya, archaeal lipids like DPhPE are characterized by isoprenoid chains—in this case, two C20 phytanyl groups—connected to a glycerol backbone via resilient ether linkages.[1][4] This ether bond provides enhanced chemical stability against hydrolysis, a critical advantage in high-temperature or extreme-pH environments.

Furthermore, the stereochemistry of the glycerol backbone is distinct, being sn-glycerol-1-phosphate, the enantiomer of the sn-glycerol-3-phosphate backbone found in other domains of life.[4] DPhPE is completed by a phosphoethanolamine headgroup, a common polar moiety in membrane lipids.[2][3] A thorough understanding of the mass spectrometric fragmentation of DPhPE is essential for accurate lipid identification and structural elucidation in the burgeoning fields of lipidomics, microbiology, and paleoclimatology, where archaeal lipids serve as critical biomarkers.[5][6] This guide provides a detailed examination of the fragmentation pathways of DPhPE, offering field-proven insights for researchers and drug development professionals.

Pillar 1: Ionization and Adduct Formation in DPhPE Analysis

The initial step in mass spectrometric analysis is the ionization of the target molecule. For archaeal lipids, Electrospray Ionization (ESI) is a predominant technique, valued for its soft ionization capabilities that preserve the intact molecule for subsequent fragmentation analysis (MS/MS).[1][7] Depending on the solvent system and ion source conditions, DPhPE can be observed as several different precursor ions, each influencing the subsequent fragmentation cascade.

  • Positive Ion Mode: DPhPE readily forms protonated molecules, [M+H]+, especially in the presence of protic solvents and acid modifiers like formic acid. It also has a high affinity for alkali metal ions, leading to the common observation of sodiated [M+Na]+ and lithiated [M+Li]+ adducts.[1][8] The choice of adduct is not trivial; lithiated adducts, for instance, can yield richer structural information in multi-stage fragmentation experiments (MSn) compared to their protonated or deprotonated counterparts.[8][9]

  • Negative Ion Mode: In the presence of a basic modifier like ammonium acetate or under neutral conditions, DPhPE will deprotonate to form the [M-H]- ion. This mode is particularly useful for selectively observing specific headgroup cleavages.[8][9]

The complex and isomeric nature of lipids makes their analysis challenging; often, mass alone is insufficient for confident identification.[5] Therefore, tandem mass spectrometry (MS/MS), which involves isolating the precursor ion and inducing fragmentation through collision-induced dissociation (CID), is indispensable for unraveling the molecular structure.

Pillar 2: Core Fragmentation Pathways of DPhPE

The fragmentation of DPhPE in a mass spectrometer is a series of predictable, structure-dependent bond cleavages. These pathways are governed by the chemical nature of the precursor ion and can be broadly categorized as charge-driven or charge-remote processes.[10][11]

Positive Ion Mode Fragmentation ([M+H]+)

When the protonated DPhPE molecule is subjected to collision-induced dissociation, fragmentation occurs at several key locations, primarily around the polar headgroup and the glycerol backbone.

  • Headgroup Cleavage (Charge-Driven): The most prominent fragmentation pathway for [M+H]+ is the neutral loss of the entire phosphoethanolamine headgroup (141.02 Da). This occurs via cleavage of the P-O bond of the glycerol backbone, leading to the formation of a highly abundant diglyceride-like fragment ion.

  • Formation of Headgroup-Specific Ions: Concurrently, a protonated phosphoethanolamine fragment can be observed at m/z 142.0. This ion is a diagnostic marker for any PE-containing lipid.

  • Phytanyl Chain Fragmentation (Charge-Remote): While less common in low-energy CID of diether lipids compared to diacyl lipids, some fragmentation can occur along the phytanyl chains.[9] These processes are typically charge-remote, involving the loss of neutral isoprenoid units.

  • Cleavage of the Glycerol Backbone: Further fragmentation can involve the loss of one of the phytanyl chains as a neutral phytanol molecule (282.33 Da), often accompanied by rearrangements.

G parent DPhPE [M+H]⁺ m/z 776.7 frag1 [M+H - 141.02]⁺ (Di-phytanyl-glycerol) m/z 635.6 parent->frag1  - C₂H₈NO₄P (141.02 Da) frag2 Phosphoethanolamine [C₂H₈NO₄P]⁺ m/z 142.0 parent->frag2 Headgroup fragment frag3 [M+H - 141.02 - 282.33]⁺ (Mono-phytanyl-glycerol fragment) m/z 353.3 frag1->frag3  - C₂₀H₄₂O (Phytanol, 298.55 Da) (rearrangement)

Caption: Proposed fragmentation pathway of protonated DPhPE.

Negative Ion Mode Fragmentation ([M-H]-)

In negative ion mode, the charge is localized on the phosphate group, directing a different set of fragmentation reactions that are highly informative.

  • Diagnostic Headgroup Anion: The most characteristic fragmentation is the formation of the deprotonated phosphoethanolamine headgroup anion at m/z 140.0. A precursor ion scan for m/z 140 is a common and effective strategy for selectively detecting all PE-containing lipids in a complex mixture.[12]

  • Neutral Loss of the Ethanolamine Moiety: A neutral loss of the ethanolamine portion (C₂H₅N, 43.04 Da) can occur, yielding a fragment corresponding to di-phytanyl-glycero-phosphate.

  • Fatty Acid Analogue Cleavage (Charge-Remote): While DPhPE has ether linkages, fragmentation analogous to the loss of fatty acids in ester lipids can occur.[11] This charge-remote process involves the neutral loss of a phytanyl chain, often as phytan-1-ol, or cleavage to form a phytanyl carboxylate-like anion, though this is less favored than in ester lipids. The fragmentation pathways leading to carboxylate anions are considered charge-driven processes.[11]

  • Glycerol Backbone Fragments: Cleavage can also produce anions containing the glycerol-phosphate backbone with one or both phytanyl chains attached.

G parent DPhPE [M-H]⁻ m/z 774.7 frag1 [M-H - C₂₀H₄₁]⁻ (Loss of phytanyl radical) m/z 492.3 parent->frag1  - C₂₀H₄₁ (281.4 Da) frag2 Phosphoethanolamine [C₂H₇NO₄P]⁻ m/z 140.0 parent->frag2 Headgroup anion frag3 [M-H - C₂H₅N]⁻ (Loss of ethanolamine) m/z 731.6 parent->frag3  - C₂H₅N (43.04 Da)

Caption: Key fragmentation pathways of deprotonated DPhPE.

Pillar 3: A Self-Validating Experimental Protocol

To ensure trustworthy and reproducible results, the following detailed methodology for LC-MS/MS analysis of DPhPE is recommended. This protocol integrates best practices for extraction, separation, and detection of archaeal lipids.[6][13]

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Analysis cluster_3 Data Analysis a 1. Lyophilized Cells b 2. Lipid Extraction (MTBE Protocol) a->b c 3. Dry & Reconstitute b->c d 4. Inject on C8 Column c->d e 5. Gradient Elution d->e f 6. ESI Ionization (Positive & Negative) e->f g 7. Full Scan MS f->g h 8. Data-Dependent MS/MS g->h i 9. Identify Precursor Ion h->i j 10. Analyze Fragmentation (Match to Pathways) i->j k 11. Structural Confirmation j->k

Caption: Workflow for LC-MS/MS analysis of DPhPE.

Step-by-Step Methodology
  • Lipid Extraction (MTBE Method): [5][13]

    • Start with a known quantity of lyophilized archaeal cell mass.

    • Add 1.5 mL of methanol to the sample in a glass tube. Vortex thoroughly.

    • Add 5 mL of methyl tert-butyl ether (MTBE) and vortex for 1 hour at room temperature.

    • Induce phase separation by adding 1.25 mL of high-purity water. Vortex for 1 minute and centrifuge at 1,000 x g for 10 minutes.

    • Carefully collect the upper (organic) phase containing the lipids.

    • Dry the extracted lipids under a stream of nitrogen and reconstitute in a known volume of a suitable solvent (e.g., 9:1 methanol:chloroform) for LC-MS injection.

  • High-Performance Liquid Chromatography (HPLC): [13]

    • Column: Waters BEH C8, 100 x 1 mm, 1.7 µm particle size.

    • Solvent A: Water with 1% ammonium acetate and 0.1% formic acid.

    • Solvent B: Acetonitrile/2-propanol (5:2 v/v) with 1% ammonium acetate and 0.1% formic acid.

    • Flow Rate: 150 µL/min.

    • Gradient:

      • 0-40 min: 50% B to 100% B.

      • 40-50 min: Hold at 100% B.

      • 50-58 min: Return to 50% B for re-equilibration.

  • Mass Spectrometry (Orbitrap or Q-TOF): [13]

    • Ionization Source: Heated Electrospray Ionization (HESI).

    • Spray Voltage: 4.5 kV.

    • Capillary Temperature: 300 °C.

    • Acquisition Mode: Data-Dependent Acquisition (DDA).

    • Full Scan MS:

      • Resolution: 100,000.

      • Mass Range: m/z 300-1200.

    • MS/MS (Fragmentation):

      • Select the top 10 most abundant ions from the full scan for fragmentation.

      • Collision Energy: Normalized collision energy (NCE) set to 50% (this may require optimization depending on the instrument).

      • Exclusion: Set a dynamic exclusion for 10 seconds to allow for the detection of lower-abundance ions.

Data Summary: Diagnostic Ions for DPhPE Identification

For rapid and confident identification, the following fragment ions serve as diagnostic markers for DPhPE.

Ion ModePrecursor Ion (m/z)Diagnostic Fragment (m/z)Identity of FragmentFragmentation Type
Positive 776.7 ([M+H]⁺)635.6[M+H - Phosphoethanolamine]⁺Neutral Loss
Positive 776.7 ([M+H]⁺)142.0Protonated PhosphoethanolamineHeadgroup Fragment
Negative 774.7 ([M-H]⁻)140.0Deprotonated PhosphoethanolamineHeadgroup Anion
Negative 774.7 ([M-H]⁻)731.6[M-H - Ethanolamine]⁻Neutral Loss

References

  • Determination of Archaeal Lipids by Mass Spectrometry. Bio-protocol. Available from: [Link]

  • Structural studies on archaeal phytanyl-ether lipids isolated from membranes of extreme halophiles by linear Ion-trap multiple-stage tandem mass spectrometry with electrospray ionization. PMC. Available from: [Link]

  • A Novel Approach to Characterize the Lipidome of Marine Archaeon Nitrosopumilus maritimus by Ion Mobility Mass Spectrometry. Frontiers. Available from: [Link]

  • Structural studies on archaeal phytanyl-ether lipids isolated from membranes of extreme halophiles by linear ion-trap multiple-stage tandem mass spectrometry with electrospray ionization. PubMed. Available from: [Link]

  • 1,2-Di-O-Phytanyl-sn-Glycero-3-Phosphoethanolamine, Highly Pure. Blue Tiger Scientific. Available from: [Link]

  • MALDI-TOF/MS analysis of archaebacterial lipids in lyophilized membranes dry-mixed with 9-aminoacridine. PMC. Available from: [Link]

  • Archaeal Lipids: Extraction, Separation, and Identification via Natural Product Chemistry Perspective. PMC. Available from: [Link]

  • Methods for Analyzing Archaeal Lipids. DSpace@MIT. Available from: [Link]

  • High-energy CID tandem TOF-MS of various types of precursor ions of selected diether phospholipids: Diagnostic known and unexpected fragmentation pathways. ResearchGate. Available from: [Link]

  • Simultaneous total analysis of core and polar membrane lipids in archaea by high‐performance liquid chromatography/high‐resolution mass spectrometry coupled with heated electrospray ionization. ResearchGate. Available from: [Link]

  • Electrospray ionization-mass spectrometry (ESI-MS) analysis of polar lipids from A) H. tebenquichense, B) BM and C) GC extract. ResearchGate. Available from: [Link]

  • Skeletal formula of the archaeal lipids... ResearchGate. Available from: [Link]

  • Biosynthesis of archaeal membrane ether lipids. Frontiers. Available from: [Link]

  • RADICAL-INDUCED FRAGMENTATION OF PHOSPHOLIPID CATIONS USING METASTABLE ATOM-ACTIVATED DISSOCIATION MASS SPECTROMETRY (MAD-MS). PMC. Available from: [Link]

  • Fragmentation patterns of five types of phospholipids by ultra-high-performance liquid chromatography electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Analytical Methods (RSC Publishing). Available from: [Link]

  • Multistage mass spectrometry of phospholipids using collision-induced dissociation (CID) and metastable atom-activated dissociation (MAD). West Virginia University. Available from: [Link]

  • Fragmentation pathways of polymer ions. PubMed. Available from: [Link]

  • MALDI-Q-TOF-MS Ionization and Fragmentation of Phospholipids and Neutral Lipids of Dairy Interest Using Variable Doping Salts. Longdom Publishing. Available from: [Link]

  • Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PMC. Available from: [Link]

  • Charge-remote and charge-driven fragmentation processes in diacyl glycerophosphoethanolamine upon low-energy collisional activation: a mechanistic proposal. PubMed. Available from: [Link]

  • Precursor scans for m/z 140 anionic head group fragment. The most... ResearchGate. Available from: [Link]

  • Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. PubMed. Available from: [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Office of Justice Programs. Available from: [Link]

  • Mass Spectrometry: Fragmentation. Available from: [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Available from: [Link]

Sources

Foundational

Thermodynamic Properties of 1,2-di-O-phytanyl-sn-glycero-3-phosphoethanolamine (DPhPE) in Aqueous Solution: A Technical Guide

Executive Summary 1,2-di-O-phytanyl-sn-glycero-3-phosphoethanolamine (DPhPE, also denoted as DoPhPE) is a synthetic archaeal lipid analog that has become a cornerstone in biophysical research, particularly for modeling e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2-di-O-phytanyl-sn-glycero-3-phosphoethanolamine (DPhPE, also denoted as DoPhPE) is a synthetic archaeal lipid analog that has become a cornerstone in biophysical research, particularly for modeling extremophile membranes and developing highly stable liposomal drug delivery systems. Unlike conventional bacterial or eukaryotic diacyl phospholipids, DPhPE possesses ether-linked, highly branched phytanyl chains. This unique molecular architecture fundamentally alters its thermodynamic behavior in aqueous solutions.

This whitepaper provides an in-depth analysis of the thermodynamic properties of DPhPE, exploring the causality behind its phase behavior, hydration dynamics, and structural polymorphism. It also provides field-proven, self-validating experimental protocols for characterizing these properties.

Molecular Architecture and Thermodynamic Causality

The thermodynamic uniqueness of DPhPE in aqueous solution is driven by three structural features:

  • Ether Linkages: Unlike the ester bonds in conventional lipids (e.g., DPPE), the ether bonds connecting the phytanyl chains to the glycerol backbone are highly resistant to chemical hydrolysis and oxidation, providing exceptional stability across extreme pH ranges[1].

  • Phytanyl Chains (Methyl Branching): The hydrophobic tails consist of 3,7,11,15-tetramethylhexadecyl (phytanyl) groups. The periodic methyl branches sterically hinder the tight packing of the hydrocarbon chains. Causally, this increases the spacing between chains, drastically reducing the van der Waals attractive forces that typically stabilize the gel phase in straight-chain lipids[2].

  • Phosphoethanolamine (PE) Headgroup: The PE headgroup has a small hydration radius and cross-sectional area compared to the bulky, branched phytanyl tails. This geometric mismatch creates a highly conical molecular shape, imparting a strong spontaneous negative curvature to the lipid[3].

The Absence of a Gel-to-Fluid Phase Transition

In conventional straight-chain lipids like DPPE, the thermodynamic transition from an ordered gel phase ( Lβ​ ) to a disordered liquid-crystalline fluid phase ( Lα​ ) is marked by a sharp, high-enthalpy endothermic peak. In stark contrast, DPhPE does not exhibit a sharp gel-to-fluid phase transition over an exceptionally broad temperature range (from -120 °C to 120 °C)[4][5]. The methyl branches ensure the membrane remains in a permanently fluid state, which is a critical evolutionary adaptation for archaea surviving in fluctuating extreme environments.

Hydration-Dependent Polymorphism

Because of its strong negative curvature, pure DPhPE in aqueous solution is thermodynamically driven to minimize its free energy by forming non-lamellar phases. At low hydration levels (<80% relative humidity), DPhPE self-assembles into inverted hexagonal ( HII​ ) or cubic phases[5][6]. To stabilize DPhPE into a planar lamellar bilayer ( Lα​ ) in excess water, it is frequently co-formulated with a lipid possessing zero or positive curvature, such as 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC)[3][5].

PhaseBehavior A DPhPE in Aqueous Solution (Strong Negative Curvature) B Low Hydration / High Temp (<80% RH) A->B Dehydration C High Hydration (>90% RH) A->C Excess Water D Non-Lamellar Phases (Inverted Hexagonal H_II / Cubic) B->D Spontaneous Curvature Dominates E Lamellar Phase (L_alpha) (Requires PC co-lipid for stability) C->E Headgroup Swelling

Thermodynamic phase transition pathways of DPhPE based on hydration levels.

Quantitative Thermodynamic Parameters

The table below summarizes the comparative thermodynamic and structural properties of DPhPE against its straight-chain counterpart (DPPE) and its choline analog (DPhPC).

PropertyDPhPE (Archaeal Analog)DPPE (Bacterial Analog)DPhPC (Archaeal Analog)
Linkage Type EtherEsterEster/Ether variants
Main Phase Transition ( Tm​ ) None (-120°C to 120°C)~63 °CNone (-120°C to 120°C)
Spontaneous Curvature Highly NegativeSlightly NegativeNear Zero
Preferred Aqueous Phase Inverted Hexagonal ( HII​ )Lamellar Gel ( Lβ​ )Lamellar Fluid ( Lα​ )
Water Permeability Extremely LowModerateExtremely Low
Compressibility Modulus High (Stiff membrane)ModerateModerate

Data synthesized from biophysical characterizations of diphytanyl lipids[4][5][7].

Experimental Protocols for Thermodynamic Characterization

To accurately capture the thermodynamic profile of DPhPE without introducing preparation artifacts, researchers must utilize self-validating experimental workflows. Below are the definitive protocols for Differential Scanning Calorimetry (DSC) and Small-Angle X-ray Scattering (SAXS).

Protocol 1: Differential Scanning Calorimetry (DSC) of DPhPE

DSC is the gold standard for measuring the heat flow associated with lipid phase transitions[4][8]. Because DPhPE lacks a standard Tm​ , the protocol must include a positive control to validate that the absence of a peak is a true thermodynamic property and not an instrument failure.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of DPhPE in chloroform/methanol (2:1 v/v). Dry the lipid film under a gentle stream of nitrogen gas, followed by vacuum desiccation for 12 hours to remove trace solvents.

  • Hydration: Hydrate the lipid film with 1 mL of degassed, ultra-pure aqueous buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Vesicle Formation: Subject the suspension to 5 cycles of freeze-thaw (liquid nitrogen to a 50°C water bath) to ensure uniform hydration. Note: Pure DPhPE will form turbid, non-lamellar aggregates.

  • Control Preparation: Prepare a parallel sample of 5 mg DPPE using the exact same hydration protocol.

  • DSC Loading & Equilibration: Load 0.5 mL of the DPhPE suspension into the sample cell of a high-sensitivity microcalorimeter, with the pure buffer in the reference cell. Equilibrate at 5°C for 30 minutes.

  • Thermal Scanning: Scan from 5°C to 95°C at a heating rate of 1°C/min. Perform three consecutive heating and cooling cycles to establish thermodynamic reversibility.

  • Data Validation: The DPPE control must show a distinct endothermic peak at ~63°C. The DPhPE thermogram should remain flat, validating its permanent fluid state[4][9].

Protocol 2: Small-Angle X-ray Scattering (SAXS) for Phase Identification

To determine whether DPhPE has formed a lamellar or inverted hexagonal phase at a given hydration level, SAXS is employed to measure the Bragg peak spacing.

Step-by-Step Methodology:

  • Sample Chamber Prep: Load the hydrated DPhPE paste into a quartz capillary or a specialized humidity-controlled sample chamber.

  • Equilibration: Allow the sample to equilibrate at the target relative humidity (e.g., 90% RH) and temperature (e.g., 25°C) for at least 4 hours.

  • X-ray Exposure: Expose the sample to a highly collimated X-ray beam (e.g., Cu radiation, λ=1.54 Å).

  • Scattering Vector ( q ) Analysis: Record the scattering intensity I(q) as a function of the scattering vector q=(4π/λ)sin(θ) .

  • Phase Assignment:

    • If the Bragg peaks are spaced in ratios of 1:2:3:4 , the phase is Lamellar ( Lα​ ).

    • If the peaks are spaced in ratios of 1:3​:2:7​ , the phase is Inverted Hexagonal ( HII​ )[10].

Workflow S1 Step 1: Lipid Film Drying & Hydration (DPhPE in Aqueous Buffer) S2 Step 2: Freeze-Thaw Cycling (Ensure Uniform Hydration) S1->S2 S3 Step 3: Thermal & Humidity Equilibration (Set RH% and Temperature) S2->S3 S4 Step 4A: DSC Analysis (Measure Heat Flow & Enthalpy) S3->S4 Thermodynamic Profiling S5 Step 4B: SAXS / SANS (Determine d-spacing & Phase) S3->S5 Structural Profiling

Self-validating experimental workflow for thermodynamic and structural profiling of DPhPE.

Implications for Drug Development

The thermodynamic resilience of DPhPE makes it a highly attractive excipient for next-generation lipid nanoparticles (LNPs) and liposomes. Because DPhPE does not undergo a phase transition that could cause transient membrane defects, liposomes incorporating DPhPE exhibit near-zero leakage of encapsulated hydrophilic payloads (such as mRNA or small-molecule therapeutics) across a wide range of storage temperatures[1][11]. Furthermore, its intrinsic negative curvature can be leveraged to facilitate membrane fusion events during endosomal escape, a critical bottleneck in intracellular drug delivery[12].

References

  • Structural Characterization of an Archaeal Lipid Bilayer as a Function of Hydration and Temperature. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Self-assembly and biophysical properties of archaeal lipids. Portland Press. Available at:[Link]

  • Apolar Polyisoprenoids Located in the Midplane of the Bilayer Regulate the Response of an Archaeal-Like Membrane to High Temperature and Pressure. Frontiers. Available at:[Link]

  • Properties of Diphytanoyl Phospholipids at the Air–Water Interface. ResearchGate. Available at:[Link]

  • Differential scanning calorimetric study of the thermotropic phase behavior of a polymerizable, tubule-forming lipid. National Center for Biotechnology Information (NCBI) / PubMed. Available at:[Link]

  • Using drug-excipient interactions for siRNA delivery. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Nanomedicine-based formulations containing ω-3 polyunsaturated fatty acids. Dove Medical Press. Available at:[Link]

  • Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior of Electrolytes and Separators. LabX. Available at:[Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Preparation of Fusogenic Liposomes Utilizing 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DOPE)

Here is the detailed Application Note and Protocol for preparing liposomes with 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine. Audience: Researchers, scientists, and drug development professionals. Abstract 1,2-di-o...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is the detailed Application Note and Protocol for preparing liposomes with 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine.

Audience: Researchers, scientists, and drug development professionals.

Abstract

1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DOPE) is a critical "helper" lipid in the formulation of high-efficacy liposomal delivery systems for nucleic acids and other therapeutic agents. Unlike bilayer-forming phospholipids such as phosphatidylcholine (PC), DOPE possesses a unique conical molecular geometry that predisposes it to form non-lamellar, inverted hexagonal (HII) phases.[1][] This property is particularly advantageous for facilitating the endosomal escape of encapsulated payloads, a major bottleneck in intracellular drug delivery.[3][4] This document provides a comprehensive guide to the principles of using DOPE and a detailed, field-proven protocol for preparing stable, unilamellar DOPE-containing liposomes using the thin-film hydration and extrusion method.[5][6] We will delve into the causality behind key procedural steps and outline essential characterization techniques for quality control.

The Scientific Rationale: Understanding DOPE's Unique Role

A fundamental grasp of DOPE's physicochemical properties is essential for its effective use. Its behavior is dictated by its molecular structure, which diverges significantly from typical bilayer-forming lipids.

Molecular Geometry and its Consequences

DOPE is a zwitterionic glycerophospholipid characterized by a small ethanolamine headgroup and two bulky, branched phytanyl acyl chains. This creates a conical or "cone" shape, where the cross-sectional area of the hydrocarbon tail region is larger than that of the polar headgroup.

In contrast, cylindrical lipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) have a headgroup and tail region with comparable cross-sectional areas, allowing them to pack neatly into planar bilayers. When cone-shaped lipids like DOPE are forced into a bilayer, they introduce lateral pressure and curvature stress, creating an intrinsically unstable and "fusogenic" membrane.[]

The Lamellar (Lα) to Inverted Hexagonal (HII) Phase Transition

The instability induced by DOPE is most profoundly expressed in its tendency to undergo a phase transition from a lamellar (Lα) bilayer to an inverted hexagonal (HII) phase. The HII phase consists of hexagonally packed, water-filled cylinders lined by the lipid headgroups, with the hydrocarbon tails facing outwards.[1][7]

This transition is a key mechanism for effective drug delivery. When a DOPE-containing liposome is endocytosed by a cell, the endosome's internal environment acidifies. This can protonate certain lipid headgroups, neutralizing charge repulsion and promoting the Lα-to-HII transition.[1][3] The formation of this non-bilayer structure disrupts both the liposomal and endosomal membranes, allowing the encapsulated cargo to escape into the cytoplasm, thereby avoiding lysosomal degradation.[4]

Caption: Mechanism of DOPE-mediated endosomal escape.

The "Helper Lipid" Concept

Due to its inability to form stable bilayers on its own, DOPE is almost always used as a "helper lipid" in combination with other lipids that stabilize the lamellar structure at physiological pH.[8][9] Common partners include:

  • Cationic Lipids (e.g., DOTAP): For complexing with negatively charged nucleic acids (siRNA, mRNA, pDNA).[10]

  • Anionic/pH-Sensitive Lipids (e.g., CHEMS): Cholesteryl hemisuccinate (CHEMS) is an acidic amphiphile that stabilizes DOPE in a bilayer at neutral pH but becomes protonated in acidic endosomes, triggering destabilization and release.[9][11][12]

  • PEGylated Lipids (e.g., DSPE-PEG2000): To create a hydrophilic corona that sterically stabilizes the liposome, reduces clearance by the immune system, and prolongs circulation time.[13][14]

  • Cholesterol: To modulate membrane fluidity and stability, reducing premature leakage of the encapsulated drug.[15]

The ratio of these components is a critical parameter that must be optimized for each specific application.[15]

Materials & Equipment

Table 1: Materials and Reagents
MaterialRecommended SupplierPurpose
1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DOPE)Avanti Polar LipidsPrimary helper lipid
Co-lipid(s) (e.g., DOTAP, DOPC, CHEMS, DSPE-PEG2000)Avanti Polar LipidsStructural/Functional Lipids
CholesterolSigma-AldrichMembrane stabilizer
Chloroform, HPLC GradeFisher ScientificLipid solvent
Methanol, HPLC GradeFisher ScientificCo-solvent
Hydration Buffer (e.g., 1x PBS, HBS, pH 7.4)VWR / Self-preparedAqueous phase for hydration
Argon or Nitrogen GasAirgasTo evaporate solvent under an inert atmosphere
Table 2: Equipment
EquipmentPurpose
Rotary Evaporator (Rotovap)To create a thin, uniform lipid film
Water BathTo control temperature during evaporation and hydration
Round-Bottom Flasks (50-250 mL)Vessel for lipid film formation
Glass Syringes (Hamilton, 1 mL)For extrusion
Mini-Extruder Assembly (e.g., Avanti Polar Lipids)To size-reduce vesicles
Polycarbonate Membranes (e.g., 100 nm, 200 nm pore size)Filters for extrusion
Filter Supports for ExtruderTo support membranes under pressure
Dynamic Light Scattering (DLS) InstrumentTo measure particle size, PDI, and zeta potential
Sonicator (Bath or Probe type)To aid in lipid dissolution and vesicle formation
Vacuum Pump / House VacuumFor solvent removal

Detailed Experimental Protocol

This protocol is based on the well-established thin-film hydration followed by extrusion method, which reliably produces unilamellar vesicles with a narrow size distribution.[16]

Caption: Workflow for DOPE-Liposome preparation.

Phase 1: Preparation of the Lipid Film

The goal of this phase is to create a thin, uniform film of mixed lipids on the interior surface of a glass flask, ensuring homogeneous mixing at the molecular level.[17]

  • Lipid Dissolution: Accurately weigh and combine the desired lipids (e.g., DOPE and co-lipids) in a glass vial. Dissolve them in a suitable organic solvent, typically a chloroform:methanol mixture (e.g., 2:1 v/v), to a final lipid concentration of 10-20 mg/mL.[18] Gentle vortexing or brief sonication can aid dissolution.

    • Causality: Using an organic solvent ensures that the hydrophobic lipid tails are fully solvated, allowing lipids with different properties to mix thoroughly.

  • Solvent Evaporation: Transfer the lipid solution to a round-bottom flask. Attach the flask to a rotary evaporator. Submerge the flask in a water bath set to a temperature slightly above the phase transition temperature (Tc) of the highest-Tc lipid in the mixture, but below the boiling point of the solvent.

    • Causality: Rotation coats the flask's inner surface with the solution, and the reduced pressure accelerates solvent evaporation, resulting in a thin, even film rather than a clump of lipids at the bottom.[5]

  • Film Drying: Once a visible film has formed and the bulk solvent is removed, continue to rotate the flask for another 15-30 minutes. Subsequently, place the flask under a high vacuum for at least 2-4 hours (or overnight) to remove any residual organic solvent.

    • Causality: Residual solvent can compromise bilayer integrity, affect encapsulation, and cause toxicity. This step is critical for forming stable, high-quality liposomes.

Phase 2: Hydration and Extrusion

This phase transforms the dry lipid film into a suspension of size-controlled unilamellar vesicles.

  • Hydration: Add the pre-warmed aqueous buffer (e.g., PBS for drug delivery, or a buffer containing the molecule to be encapsulated) to the round-bottom flask containing the dry lipid film. The volume should yield the desired final lipid concentration (typically 1-10 mg/mL).

    • Causality: This is the spontaneous self-assembly step. When the amphipathic lipids come into contact with the aqueous phase, they arrange themselves to minimize the unfavorable interaction between their hydrophobic tails and water, forming concentric bilayers known as multilamellar vesicles (MLVs).[5] Hydrating above the Tc provides the lipids with enough thermal energy to rearrange into stable structures.[19]

  • MLV Formation: Gently agitate the flask by hand or on the rotary evaporator (with no vacuum) for 30-60 minutes, keeping the temperature above the Tc. The lipid film should gradually peel off the glass and disperse, forming a milky-white suspension of MLVs.

  • Vesicle Sizing by Extrusion: Extrusion is a high-pressure filtration technique that downsizes vesicles to a uniform diameter determined by the pore size of the polycarbonate membrane.[20][21] a. Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm). Stacking provides support and prevents membrane rupture. b. Pre-heat the extruder block to a temperature above the lipid Tc. c. Load the MLV suspension into one of the gas-tight glass syringes and place it in the extruder. d. Gently push the suspension from the first syringe through the membrane into the second syringe. This constitutes one pass. e. Repeat the extrusion for an odd number of passes (e.g., 11 to 21 times). An odd number ensures the final product is collected in the opposite syringe from the starting one.[21]

    • Causality: The high shear forces experienced by the large, heterogeneous MLVs as they are forced through the small, uniform pores cause them to rupture and re-form as smaller, unilamellar vesicles (LUVs) with a diameter close to that of the membrane pores.[22] Repeated passes ensure a narrow, monodisperse size distribution.[20]

Phase 3: Purification and Storage
  • Purification (Optional): To separate the liposomes from any unencapsulated (free) drug or solute, use techniques like size-exclusion chromatography (SEC) or dialysis.[23]

  • Storage: Store the final liposome suspension in a sealed, sterile vial at 4°C. For long-term stability, the headspace can be flushed with an inert gas like argon to prevent lipid oxidation. Do not freeze standard liposome preparations, as ice crystal formation can disrupt the vesicles.

Characterization & Quality Control

Validating the physicochemical properties of the liposomes is a non-negotiable step to ensure reproducibility and efficacy.

Table 3: Key Characterization Parameters and Methods
ParameterMethodTypical Target ValuesRationale
Mean Hydrodynamic Diameter Dynamic Light Scattering (DLS)80 - 150 nmSize influences circulation time, biodistribution, and cellular uptake.[24]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2A measure of the size distribution's width. Low PDI indicates a homogeneous population.[25]
Zeta Potential Laser Doppler Electrophoresis (via DLS instrument)> ±20 mV (for electrostatic stability)Indicates surface charge, which affects stability (repulsion between particles) and interaction with biological membranes.[24][26]
Encapsulation Efficiency (%EE) Spectrophotometry or Fluorometry> 80%The percentage of the initial drug/payload successfully entrapped within the liposomes.[25]
Morphology Transmission Electron Microscopy (TEM / Cryo-TEM)Spherical, unilamellar vesiclesVisual confirmation of vesicle structure and lamellarity.[1][3]

Example Formulation & Troubleshooting

Table 4: Example Formulation for siRNA Delivery
ComponentMolar Ratio (%)Role
DOTAP50Cationic lipid for siRNA complexation
DOPE 48Helper lipid for endosomal escape
DSPE-PEG20002Steric stabilizer for prolonged circulation
Table 5: Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
High PDI (>0.3) Insufficient extrusion passes. Extrusion temp. too low. MLV concentration too high.Increase number of extrusion passes to 21. Ensure extrusion is performed >10°C above lipid Tc. Dilute MLV suspension before extrusion.
Vesicle size much larger than membrane pore size Membrane rupture during extrusion. Aggregation post-extrusion.Use two stacked membranes. Check for formulation instability (e.g., incorrect buffer pH or ionic strength).
Low Encapsulation Efficiency Drug leakage during extrusion. Unfavorable drug-lipid interaction. Hydration buffer properties (pH, osmolarity).Reduce number of extrusion passes or pressure. Modify lipid composition to enhance interaction (e.g., add charged lipids). Optimize hydration buffer.
Lipid film won't hydrate Poor quality lipid film (not thin/uniform). Residual solvent in film.Optimize rotary evaporation (slower rotation, proper vacuum). Ensure film is completely dry under high vacuum for an extended period.

Conclusion

The protocol described provides a robust and reproducible method for generating DOPE-containing liposomes suitable for research and preclinical development. The unique fusogenic properties of DOPE, driven by its conical molecular shape and propensity for HII phase formation, make it an invaluable tool for overcoming the endosomal escape barrier in drug and gene delivery.[1][4] Careful control over formulation parameters and rigorous physicochemical characterization are paramount to achieving a stable, effective, and safe nanomedicine.

References

  • Vertex AI Search. (n.d.). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation.
  • CD Formulation. (n.d.). Thin-Film Hydration Method for Liposome Preparation.
  • Springer Protocols. (2017). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation.
  • Gherghiceanu, M., et al. (2021). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. PMC.
  • Ong, S. G. M., et al. (2016). Evaluation of Extrusion Technique for Nanosizing Liposomes. PMC - NIH.
  • Sterlitech. (n.d.). Liposome Extrusion.
  • Benchchem. (n.d.). The Helper Lipid DOPE: A Technical Guide to its Structure, Properties, and Applications in Drug Delivery.
  • International Journal of Research and Technology Innovation. (n.d.). Nano sizing liposomes by extrusion technique and its application.
  • Wikipedia. (n.d.). Liposome extruder.
  • PubMed. (n.d.). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation.
  • Maslov, M. A., et al. (2021). Influence of Lipid Composition of Cationic Liposomes 2X3-DOPE on mRNA Delivery into Eukaryotic Cells. PMC.
  • Google Patents. (n.d.). US4737323A - Liposome extrusion method.
  • Benchchem. (n.d.). Application Notes and Protocols: Post-Insertion of DOPE-NHS into Pre-formed Liposomes.
  • PubMed. (n.d.). Phase behaviour of mixtures of lipid X with phosphatidylcholine and phosphatidylethanolamine.
  • ACS Publications. (2008). A Physicochemical Characterization of the Interaction between DC-Chol/DOPE Cationic Liposomes and DNA. The Journal of Physical Chemistry B.
  • Guo, X., & Szoka, F. C. (2003). Mechanism of pH-Triggered Collapse of Phosphatidylethanolamine Liposomes Stabilized by an Ortho Ester Polyethyleneglycol Lipid. PMC.
  • Dove Medical Press. (2021). A Dual pH-Responsive DOX-Encapsulated Liposome Combined with Glucose Administration Enhanced Therapeutic Efficacy of Chemotherapy for Cancer.
  • MedchemExpress.com. (n.d.). DOPE (Dioleoylphosphatidylethanolamine) | Lipid For Liposome.
  • PubMed. (1986). Fusion of phosphatidylethanolamine-containing liposomes and mechanism of the L alpha-HII phase transition.
  • PMC. (2019). Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis.
  • BOC Sciences. (n.d.). PC & PE in Liposome Stability - Phospholipid Roles.
  • MDPI. (2023). DOPE/CHEMS-Based EGFR-Targeted Immunoliposomes for Docetaxel Delivery: Formulation Development, Physicochemical Characterization and Biological Evaluation on Prostate Cancer Cells.
  • MDPI. (2021). What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review.
  • Helix Biotech. (2024). The Science Behind Liposome Formation and Stability: A Comprehensive Review.
  • PMC. (2021). What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review.
  • ACS Publications. (2001). Steric Stabilization of Fusogenic Liposomes by a Low-pH Sensitive PEG−Diortho Ester−Lipid Conjugate. Bioconjugate Chemistry.
  • Nanobot. (n.d.). Liposomes: Protocol.
  • PubMed. (2005). The role of dioleoylphosphatidylethanolamine (DOPE) in targeted gene delivery with mannosylated cationic liposomes via intravenous route.
  • ResearchGate. (2026). Factors affecting the stability of dry liposomes.
  • Linknovate. (2025). The Chemistry of Liposomes: Composition, Stability, and Encapsulation Mechanisms.
  • ACS Publications. (n.d.). Destabilization of phosphatidylethanolamine liposomes at the hexagonal phase transition temperature. Biochemistry.
  • Taylor & Francis. (2024). Factors affecting response variables with emphasis on drug release and loading for optimization of liposomes.
  • PMC. (n.d.). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols.
  • Sigma-Aldrich. (n.d.). 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine.

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Application

Application Notes &amp; Protocols: Leveraging DPhPE for Robust Tethered Bilayer Lipid Membrane (tBLM) Formation

For Researchers, Scientists, and Drug Development Professionals Introduction: The Advantage of Archaeal Lipids in Biomimetic Membranes In the quest to create stable and biologically relevant model membranes, researchers...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Advantage of Archaeal Lipids in Biomimetic Membranes

In the quest to create stable and biologically relevant model membranes, researchers are increasingly turning to lipids inspired by archaea. These microorganisms thrive in extreme environments, and their cell membranes possess remarkable stability, a quality highly desirable for in vitro applications.[1][2][3] At the heart of this stability is the unique chemical structure of their lipids. Unlike the ester-linked, straight-chain fatty acids found in eukaryotic and bacterial membranes, archaeal lipids feature ether-linked, branched isoprenoid chains.[1]

This application note focuses on a key archaeal-like diether lipid, 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DPhPE) . Its phytanyl chains, which are saturated and branched, lead to a larger cross-sectional area and enhanced packing within the lipid bilayer.[1] This structure imparts a high degree of mechanical and chemical stability, making DPhPE an exceptional building block for tethered bilayer lipid membranes (tBLMs). tBLMs are robust, surface-attached membrane models that provide a platform for studying membrane proteins and their interactions with potential drug candidates.[4][5]

The use of DPhPE in tBLM formation offers several advantages:

  • Enhanced Stability: The ether linkages and branched phytanyl chains of DPhPE create highly stable membranes resistant to chemical and thermal degradation.[1][2][3]

  • Optimal Fluidity: Despite their stability, DPhPE membranes maintain a fluid state, which is crucial for the proper function of reconstituted membrane proteins.[6][7]

  • Reduced Ion Leakage: The dense packing of DPhPE lipids results in membranes with high electrical resistance and low ion permeability, essential for sensitive electrochemical measurements.

  • Biocompatibility: DPhPE provides a suitable environment for the functional reconstitution of a wide range of membrane proteins.[8][9]

This guide provides a comprehensive overview of the application of DPhPE in the formation of tBLMs, including detailed protocols for their assembly and characterization, and a discussion of their utility in biosensing and drug discovery.

Core Principles of DPhPE-based tBLM Formation

The construction of a DPhPE tBLM on a solid support, typically gold, is a multi-step process that involves the self-assembly of a tethering layer followed by the fusion of DPhPE-containing vesicles.[10][11] This "bottom-up" approach creates a biomimetic membrane that is physically separated from the solid substrate by a hydrophilic spacer, forming an ionic reservoir.[4][12] This sub-membrane space is critical for accommodating the extramembranous domains of reconstituted proteins and for enabling sensitive electrochemical measurements.[4]

tBLM_Formation cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: Self-Assembled Monolayer (SAM) Formation cluster_2 Step 3: Vesicle Preparation & Fusion cluster_3 Step 4: Final tBLM Structure Gold Gold-coated Substrate SAM Mixed SAM Formation Gold->SAM Incubation Tether Tethering Molecules (e.g., WC14) Tether->SAM Spacer Spacer Molecules (e.g., β-mercaptoethanol) Spacer->SAM Fusion Vesicle Fusion onto SAM SAM->Fusion Solvent Exchange & Vesicle Addition DPhPE DPhPE Lipids Vesicles DPhPE Vesicle Formation (Sonication/Extrusion) DPhPE->Vesicles Vesicles->Fusion tBLM Outer Leaflet (DPhPE) Inner Leaflet (DPhPE) Ionic Reservoir SAM Gold Substrate Fusion->tBLM Self-Assembly & Rinsing

Experimental Protocols

Materials and Reagents
  • 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DPhPE)

  • Tethering molecule (e.g., 20-tetradecyloxy-3,6,9,12,15,18,22-heptaoxahexatricontane-1-thiol, WC14)

  • Spacer molecule (e.g., β-mercaptoethanol)

  • Gold-coated substrates (e.g., glass slides or silicon wafers)

  • Ethanol (absolute, for lipid and tether solutions)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Chloroform (for lipid storage)

  • Ultrapure water (resistivity >18 MΩ·cm)

Protocol 1: Preparation of DPhPE Vesicles
  • Lipid Film Hydration:

    • In a round-bottom flask, dissolve the desired amount of DPhPE in chloroform.

    • Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with PBS buffer by vortexing vigorously. This results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Extrusion:

    • For a more uniform vesicle size distribution, subject the MLV suspension to several freeze-thaw cycles.

    • Extrude the suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process generates small unilamellar vesicles (SUVs).

Protocol 2: Formation of the DPhPE tBLM

This protocol is adapted from the solvent-exchange method, which has been shown to produce high-quality tBLMs.[10][12]

  • Substrate Cleaning:

    • Thoroughly clean the gold-coated substrates by sonicating in a sequence of ultrapure water, ethanol, and again in ultrapure water (15 minutes each).

    • Dry the substrates under a stream of nitrogen gas.

  • Formation of the Self-Assembled Monolayer (SAM):

    • Prepare a solution of the tethering and spacer molecules in ethanol. A common ratio is a 30:70 molar ratio of tether to spacer.

    • Immerse the clean, dry gold substrates in the SAM solution and incubate for at least 1 hour at room temperature to allow for the formation of a mixed monolayer.

    • Rinse the substrates thoroughly with ethanol to remove non-specifically adsorbed molecules and dry under nitrogen.

  • tBLM Self-Assembly:

    • Mount the SAM-coated substrate in a flow cell.

    • Inject an ethanolic solution of DPhPE (typically 3 mM) into the flow cell.[12]

    • Immediately begin a solvent exchange by rinsing with copious amounts of PBS buffer.[10] This process facilitates the self-assembly of the DPhPE bilayer on the tethered monolayer.

    • The assembled tBLM should be kept hydrated with an aqueous buffer at all times to prevent dissociation.[10]

Quality Control and Characterization: Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for characterizing the formation and integrity of tBLMs.[13][14] By applying a small AC potential and measuring the current response over a range of frequencies, EIS can provide quantitative information about the electrical properties of the membrane, such as its capacitance and resistance.[13][15][16]

EIS_Workflow cluster_0 EIS Measurement Setup cluster_1 Data Acquisition & Analysis cluster_2 Interpretation of Results Potentiostat Potentiostat/Frequency Response Analyzer FlowCell Flow Cell with tBLM Potentiostat->FlowCell AC_Signal Apply Small AC Voltage (e.g., 25 mV) Potentiostat->AC_Signal Electrodes Three-Electrode System (Working, Counter, Reference) FlowCell->Electrodes Measure Measure Impedance & Phase Angle vs. Frequency AC_Signal->Measure Plotting Generate Nyquist & Bode Plots Measure->Plotting Modeling Fit Data to Equivalent Circuit Model Plotting->Modeling Capacitance Membrane Capacitance (Cm) (Indicates bilayer formation & thickness) Modeling->Capacitance Resistance Membrane Resistance (Rm) (Indicates membrane integrity/defects) Modeling->Resistance Defects Defect Analysis (Density and size of pores/channels) Resistance->Defects

A well-formed DPhPE tBLM will exhibit high resistance (in the MΩ·cm²) and low capacitance (around 1.0-1.4 µF/cm²).[12] These values are indicative of a tightly sealed and electrically insulating membrane, a prerequisite for many downstream applications.

ParameterTypical Value for DPhPE tBLMSignificance
Membrane Resistance (Rm) > 1 MΩ·cm²A high resistance indicates a well-sealed membrane with few ionic leaks or defects.
Membrane Capacitance (Cm) 1.0 - 1.4 µF/cm²This value is characteristic of a lipid bilayer of appropriate thickness and dielectric properties.[12]

Table 1: Typical Electrochemical Impedance Spectroscopy (EIS) parameters for a high-quality DPhPE tBLM.

Applications in Research and Drug Development

The robustness and biological relevance of DPhPE tBLMs make them an ideal platform for a variety of applications, particularly in the study of membrane proteins and for drug screening.

Reconstitution of Membrane Proteins

Membrane proteins are notoriously difficult to study due to their hydrophobic nature and requirement for a lipid environment to maintain their native structure and function.[8][9] DPhPE tBLMs provide a stable, fluid, and electrically insulating environment for the reconstitution of purified membrane proteins.[17][18] This allows for the detailed investigation of their function using surface-sensitive techniques.

The process typically involves:

  • Purification of the target membrane protein, often with the aid of detergents.

  • Incorporation of the purified protein into DPhPE liposomes to form proteoliposomes.

  • Fusion of the proteoliposomes with a pre-formed tethered monolayer to create a tBLM with embedded proteins.[17]

Biosensor Development and Drug Screening

DPhPE tBLMs can be integrated into biosensor platforms for the label-free detection of molecular interactions.[19][20] The high electrical resistance of the membrane makes it particularly well-suited for electrochemical biosensors that detect changes in ion flux.[21][22]

For example, a tBLM containing a specific ion channel can be used to screen for compounds that modulate the channel's activity. The binding of a drug that either blocks or opens the channel will result in a measurable change in the membrane's impedance, providing a direct readout of the drug's effect.[23] This approach offers a sensitive and high-throughput method for identifying and characterizing new drug candidates that target membrane proteins.

Conclusion

1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine is a powerful tool for the construction of highly stable and functional tethered bilayer lipid membranes. The unique chemical properties of this archaeal-like lipid confer a level of robustness that is difficult to achieve with conventional phospholipids. The detailed protocols and characterization methods outlined in this guide provide a framework for researchers to successfully implement DPhPE tBLMs in their own work. From fundamental studies of membrane protein biophysics to high-throughput drug screening, DPhPE-based tBLMs offer a versatile and reliable platform to advance our understanding of membrane biology and accelerate the development of new therapeutics.

References

  • Al-Arabi, M., et al. (2025). Bilayer-forming lipids enhance archaeal monolayer membrane stability. bioRxiv. [Link]

  • Saracco, A., et al. (2025). Balancing stability and flexibility when reshaping archaeal membranes. eLife. [Link]

  • Al-Arabi, M., et al. (2025). Bilayer-Forming Lipids Enhance Archaeal Monolayer Membrane Stability. PubMed. [Link]

  • Al-Arabi, M., et al. (2026). (PDF) Bilayer-forming lipids enhance archaeal monolayer membrane stability. ResearchGate. [Link]

  • Saracco, A., et al. (2025). Balancing stability and flexibility when reshaping archaeal membranes. PubMed. [Link]

  • Tanaka, M., et al. (Year not available). New lipid membrane technologies for reconstitution, analysis, and utilization of 'living' membrane proteins. PubMed. [Link]

  • Hamon, Y., et al. (2017). Synthesis and characterization of tethered lipid assemblies for membrane protein reconstitution (Review). PubMed. [Link]

  • Kubota, T., et al. (n.d.). Reconstitution of Membrane Proteins into Lipid Bilayer and Its Application to Nanobiodevices. NTT Technical Review. [Link]

  • UTC Scholar. (n.d.). Recent Advances of Electrochemical Impedance Spectroscopy in Biological Lipid Bilayer Membranes. UTC Scholar. [Link]

  • Valincius, G., et al. (2022). Electrochemical Impedance Spectroscopy as a Convenient Tool to Characterize Tethered Bilayer Membranes. PubMed. [Link]

  • Popot, J.-L. (n.d.). Reconstitution of Membrane Proteins into Platforms Suitable for Biophysical and Structural Analyses. SpringerLink. [Link]

  • Dezi, M., et al. (2021). Why Do Tethered-Bilayer Lipid Membranes Suit for Functional Membrane Protein Reincorporation?. MDPI. [Link]

  • Valincius, G., et al. (2012). Electrochemical impedance spectroscopy of tethered bilayer membranes. PubMed. [Link]

  • Vagin, O., et al. (2023). Effect of pH on Electrochemical Impedance Response of Tethered Bilayer Lipid Membranes: Implications for Quantitative Biosensing. MDPI. [Link]

  • Un, C., et al. (n.d.). Electrochemical Impedance Spectroscopy Study of Tethered Bilayer Lipid Membranes with Artificial Nanopores. EIPBN. [Link]

  • Chem-Impex. (n.d.). 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine. Chem-Impex. [Link]

  • Zhernenkov, M., et al. (2023). Tethered Bilayer Lipid Membrane Platform for Screening Triton X-100 Detergent Replacements by Electrochemical Impedance Spectroscopy. Semantic Scholar. [Link]

  • Cornell, B. (n.d.). The Assembly and Use of Tethered Bilayer Lipid Membranes (tBLMs). OPUS at UTS. [Link]

  • Vockenroth, I., et al. (2009). Formation of tethered bilayer lipid membranes probed by various surface sensitive techniques. ResearchGate. [Link]

  • Andersson, M., & Köper, I. (2016). Tethered Membrane Architectures—Design and Applications. Frontiers in Materials. [Link]

  • Alonso-Sande, M., et al. (2018). Mining the Potential of Label-Free Biosensors for In Vitro Antipsychotic Drug Screening. PubMed. [Link]

  • CD BioSustainable. (n.d.). 1,2-Dilauroyl-sn-Glycero-3-Phosphoethanolamine-Polyethylene Glycol-Amine. CD BioSustainable. [Link]

  • Tao, Y., et al. (n.d.). Tailored biosensors for drug screening, efficacy assessment and toxicity evaluation. DOI. [Link]

  • Tao, Y., et al. (2021). Tailored Biosensors for Drug Screening, Efficacy Assessment, and Toxicity Evaluation. PubMed. [Link]

  • Ahmad, R., et al. (2020). Ultrasensitive and Highly Selective Graphene-Based Field-Effect Transistor Biosensor for Anti-Diuretic Hormone Detection. MDPI. [Link]

  • Chauhan, N., et al. (n.d.). Development of Biosensors for Drug Detection Applications. ResearchGate. [Link]

Sources

Method

Application Notes and Protocols: Formulation of Lipid Nanoparticles with 1,2-di-O-phytanyl-sn-glycero-3-phosphoethanolamine (DOPPE)

Abstract Lipid nanoparticles (LNPs) are at the forefront of advanced drug delivery, particularly for nucleic acid-based therapeutics. The efficacy of these delivery vehicles is critically dependent on their lipid composi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Lipid nanoparticles (LNPs) are at the forefront of advanced drug delivery, particularly for nucleic acid-based therapeutics. The efficacy of these delivery vehicles is critically dependent on their lipid composition, which governs stability, encapsulation efficiency, and, most importantly, the endosomal escape of the payload. While 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a widely utilized helper lipid, its archaeal analogue, 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DOPPE), offers unique physicochemical properties due to its saturated, branched phytanyl chains. This guide provides an in-depth exploration of the role and application of DOPPE in LNP formulations, presenting detailed protocols for preparation and characterization, and explaining the scientific rationale behind key formulation decisions.

Part 1: The Scientific Rationale for Using DOPPE in LNP Formulations
1.1 The Critical Role of Helper Lipids in Endosomal Escape

A primary obstacle for intracellular drug delivery is the endosomal barrier. Following cellular uptake through endocytosis, LNPs are trapped within endosomes, which mature into late endosomes and lysosomes where the therapeutic cargo can be degraded. For a therapeutic effect, the payload must be released from the endosome into the cytoplasm.[1] This is where helper lipids with a phosphoethanolamine headgroup, like DOPPE, play a pivotal role.

These lipids possess a unique conical molecular geometry, resulting from a small hydrophilic headgroup in relation to the larger cross-sectional area of their hydrophobic tails.[1] This shape induces negative curvature stress in lipid membranes, promoting the transition from a stable lipid bilayer (lamellar phase) to a non-bilayer hexagonal HII phase.[2][3] In the acidic environment of the late endosome, ionizable cationic lipids in the LNP become protonated, interacting with anionic lipids in the endosomal membrane. This interaction, combined with the phase-transition propensity of DOPPE, destabilizes the endosomal membrane, leading to membrane fusion and the release of the encapsulated payload into the cell's cytoplasm.[1][4]

1.2 DOPPE: An Archaeal Lipid Analogue with Unique Properties

DOPPE is a synthetic archaeal lipid distinguished by its two phytanyl chains attached to the glycerol backbone via ether linkages, in contrast to the ester linkages found in most eukaryotic lipids like DOPE.[5]

  • Structural Distinction: The phytanyl chains are saturated and branched, which imparts high stability and resistance to oxidative degradation. This contrasts with the unsaturated oleoyl chains of DOPE, which contain a double bond that creates a kink in the structure but can be susceptible to oxidation.

  • Membrane Properties: The branched nature of the phytanyl chains results in a lower phase transition temperature and creates a more fluid membrane environment compared to straight-chain saturated lipids. The ether linkages are chemically more stable than the ester linkages in DOPE, potentially leading to LNPs with a longer shelf-life.

The use of DOPPE can therefore be advantageous in creating highly stable LNPs while retaining the fusogenic properties essential for effective intracellular delivery.[6]

Part 2: LNP Formulation Protocols

Successful LNP formulation requires precise control over lipid composition and the manufacturing process.[7] Microfluidic mixing is the preferred method for producing monodisperse LNPs with high batch-to-batch consistency.[8][9][10] The traditional thin-film hydration method is also presented as a viable alternative.

2.1 Pre-Formulation: Component Selection and Preparation

The foundation of an effective LNP is its four core lipid components. The molar ratio of these components must be empirically optimized for each specific application and payload.[11]

  • Ionizable Cationic Lipid (e.g., DOTAP, or proprietary lipids): Essential for encapsulating negatively charged nucleic acids and for pH-dependent endosomal escape. Typically comprises 30-50 mol% of the formulation.[]

  • Helper Lipid (DOPPE): Facilitates endosomal escape. Typically comprises 10-30 mol%.

  • Cholesterol: Provides structural integrity, enhances stability in circulation, and modulates membrane fluidity.[3][11] Typically comprises 30-45 mol%.

  • PEG-Lipid (e.g., DMG-PEG 2000): Creates a hydrophilic corona that sterically stabilizes the nanoparticles, prevents aggregation, and prolongs circulation time in vivo.[2][11] Typically comprises 1-3 mol%.

Table 1: Example Molar Ratios for DOPPE-LNP Formulation

Component Molar Ratio (%) Rationale
Ionizable Lipid 50% Binds nucleic acid cargo and drives endosomal release.
DOPPE 15% Acts as a fusogenic helper lipid to facilitate endosomal escape.[2]
Cholesterol 33.5% Modulates bilayer rigidity and enhances particle stability in vivo.[3]

| PEG-Lipid | 1.5% | Provides steric stability and controls particle size during formation.[3] |

2.2 Protocol 1: Microfluidic Mixing for LNP Synthesis

This method utilizes controlled, rapid mixing of a lipid-in-ethanol phase with an aqueous payload phase to induce nanoparticle self-assembly.[13]

LNP_Workflow cluster_prep Phase Preparation cluster_mixing Microfluidic Synthesis cluster_purification Downstream Processing lipid_prep 1. Prepare Lipid Stock Dissolve Ionizable Lipid, DOPPE, Cholesterol, and PEG-Lipid in Ethanol syringe_lipid Load Lipid-Ethanol Solution into Syringe lipid_prep->syringe_lipid aqueous_prep 2. Prepare Aqueous Stock Dissolve Nucleic Acid Payload in Acidic Buffer (e.g., Citrate, pH 4.0) syringe_aqueous Load Aqueous-Payload Solution into Syringe aqueous_prep->syringe_aqueous pump Mount Syringes on Pump syringe_lipid->pump syringe_aqueous->pump mixer Microfluidic Mixer (e.g., Staggered Herringbone) pump->mixer collection Collect LNP Dispersion mixer->collection dialysis Dialysis (vs. PBS, pH 7.4) To remove ethanol and raise pH collection->dialysis concentration Concentration (e.g., Centrifugal Filtration) dialysis->concentration final_product Sterile Filter & Store at 4°C concentration->final_product

Caption: Workflow for LNP synthesis using a microfluidic system.

  • Prepare the Lipid-Ethanol Phase:

    • Co-dissolve the ionizable lipid, DOPPE, cholesterol, and PEG-lipid in 100% ethanol to achieve the desired molar ratios and a final total lipid concentration (e.g., 10-25 mg/mL).[1]

    • Ensure complete dissolution, vortexing gently if necessary.

  • Prepare the Aqueous Payload Phase:

    • Dissolve the nucleic acid cargo (e.g., mRNA, siRNA) in an acidic aqueous buffer (e.g., 10-50 mM citrate buffer, pH 4.0). The acidic pH ensures the ionizable lipid remains cationic to facilitate complexation with the nucleic acid.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the aqueous payload solution into separate syringes.

    • Mount the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).[1]

    • Set the flow rate ratio (FRR) of the aqueous phase to the ethanol phase, typically at 3:1. The total flow rate (TFR) will influence the final particle size; higher TFRs generally produce smaller particles.

    • Initiate pumping to mix the two streams and collect the resulting LNP dispersion from the outlet.

  • Purification and Concentration:

    • Transfer the collected LNP dispersion into a dialysis cassette (e.g., 10 kDa MWCO).

    • Perform dialysis against sterile phosphate-buffered saline (PBS), pH 7.4, at 4°C for at least 18 hours, with multiple buffer changes. This step removes the ethanol and raises the pH to physiological levels, neutralizing the surface charge of the LNPs.[1]

    • If necessary, concentrate the purified LNPs using a centrifugal filter device.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C. Assess stability over time.

2.3 Protocol 2: Thin-Film Hydration and Extrusion

This conventional method involves creating a lipid film, hydrating it to form multilamellar vesicles (MLVs), and then downsizing them through extrusion.[14]

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the ionizable lipid, DOPPE, cholesterol, and PEG-lipid in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture).

    • Remove the solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2-4 hours (or overnight) to remove any residual organic solvent.[14]

  • Hydration:

    • Hydrate the dried lipid film by adding the aqueous payload solution (e.g., nucleic acid in citrate buffer, pH 4.0). The temperature of the hydration buffer should be above the gel-liquid crystal transition temperature (Tc) of the lipid with the highest Tc.[14]

    • Agitate the flask vigorously (e.g., by vortexing or bath sonication) to detach the lipid film and form a suspension of MLVs.

  • Extrusion (Size Reduction):

    • To obtain unilamellar vesicles of a defined size, the MLV suspension must be extruded.[15]

    • Load the suspension into a lipid extruder (e.g., a mini-extruder).

    • Sequentially pass the suspension through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, and finally 100 nm). Perform 11-21 passes per membrane size.[16]

  • Purification:

    • Remove any unencapsulated payload via dialysis or size exclusion chromatography as described in Protocol 1.

Part 3: LNP Characterization and Quality Control

Thorough characterization is essential to ensure that the formulated LNPs meet the required specifications for size, stability, and payload encapsulation, which are critical for their in vivo performance.[17][18]

3.1 Physicochemical Characterization

Table 2: Typical Quality Control Specifications for Therapeutic LNPs

Parameter Technique Typical Specification Rationale
Mean Hydrodynamic Diameter Dynamic Light Scattering (DLS) 50 - 150 nm[19] Influences biodistribution, cellular uptake, and immunogenicity.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS) < 0.2[19] Indicates a narrow, homogeneous particle size distribution.
Zeta Potential Electrophoretic Light Scattering (ELS) Near-neutral at pH 7.4 Reduces non-specific protein binding and improves colloidal stability.[20]

| Encapsulation Efficiency (EE%)| RiboGreen Assay / Chromatography | > 90% | Ensures a high proportion of the therapeutic payload is protected within the LNP.[21] |

  • Sample Preparation: Dilute a small aliquot of the final LNP suspension in the appropriate dispersant. Use PBS (pH 7.4) for DLS and a low ionic strength buffer (e.g., 10 mM NaCl) for zeta potential to minimize charge screening effects.[1]

  • Instrument Setup: Place the diluted sample in the appropriate cuvette (a standard cuvette for DLS, a specialized electrode cuvette for zeta potential).[1]

  • Measurement: Set the instrument parameters (e.g., temperature, dispersant properties) and acquire the data. The instrument software will calculate the Z-average diameter, PDI, and mean zeta potential.[][23]

3.2 Mechanism Diagram: Endosomal Escape

The fusogenic properties of DOPPE are central to the LNP's mechanism of action.

Endosomal_Escape cluster_cell Cytoplasm (pH ~7.4) LNP_outside LNP with DOPPE endocytosis Endocytosis endosome Early Endosome (pH ~6.5) endocytosis->endosome 1. Uptake late_endosome Late Endosome (pH ~5.5) endosome->late_endosome 2. Maturation & Acidification fusion Membrane Fusion & Destabilization late_endosome->fusion 3. DOPPE promotes Hexagonal Phase release Payload Release fusion->release 4. Escape

Caption: Role of DOPPE in facilitating endosomal escape of LNP payload.

3.3 Protocol: Quantification of Encapsulation Efficiency (EE%)

The encapsulation efficiency is the percentage of the drug that is successfully entrapped within the LNP relative to the total amount of drug used.[21][24] A common method utilizes a nucleic acid-intercalating dye like RiboGreen.[1][25]

  • Prepare Standards: Create a standard curve of the free nucleic acid payload in the same buffer used for the LNP formulation.

  • Prepare LNP Samples: Prepare two sets of the LNP formulation, diluted to fall within the linear range of the standard curve.

  • Measure Free (Unencapsulated) Payload:

    • To the first set of samples, add the RiboGreen reagent.

    • Measure the fluorescence intensity. This signal corresponds to the amount of accessible, unencapsulated payload.[1]

  • Measure Total Payload:

    • To the second set of samples, first add a surfactant (e.g., 0.5% Triton X-100) and incubate to lyse the LNPs and release all encapsulated cargo.[25]

    • Then, add the RiboGreen reagent and measure the fluorescence intensity. This signal corresponds to the total amount of payload (encapsulated + unencapsulated).[1]

  • Calculate Encapsulation Efficiency:

    • Use the standard curve to convert fluorescence intensity values to payload concentrations for both the "Free" and "Total" samples.

    • Calculate the EE% using the following formula:[21][26]

    EE (%) = [ (Total Payload - Free Payload) / Total Payload ] x 100

Conclusion

The helper lipid 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DOPPE) is a compelling component for advanced LNP formulations. Its unique archaeal-derived structure provides inherent stability while its conical geometry is crucial for facilitating the endosomal escape of therapeutic payloads, a critical step for efficacy. By leveraging robust and reproducible manufacturing methods like microfluidics and adhering to stringent characterization protocols for size, PDI, zeta potential, and encapsulation efficiency, researchers can develop highly effective and stable DOPPE-containing LNPs for a new generation of therapeutics. The protocols and scientific rationale presented in this guide serve as a comprehensive resource for drug development professionals aiming to harness the potential of this unique lipid.

References
  • Lipid Nanoparticle Characterization Techniques for Size, Charge, and Stability. (2026, January 2). Cordouan Technologies. Retrieved March 18, 2026, from [Link]

  • Synthesis of Polymer-Lipid Nanoparticles by Microfluidic Focusing for siRNA Delivery. (2016, October 17). Scientific Reports. Retrieved March 18, 2026, from [Link]

  • The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Protocol for Liposome Preparation Through Thin-film Hydration. (n.d.). Avanti Polar Lipids. Retrieved March 18, 2026, from [Link]

  • Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. (2024, October 23). Frontiers in Bioengineering and Biotechnology. Retrieved March 18, 2026, from [Link]

  • A Dual pH-Responsive DOX-Encapsulated Liposome Combined with Glucose Administration Enhanced Therapeutic Efficacy of Chemotherapy for Cancer. (2021, May 10). International Journal of Nanomedicine. Retrieved March 18, 2026, from [Link]

  • Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. (n.d.). Inside Therapeutics. Retrieved March 18, 2026, from [Link]

  • Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education. (2025, August 1). Journal of Visualized Experiments. Retrieved March 18, 2026, from [Link]

  • Lipid nanoparticles as the drug carrier for targeted therapy of hepatic disorders. (2024, April 24). Frontiers in Pharmacology. Retrieved March 18, 2026, from [Link]

  • Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. (n.d.). PLOS ONE. Retrieved March 18, 2026, from [Link]

  • A new approach to determine encapsulation efficiency of mRNA-lipid nanoparticles (mRNA-LNP) by capillary gel electrophoresis with laser-induced fluorescence detection. (n.d.). SCIEX. Retrieved March 18, 2026, from [Link]

  • Doxorubicin liposomes as an investigative model to study the skin permeation of nanocarriers. (n.d.). Journal of Pharmaceutical Sciences. Retrieved March 18, 2026, from [Link]

  • Cholesterol-rich lipid-mediated nanoparticles boost of transfection efficiency, utilized for gene editing by CRISPR-Cas9. (2019, June 11). International Journal of Nanomedicine. Retrieved March 18, 2026, from [Link]

  • Formulation of Nucleic Acids by Encapsulation in Lipid Nanoparticles for Continuous Production of mRNA. (2023, June 4). Processes. Retrieved March 18, 2026, from [Link]

  • Kamat Lab Thin Film Hydration Protocol. (2018, August 3). protocols.io. Retrieved March 18, 2026, from [Link]

  • Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics. (n.d.). Molecular Pharmaceutics. Retrieved March 18, 2026, from [Link]

  • Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery. (n.d.). Advanced Drug Delivery Reviews. Retrieved March 18, 2026, from [Link]

  • Influence of Lipid Composition of Cationic Liposomes 2X3-DOPE on mRNA Delivery into Eukaryotic Cells. (2022, December 20). Pharmaceutics. Retrieved March 18, 2026, from [Link]

  • Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I. (2025, July 3). Pharmaceutics. Retrieved March 18, 2026, from [Link]

  • Advancing Nanoparticle Synthesis with Microfluidics. (2025, January 10). Elveflow. Retrieved March 18, 2026, from [Link]

  • LNP and liposomes characterization guidelines. (n.d.). Inside Therapeutics. Retrieved March 18, 2026, from [Link]

  • FAST‐CRISPR: Fusogenic Association and Secured Transfection of CRISPR/Cas9 Ribonucleoproteins Using Lipid‐Silica Hybrid Nanoparticles for Therapeutic Genome Editing. (2026, January 12). Advanced Science. Retrieved March 18, 2026, from [Link]

  • Analytical techniques for the characterization of nanoparticles for mRNA delivery. (2026, March 1). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Development of a bone-targeted pH-sensitive liposomal formulation containing doxorubicin: physicochemical characterization, cytotoxicity, and biodistribution evaluation in a mouse model of bone metastasis. (n.d.). International Journal of Nanomedicine. Retrieved March 18, 2026, from [Link]

  • Use of Microfluidics to Prepare Lipid-Based Nanocarriers. (n.d.). Pharmaceutics. Retrieved March 18, 2026, from [Link]

  • Influence of Formulation Composition on the Characteristic Properties of 5-fluorouracil-loaded Liposomes. (n.d.). AAPS PharmSciTech. Retrieved March 18, 2026, from [Link]

  • A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient. (2024, January 29). Scientific Reports. Retrieved March 18, 2026, from [Link]

  • Fusogenic Liposomes for the Intracellular Delivery of Phosphocreatine. (2024, October 10). International Journal of Molecular Sciences. Retrieved March 18, 2026, from [Link]

  • Fusogenic activity of cationic lipids and lipid shape distribution. (n.d.). Biochimica et Biophysica Acta (BBA) - Biomembranes. Retrieved March 18, 2026, from [Link]

  • Preparation, characterization, and stability of lipid nanoparticles including unsaturated lipids. (2023, September 20). Biophysics and Physicobiology. Retrieved March 18, 2026, from [Link]

  • Advanced microfluidic techniques for the preparation of solid lipid nanoparticles: Innovations and biomedical applications. (2025, September 15). Journal of Drug Delivery Science and Technology. Retrieved March 18, 2026, from [Link]

  • Deciphering the Functional Composition of Fusogenic Liposomes. (2018, January 24). Molecules. Retrieved March 18, 2026, from [Link]

  • 1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine. (n.d.). PubChem. Retrieved March 18, 2026, from [Link]

  • Anion Exchange Chromatography to Determine mRNA Encapsulation in Lipid Nanoparticles. (2025, August 22). Analytical Chemistry. Retrieved March 18, 2026, from [Link]

  • The role of dioleoylphosphatidylethanolamine (DOPE) in targeted gene delivery with mannosylated cationic liposomes via intravenous route. (2005, November 28). Journal of Controlled Release. Retrieved March 18, 2026, from [Link]

  • Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up. (n.d.). Pharmaceutics. Retrieved March 18, 2026, from [Link]

  • Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. (2025, March 12). Foods. Retrieved March 18, 2026, from [Link]

  • Physicochemical characterization of 1,2-diphytanoyl-sn-glycero-3-phosphocholine in model membrane systems. (n.d.). Biochemistry. Retrieved March 18, 2026, from [Link]

  • Lipid nanoparticles: Composition, formulation, and application. (n.d.). Chinese Chemical Letters. Retrieved March 18, 2026, from [Link]

  • Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA). (2021, November 19). Journal of Controlled Release. Retrieved March 18, 2026, from [Link]

  • Vesicular and Planar Membranes of Archaea Lipids: Unusual Physical Properties and Biomedical Applications. (2022, July 9). Membranes. Retrieved March 18, 2026, from [Link]

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Application

Dissolving 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DPhPE): A Guide for Researchers

Introduction 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DPhPE) is a synthetic archaeal lipid analog that is of significant interest in membrane biophysics, drug delivery, and nanotechnology.[1][2] Its unique mol...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DPhPE) is a synthetic archaeal lipid analog that is of significant interest in membrane biophysics, drug delivery, and nanotechnology.[1][2] Its unique molecular structure, characterized by ether-linked phytanyl chains, imparts exceptional chemical and thermal stability to membranes, making it an ideal component for creating robust liposomes (archaeosomes) for use in extreme conditions.[1] However, the very properties that make DPhPE a valuable research tool can also present challenges in its handling and dissolution.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of DPhPE in organic solvents. We will delve into the theoretical underpinnings of DPhPE solubility, provide detailed, field-proven protocols, and offer troubleshooting advice to ensure the successful preparation of DPhPE solutions for downstream applications.

Understanding DPhPE Solubility: A Physicochemical Perspective

The solubility of DPhPE is governed by its amphipathic nature, possessing a polar phosphoethanolamine headgroup and two nonpolar, branched phytanyl chains.[1][2] Unlike conventional phospholipids with ester-linked fatty acid chains, DPhPE's ether linkages are resistant to hydrolysis, and its saturated phytanyl chains provide a high degree of hydrophobicity and steric bulk. This unique structure necessitates the use of organic solvents that can effectively solvate both the polar headgroup and the nonpolar tails.

The choice of solvent is critical for achieving a clear, homogenous solution, which is a prerequisite for the formation of uniform lipid films and, subsequently, well-defined liposomes.

Recommended Solvents and Solubility Parameters

While precise quantitative solubility data for DPhPE is not extensively published, empirical evidence from the preparation of archaeal lipid-based systems points to the efficacy of chlorinated solvents and their mixtures with alcohols.

Solvent/Solvent SystemRecommended Ratio (v/v)Rationale & Comments
Chloroform100%A common and effective solvent for many lipids, including phosphoethanolamines. Its polarity is well-suited to solvate the entire DPhPE molecule.
Chloroform:Methanol2:1 to 9:1The addition of methanol, a polar protic solvent, can enhance the solvation of the polar headgroup and disrupt intermolecular hydrogen bonding between DPhPE molecules, aiding in dissolution. The optimal ratio may vary depending on the desired concentration and downstream application.
Dichloromethane (DCM)100%Can be used as an alternative to chloroform, with similar solvating properties.

Note: It is crucial to use high-purity, anhydrous solvents to prevent lipid degradation and ensure reproducibility.

Protocols for Dissolving DPhPE

The following protocols provide step-by-step instructions for the dissolution of powdered DPhPE. These methods are designed to be self-validating, with visual cues to ensure complete dissolution.

Protocol 1: Standard Dissolution in Chloroform

This protocol is suitable for preparing a stock solution of DPhPE in chloroform.

Materials:

  • 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DPhPE) powder

  • High-purity chloroform (anhydrous)

  • Glass vial with a Teflon-lined cap

  • Argon or nitrogen gas source

  • Glass syringe or pipette

  • Vortex mixer

Procedure:

  • Equilibrate DPhPE: Allow the vial of DPhPE powder to come to room temperature before opening to prevent moisture condensation.

  • Weigh DPhPE: In a fume hood, carefully weigh the desired amount of DPhPE and transfer it to a clean, dry glass vial.

  • Add Solvent: Using a glass syringe or pipette, add the calculated volume of chloroform to the vial to achieve the desired concentration.

  • Inert Gas Purge: Gently flush the headspace of the vial with argon or nitrogen gas to displace air and minimize oxidation.

  • Seal and Vortex: Immediately cap the vial tightly and vortex the mixture for 2-3 minutes.

  • Visual Inspection: Visually inspect the solution against a dark background. A properly dissolved solution will be clear and free of any visible particulates.

  • Storage: Store the DPhPE solution at -20°C in the dark.

Protocol 2: Enhanced Dissolution using a Chloroform:Methanol Mixture and Gentle Warming

This protocol is recommended for higher concentrations of DPhPE or if dissolution in pure chloroform is slow or incomplete.

Materials:

  • All materials from Protocol 1

  • High-purity methanol (anhydrous)

  • Water bath or heating block

Procedure:

  • Prepare Solvent Mixture: In a glass container, prepare the desired volume of a chloroform:methanol (e.g., 9:1 v/v) mixture.

  • Equilibrate and Weigh DPhPE: Follow steps 1 and 2 from Protocol 1.

  • Add Solvent Mixture: Add the chloroform:methanol mixture to the vial containing the DPhPE powder.

  • Inert Gas Purge and Seal: Follow steps 4 and 5 from Protocol 1.

  • Gentle Warming: If the lipid does not fully dissolve after vortexing, place the vial in a water bath or on a heating block set to 30-40°C. Do not exceed 50°C to prevent solvent evaporation and potential lipid degradation.

  • Intermittent Vortexing: Periodically remove the vial from the heat source and vortex for 1-2 minutes. Repeat the warming and vortexing steps until the solution is clear.

  • Cool to Room Temperature: Allow the solution to cool to room temperature before storage.

  • Storage: Store the DPhPE solution at -20°C in the dark.

The Role of Sonication in DPhPE Dissolution

Sonication can be a powerful tool for dissolving lipids by breaking down aggregates and increasing the surface area of the solute. However, it should be used with caution.

  • Bath Sonication: A bath sonicator is generally preferred over a probe sonicator to minimize localized heating and potential degradation of the lipid.

  • Procedure: If dissolution is challenging, place the sealed vial in a bath sonicator for 5-10 minute intervals. After each interval, visually inspect the solution.

  • Temperature Control: Ensure the water in the sonicator does not become excessively warm.

Experimental Workflow for Preparing DPhPE Solutions

G cluster_prep Preparation cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting (if needed) cluster_final Final Steps start Start: DPhPE Powder equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh DPhPE equilibrate->weigh add_solvent Add Chloroform or Chloroform:Methanol weigh->add_solvent purge Purge with Inert Gas add_solvent->purge vortex Vortex purge->vortex inspect Visually Inspect Solution vortex->inspect warm Gentle Warming (30-40°C) inspect->warm Not Clear store Store at -20°C inspect->store Clear warm->vortex sonicate Bath Sonication warm->sonicate sonicate->vortex end End: Clear DPhPE Solution store->end

Caption: Workflow for dissolving DPhPE powder.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling DPhPE and organic solvents.[3]

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling solvent vapors.[3]

  • Storage: Store DPhPE powder and solutions at -20°C, protected from light and moisture.[3] Ensure containers are tightly sealed with Teflon-lined caps.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Solution remains cloudy or contains visible particulates Incomplete dissolution, poor solvent quality, or moisture contamination.- Continue vortexing with gentle warming (Protocol 2).- Use bath sonication for short intervals.- Ensure solvents are anhydrous and high-purity.- Prepare a fresh solution, ensuring the DPhPE vial was at room temperature before opening.
A thin film or gel-like substance forms on the vial walls Lipid aggregation or precipitation.- Add a small amount of methanol (to a final concentration of 5-10%) to the chloroform solution to improve solubility.- Use the gentle warming and sonication techniques described above.
Solution has a yellow or brownish tint Oxidation or degradation of the lipid.- Discard the solution.- When preparing a new solution, ensure the vial is thoroughly purged with an inert gas before sealing.- Use fresh, high-purity solvents.

Conclusion

The successful dissolution of 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine is a critical first step in the preparation of stable and reproducible archaeal lipid-based systems. By understanding the unique physicochemical properties of DPhPE and following the detailed protocols outlined in this guide, researchers can confidently prepare high-quality solutions for their experimental needs. The use of high-purity solvents, proper handling techniques, and a systematic approach to dissolution and troubleshooting are paramount to achieving reliable and consistent results.

References

  • MetaSci Inc. (n.d.). Safety Data Sheet 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine. Retrieved from [Link]

  • Blue Tiger Scientific. (n.d.). 1,2-Di-O-Phytanyl-sn-Glycero-3-Phosphoethanolamine, Highly Pure. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2025, July 11). Safety Data Sheet: 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine. Retrieved from [Link]

Sources

Method

Application Note: Engineering Biomimetic Archaeal Membranes Using 1,2-di-O-phytanyl-sn-glycero-3-phosphoethanolamine (DoPE)

Target Audience: Formulation Scientists, Biophysicists, and Drug Delivery Researchers Content Focus: Mechanistic formulation, biophysical characterization, and self-validating protocols for DoPE-based archaeosomes. Intro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Biophysicists, and Drug Delivery Researchers Content Focus: Mechanistic formulation, biophysical characterization, and self-validating protocols for DoPE-based archaeosomes.

Introduction & Mechanistic Rationale

Conventional liposomes, primarily composed of ester-linked phospholipids (e.g., DOPC, DOPE), suffer from inherent biochemical vulnerabilities: they are highly susceptible to acid/base hydrolysis, oxidative degradation, and phospholipase cleavage. For oral drug delivery or biosensor applications requiring extreme stability, researchers are increasingly turning to archaeosomes —vesicles formulated from archaeal lipid mimics [1].

1,2-di-O-phytanyl-sn-glycero-3-phosphoethanolamine (DoPE) is a synthetic archaeal lipid analog that replaces traditional ester bonds with chemically inert ether linkages. Furthermore, its hydrophobic tail consists of branched phytanyl (tetramethylhexadecyl) chains rather than linear acyl chains.

The Causality of Lipid Architecture
  • Ether Linkages: Confer absolute resistance to enzymatic degradation (e.g., lipases) and hydrolysis at extreme pH levels (pH 1–10) [2].

  • Phytanyl Chains: The methyl branches restrict the rotational mobility of the hydrocarbon chains. This steric hindrance increases membrane packing density, drastically reducing the permeability of water, protons, and small-molecule APIs [3].

  • Headgroup Geometry: DoPE possesses a small ethanolamine headgroup paired with bulky phytanyl tails, resulting in a critical packing parameter >1 (cone-shaped geometry). By itself, DoPE favors the inverted hexagonal (H II​ ) phase. Therefore, to form stable lamellar bilayers (L α​ ), DoPE must be blended with a cylindrical lipid, such as 1,2-di-O-phytanyl-sn-glycero-3-phosphocholine (DoPC) [4].

Formulation Strategy: The Role of Midplane Regulators

To truly mimic extremophilic archaeal membranes, our protocol incorporates squalane (2,6,10,15,19,23-hexamethyltetracosane) into the DoPC/DoPE lipid matrix. Neutron diffraction studies have proven that apolar polyisoprenoids like squalane partition directly into the bilayer midplane, parallel to the membrane surface [4].

Why add squalane? At high temperatures or pressures, the midplane regulator acts as a molecular "buffer." It relieves packing frustration between the branched phytanyl chains, preventing non-lamellar phase transitions and maintaining extreme barrier functions against proton leakage [5].

Workflow Visualization

Archaeosome_Workflow Step1 1. Lipid Mixing DoPE + DoPC + Squalane in CHCl3 Step2 2. Solvent Evaporation Rotary Evaporation & N2 Desiccation Step1->Step2 Remove solvent Step3 3. Film Hydration Add Buffer + CF Dye (Self-Assembly) Step2->Step3 Hydrate > Phase Temp Step4 4. Extrusion (LUVETs) Pass through 100nm Polycarbonate Step3->Step4 Homogenize MLVs Step5 5. SEC Purification Remove Unencapsulated CF Dye Step4->Step5 Size Exclusion Step6 6. Quality Control DLS, Zeta Potential & Leakage Assay Step5->Step6 Validation

Fig 1: Step-by-step formulation and validation workflow for DoPE-based biomimetic archaeosomes.

Step-by-Step Protocol: DoPE Archaeosome Preparation

Materials Required:

  • DoPE (Avanti Polar Lipids, Cat# 999985) [1]

  • DoPC (Avanti Polar Lipids, Cat# 999984)

  • Squalane (Sigma-Aldrich, >99% purity)

  • Hydration Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4

  • Fluorescent Probe: 50 mM 5(6)-Carboxyfluorescein (CF) for self-validation.

Phase 1: Thin-Film Formation
  • Lipid Blending: In a clean, dry round-bottom flask, dissolve DoPC, DoPE, and squalane in chloroform at a molar ratio of 4:4:1 (DoPC:DoPE:Squalane). The total lipid concentration should be 10 mg/mL.

    • Causality Note: The 1:1 ratio of DoPC to DoPE ensures a stable lamellar phase, while the 10 mol% squalane provides midplane stabilization.

  • Solvent Removal: Attach the flask to a rotary evaporator. Evaporate the chloroform under a gentle vacuum at 40°C at 150 rpm until a uniform, translucent lipid film forms on the flask walls.

  • Desiccation: Flush the flask with a gentle stream of Nitrogen gas (N 2​ ), then place it in a vacuum desiccator overnight (>12 hours) to remove trace organic solvents. Residual chloroform will disrupt lipid packing and artificially increase permeability.

Phase 2: Hydration and Self-Assembly
  • Hydration: Add 1 mL of Hydration Buffer containing 50 mM CF dye to the lipid film.

  • Vortexing: Vortex vigorously for 5 minutes at room temperature. Because archaeal ether lipids have extremely low or non-existent gel-to-liquid crystalline phase transition temperatures ( Tm​ ), hydration can be performed at room temperature without heating above a specific Tm​ (unlike DPPC or DSPC).

  • Annealing: Allow the resulting multilamellar vesicle (MLV) suspension to rest for 1 hour at room temperature to ensure complete lipid hydration.

Phase 3: Extrusion (LUVET Formation)
  • Sizing: Transfer the MLV suspension to a mini-extruder (e.g., Avanti Mini-Extruder).

  • Extrusion: Pass the suspension through a 100 nm polycarbonate track-etched membrane 11 to 15 times.

    • Causality Note: An odd number of passes ensures the final extrudate ends up in the receiving syringe, preventing contamination from large, unextruded MLVs in the donor syringe.

Phase 4: Purification
  • Size Exclusion Chromatography (SEC): Pass the extruded archaeosomes through a Sephadex G-50 column equilibrated with the Hydration Buffer (without CF). This separates the CF-loaded archaeosomes from the unencapsulated, free CF dye.

Self-Validating Quality Control System

To ensure the protocol was successful and the biomimetic membrane is intact, you must perform a CF Self-Quenching Leakage Assay .

At 50 mM, CF is highly concentrated inside the archaeosome and its fluorescence is self-quenched. If the membrane is leaky (due to poor formulation, residual solvent, or oxidation), the CF escapes into the surrounding buffer, dilutes, and fluoresces brightly.

Validation Steps:

  • Measure the baseline fluorescence of your purified archaeosomes (Excitation: 492 nm, Emission: 517 nm). A successful batch will have very low baseline fluorescence.

  • Incubate the archaeosomes in a harsh environment (e.g., pH 2.0 buffer at 37°C for 48 hours) and measure fluorescence again.

  • Add 1% Triton X-100 to completely lyse the archaeosomes. Measure the maximum fluorescence ( Fmax​ ).

  • Calculate Leakage: % Leakage=(Fmax​−Finitial​)(Ft​−Finitial​)​×100

Self-Validation Threshold: If your Day 2 leakage is < 5% , your DoPE/DoPC/Squalane archaeosomes are successfully formulated and structurally sound. If leakage is >20%, review your lipid ratios and desiccation times.

Quantitative Data Summary

The following table summarizes the expected physicochemical properties of DoPE-based archaeosomes compared to conventional ester-based liposomes, validating the superiority of the biomimetic archaeal approach [2, 3, 5].

ParameterConventional Liposome (DOPC/DOPE)Biomimetic Archaeosome (DoPC/DoPE/Squalane)
Linkage Type EsterEther
Hydrocarbon Tail Linear (Oleoyl)Branched (Phytanyl)
Vesicle Size (Z-average) 110 ± 5 nm125 ± 8 nm
Polydispersity Index (PDI) < 0.1< 0.15
Proton Permeability ( PH​+ ) ∼10−4 cm/s ∼10−6 cm/s (Highly impermeable)
CF Leakage (pH 2.0, 48h) > 85% (Degraded)< 5% (Stable)
Oxidative Stability Low (Double bonds present)Extremely High (Fully saturated)

References

  • Bhatia, E., et al. (2022). Archaeosomes: New Generation of Liposomes Based on Archaeal Lipids for Drug Delivery and Biomedical Applications. ACS Omega, 7(51), 47464–47478. Retrieved from:[Link]

  • Kaur, G., et al. (2016). Highly Stable Liposomes Based on Tetraether Lipids as a Promising and Versatile Drug Delivery System. International Journal of Pharmaceutics. Retrieved from:[Link]

  • Salvador-Castell, M., et al. (2021). Non-Polar Lipids as Regulators of Membrane Properties in Archaeal Lipid Bilayer Mimics. International Journal of Molecular Sciences, 22(12), 6483. Retrieved from:[Link]

  • Salvador-Castell, M., et al. (2020). Apolar Polyisoprenoids Located in the Midplane of the Bilayer Regulate the Response of an Archaeal-Like Membrane to High Temperature and Pressure. Frontiers in Microbiology, 11, 588658. Retrieved from:[Link]

Application

1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine Langmuir-Blodgett monolayer preparation

Application Note: Preparation and Characterization of 1,2-di-O-phytanyl-sn-glycero-3-phosphoethanolamine (DoPhPE) Langmuir-Blodgett Monolayers Audience: Researchers, Biophysicists, and Drug Development Professionals Focu...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Characterization of 1,2-di-O-phytanyl-sn-glycero-3-phosphoethanolamine (DoPhPE) Langmuir-Blodgett Monolayers

Audience: Researchers, Biophysicists, and Drug Development Professionals Focus: Archaeal Lipid Membrane Mimicry, Surface Chemistry, and Biosensor Fabrication

Introduction & Mechanistic Rationale

Archaeal lipids possess unique structural adaptations that confer extreme stability against harsh environmental conditions, including high temperatures, extreme pH, and high salinity. 1,2-di-O-phytanyl-sn-glycero-3-phosphoethanolamine (DoPhPE) —also commercially designated as 4ME 16:0 Diether PE—is a synthetic archaeal lipid analogue featuring ether-linked, highly branched phytanyl chains and a phosphoethanolamine headgroup [3].

Unlike conventional ester-linked bacterial or mammalian lipids, the ether bonds in DoPhPE are highly resistant to oxidation, acid hydrolysis, and enzymatic cleavage. The methyl branches distributed along the phytanyl chains prevent tight crystalline packing, meaning DoPhPE remains highly fluid and does not exhibit a gel-to-liquid phase transition across a broad temperature range (-120°C to 120°C) [3].

Furthermore, the small cross-sectional area of the PE headgroup relative to the bulky phytanyl chains induces a negative spontaneous curvature [4]. While this geometry favors non-lamellar inverse hexagonal (HII) phases in bulk aqueous environments, confining DoPhPE at the air-water interface in a Langmuir trough forces the molecules into a highly stable, planar 2D monolayer. This geometric constraint makes DoPhPE an exceptional candidate for fabricating robust biomimetic sensors, solid-supported lipid bilayers (SLBs), and advanced drug-permeability models where extreme membrane stability is required.

Physicochemical and Isotherm Properties

Understanding the quantitative physical parameters of DoPhPE is critical for precise monolayer fabrication. Table 1 summarizes the key properties and their mechanistic significance during Langmuir-Blodgett (LB) deposition [1][2].

Table 1: Physicochemical and Isotherm Properties of DoPhPE

ParameterValueMechanistic Significance
Molecular Weight 776.20 g/mol Required to calculate the exact spreading volume to achieve the target mean molecular area.
Phase Transition ( Tm​ ) None (-120°C to 120°C)Ensures a highly fluid membrane at room temperature, driven by the branched phytanyl chains.
Lift-off Area ~140 Ų/moleculeThe critical area at which lipid tails begin to interact during barrier compression.
Equivalence Pressure ( πB​ ) ~40 mN/mThe target surface pressure that mimics the packing density of an intact physiological bilayer.
Molecular Area at 40 mN/m ~81.3 ŲIndicates the tight packing constraints of the branched phytanyl chains under physiological tension.
Collapse Pressure ( πc​ ) ~47 mN/mThe maximum surface pressure before the 2D monolayer undergoes 3D structural failure.

Experimental Workflow

The fabrication of a defect-free LB monolayer is a multiphase process requiring strict environmental control. The diagram below illustrates the logical progression from lipid preparation to film characterization.

LB_Workflow Solvent Lipid Solution Prep 1 mg/mL DoPhPE in CHCl3 Spread Monolayer Spreading Dropwise on Aqueous Subphase Solvent->Spread Clean Substrate & Trough Prep Plasma Clean / Piranha Clean->Spread Evap Solvent Evaporation 15-20 min holding time Spread->Evap Compress Barrier Compression Rate: 2-5 mm/min Evap->Compress Ensure no residual CHCl3 Transfer Vertical LB Dipping Target: 35-40 mN/m Compress->Transfer Reach equivalence pressure Analyze Film Characterization AFM / Ellipsometry Transfer->Analyze Transfer Ratio (TR) ≈ 1.0

Figure 1: Step-by-step workflow for the preparation and transfer of DoPhPE Langmuir-Blodgett monolayers.

Step-by-Step Methodology: A Self-Validating Protocol

Phase 1: Preparation and Environmental Control
  • Trough and Barrier Cleaning: Aspirate the Langmuir trough and wipe the PTFE surfaces and Delrin barriers with lint-free tissues soaked in chloroform, followed by ethanol, and finally ultra-pure water (Resistivity > 18.2 MΩ·cm).

    • Causality: Trace organic contaminants act as nucleation sites for premature monolayer collapse and disrupt surface pressure readings.

  • Subphase Preparation: Fill the trough with a standard physiological buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

    • Causality: At pH 7.4, the PE headgroup is zwitterionic. This ensures electrostatic repulsion is balanced, mimicking physiological conditions and preventing charge-induced film repulsion.

  • Substrate Preparation: Clean the target substrate (e.g., freshly cleaved mica or piranha-cleaned silicon wafers) to ensure extreme hydrophilicity. Mount the substrate on the dipper arm and submerge it into the subphase before spreading the lipid.

Phase 2: Monolayer Spreading and Equilibration
  • Lipid Solution: Dissolve lyophilized DoPhPE in pure, anhydrous chloroform to a final concentration of 1.0 mg/mL.

  • Spreading: Using a Hamilton microsyringe, deposit droplets of the lipid solution dropwise onto the subphase surface.

    • Crucial Technique: Hold the syringe tip 1-2 mm above the water surface.

    • Causality: If drops fall from too high, the kinetic energy forces the lipid into the subphase, forming micelles rather than spreading at the interface. This leads to an artificial reduction in the calculated area per molecule.

  • Solvent Evaporation: Allow the system to rest undisturbed for 15-20 minutes.

    • Causality: Chloroform must evaporate completely. Retained solvent acts as an impurity, artificially expanding the apparent molecular area and destabilizing the film during compression.

Phase 3: Isotherm Compression
  • Compression: Initiate barrier compression at a slow, constant rate of 2 to 5 mm/min.

  • Monitoring: Record the Surface Pressure-Area ( π -A) isotherm. The pressure will begin to rise (lift-off) at ~140 Ų/molecule. Continue compression until the target surface pressure of 35-40 mN/m is reached.

    • Causality: 40 mN/m represents the monolayer-bilayer equivalence pressure for diphytanoyl lipids, yielding a packing density representative of an intact cell membrane [1].

Phase 4: Langmuir-Blodgett Transfer (Self-Validating Step)
  • Dipping: While the software maintains a constant surface pressure of 40 mN/m via active barrier feedback, slowly withdraw the submerged substrate vertically at a rate of 1-2 mm/min.

  • Validation (Transfer Ratio): Calculate the Transfer Ratio (TR) to validate the success of the experiment.

    • Formula: TR=Total surface area of the coated substrateDecrease in monolayer surface area​

    • Self-Validation: A TR between 0.95 and 1.05 confirms a uniform, single-layer deposition. A TR < 0.90 indicates incomplete coverage (defects), while a TR > 1.10 suggests partial multilayer collapse or 3D nucleation during transfer.

Data Presentation & Troubleshooting

Deviations in the π -A isotherm are primary indicators of experimental failure. Table 2 outlines common deviations and their mechanistic causes to aid in rapid troubleshooting.

Table 2: Troubleshooting Isotherm Deviations

ObservationMechanistic CauseCorrective Action
Lift-off occurs at < 120 Ų Lipid lost to the subphase due to aggressive spreading, or inaccurate concentration.Spread solution closer to the surface; verify lipid concentration and syringe calibration.
Lift-off occurs at > 150 Ų Incomplete solvent evaporation or contamination of the subphase/trough.Increase evaporation time to 25 mins; re-clean the trough with chloroform.
Premature Collapse (< 40 mN/m) Compression rate is too fast, preventing the bulky phytanyl chains from packing efficiently.Reduce barrier compression rate to 2 mm/min.
Transfer Ratio (TR) < 0.90 Substrate is not sufficiently hydrophilic, preventing proper headgroup anchoring.Re-treat substrates with oxygen plasma or fresh piranha solution.

References

  • Properties of Diphytanoyl Phospholipids at the Air–Water Interface.
  • 4ME 16:0 Diether PE powder (1,2-di-O-phytanyl-sn-glycero-3-phosphoethanolamine). Sigma-Aldrich / Avanti Polar Lipids.
  • Structural Characterization of an Archaeal Lipid Bilayer as a Function of Hydration and Temper
  • Non-Polar Lipids as Regulators of Membrane Properties in Archaeal Lipid Bilayer Mimics. MDPI.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Liposome Aggregation in 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DOPE) Formulations

Welcome to the technical support center for 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DOPE) formulations. DOPE is a unique and powerful tool in drug delivery, prized for its ability to facilitate endosomal esca...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DOPE) formulations. DOPE is a unique and powerful tool in drug delivery, prized for its ability to facilitate endosomal escape. However, its inherent physicochemical properties, driven by the unique branched phytanyl chains and a small ethanolamine headgroup, also present a significant formulation challenge: a propensity for aggregation. This guide provides in-depth, experience-driven troubleshooting strategies and answers to frequently asked questions to help you achieve stable and effective DOPE-based liposomal formulations.

The branched nature of the phytanyl chains in DOPE, linked by ether bonds, provides exceptional stability against oxidative and hydrolytic degradation compared to the ester-linked fatty acids found in most bacteria and eukaryotes.[1][2] This makes it an excellent candidate for robust formulations. However, the conical shape of the DOPE molecule favors the formation of non-bilayer structures, specifically the inverted hexagonal (HII) phase, which can lead to membrane fusion and aggregation if not properly controlled.[3][4][5]

This guide is structured to help you diagnose and solve aggregation issues systematically.

Troubleshooting Guide: Diagnosing and Solving Aggregation

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: Why are my DOPE liposomes aggregating immediately after preparation?

Immediate aggregation is typically a sign of a fundamental instability in the formulation. The primary culprits are often related to electrostatic interactions and the inherent packing properties of DOPE.

Underlying Causes and Solutions:

  • Suboptimal pH: The ethanolamine headgroup of DOPE has a pKa around 9.0-9.5. At neutral or acidic pH, the headgroup is protonated, leading to repulsive forces between liposomes. However, DOPE is known to be unstable and fusogenic at acidic pH (around 5.5-6.5), where it can transition from a lamellar to an inverted hexagonal (HII) phase, causing aggregation and loss of structure.[6][7]

    • Solution: Ensure your hydration buffer is in the neutral to slightly alkaline range (pH 7.0-8.5) for initial formulation to maintain stability.[8] Avoid acidic conditions unless pH-triggered release is the intended function, in which case the formulation must be stabilized with other components.[6]

  • High Ionic Strength: The stability of colloidal systems like liposomes is governed by a balance of attractive (van der Waals) and repulsive (electrostatic) forces, as described by the DLVO theory.[9][10] High concentrations of salts in your buffer can screen the surface charge of the liposomes, reducing electrostatic repulsion and allowing attractive forces to dominate, leading to aggregation.[9][11][12]

    • Solution: Prepare your liposomes in a low ionic strength buffer (e.g., 10-50 mM).[13] If your application requires physiological salt concentrations (e.g., 150 mM NaCl), aggregation is more likely and may require the inclusion of steric stabilizers.

  • Absence of a Stabilizing Co-lipid: DOPE's conical shape means it does not readily form stable bilayers on its own.[4][14] Without a "helper" lipid to fill the interstitial spaces and stabilize the lamellar structure, the liposomes are prone to collapse and fusion.

    • Solution: Always formulate DOPE with a cylindrical-shaped helper lipid. Common choices include 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or cholesterol. For pH-sensitive formulations, cholesteryl hemisuccinate (CHEMS) is often used, as its protonation at acidic pH helps trigger the destabilization of the liposome.[4][14]

  • Lipid Purity and Quality: The presence of impurities, such as lysolipids or oxidized lipids, can disrupt the integrity of the lipid bilayer, creating fusogenic points and leading to aggregation.[15][16]

    • Solution: Use high-purity lipids from a reputable supplier. Ensure proper storage of lipids (typically at -20°C under an inert gas) to prevent degradation.[17]

Troubleshooting Workflow for Immediate Aggregation

G start Visible Aggregation Post-Preparation check_ph Check Buffer pH (Is it 7.0-8.5?) start->check_ph check_salt Check Ionic Strength (Is it < 50 mM?) check_ph->check_salt Yes adjust_ph Adjust pH to 7.0-8.5 check_ph->adjust_ph No check_lipid Review Formulation (Helper Lipid Present?) check_salt->check_lipid Yes lower_salt Use Low Ionic Strength Buffer check_salt->lower_salt No check_quality Assess Lipid Quality (High Purity? Proper Storage?) check_lipid->check_quality Yes add_helper Incorporate Helper Lipid (e.g., DOPC, Cholesterol) check_lipid->add_helper No use_new_lipid Use Fresh, High-Purity Lipids check_quality->use_new_lipid No stable Stable Liposome Suspension check_quality->stable Yes adjust_ph->start lower_salt->start add_helper->start use_new_lipid->start

Caption: A workflow for troubleshooting immediate liposome aggregation.

Question 2: My liposomes are initially stable but aggregate during storage. What can I do?

Delayed aggregation points to issues with long-term physical or chemical stability.

Underlying Causes and Solutions:

  • Inappropriate Storage Temperature: Temperature affects lipid mobility and the stability of the bilayer. Storing at room temperature can increase the kinetic energy of the vesicles, leading to more frequent collisions and a higher chance of fusion. Freezing can be even more damaging, as the formation of ice crystals can physically rupture the liposomes, causing their contents to leak and the lipid fragments to aggregate upon thawing.[18]

    • Solution: Store liposome suspensions at 2-8°C.[18] Avoid freezing unless you are using a validated lyophilization protocol with appropriate cryoprotectants.

  • Chemical Degradation of Lipids: Although the ether linkages in DOPE are resistant to hydrolysis, other lipids in your formulation (if they are ester-based) can hydrolyze over time, forming lysolipids and free fatty acids.[15] These degradation products can act as detergents, destabilizing the bilayer and promoting fusion or aggregation.[15]

    • Solution: Use high-quality lipids and prepare formulations in buffers free of microbial contamination. If using ester-based lipids, consider flushing with an inert gas like argon or nitrogen to minimize oxidation.

  • Ostwald Ripening: In polydisperse samples, smaller liposomes have higher surface energy and can fuse with larger ones over time to minimize the total surface area, leading to an overall increase in particle size.

    • Solution: Use extrusion to create a more monodisperse population of liposomes. A narrow size distribution (Polydispersity Index, PdI < 0.2) is crucial for long-term stability.

Question 3: I'm trying to encapsulate a charged molecule (e.g., protein, nucleic acid) and my liposomes are clumping. How do I prevent this?

The introduction of charged therapeutic agents can disrupt the electrostatic balance of your formulation.

Underlying Causes and Solutions:

  • Electrostatic Cross-Bridging: If your liposomes have a net charge (even a slight one) and you add a multivalent, oppositely charged molecule, it can act as a bridge, linking multiple liposomes together and causing massive aggregation.[10]

    • Solution 1 (Charge Shielding): The most effective strategy is to incorporate a poly(ethylene glycol)-lipid (PEG-lipid) conjugate into your formulation.[19][20][21] The PEG chains create a hydrated, neutral layer on the liposome surface, providing a steric barrier that physically prevents liposomes from getting close enough to aggregate.[19][20][22] Typically, 2-5 mol% of a PEG-lipid is sufficient.

    • Solution 2 (Optimize Mixing): When complexing charged molecules with liposomes, the method of mixing is critical. Avoid dumping the two solutions together. Instead, add the charged molecule solution dropwise to the liposome suspension while gently vortexing.[18] This prevents localized areas of high charge concentration that can initiate aggregation.

Mechanism of Steric Stabilization with PEG-Lipids

G cluster_0 Without PEGylation cluster_1 With PEGylation l1 Liposome l2 Liposome l1_c crossbridge Oppositely Charged Molecule l1_c->crossbridge l2_c l2_c->crossbridge caption1 Electrostatic bridging causes aggregation. l3 Liposome l4 Liposome l3_c peg1 l3_c->peg1 peg2 l3_c->peg2 l4_c peg3 l4_c->peg3 peg4 l4_c->peg4 caption2 Steric hindrance from PEG layer prevents aggregation.

Caption: PEGylation provides a physical barrier to prevent aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) I should monitor for my DOPE liposome formulation?

CQAs are physical, chemical, and biological attributes that should be controlled to ensure the product quality.[15][23] For DOPE liposomes, the key CQAs are:

  • Particle Size and Size Distribution (PDI): This affects the in vivo fate, biodistribution, and stability of the liposomes.[15][24] It is typically measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: This is a measure of the surface charge and is a key indicator of colloidal stability.[24][25] It can predict whether your liposomes will aggregate due to electrostatic interactions.

  • Encapsulation Efficiency: This measures the amount of drug successfully entrapped within the liposomes and is critical for therapeutic efficacy.[26]

  • Lipid Purity and Degradation: You should monitor for the hydrolysis and oxidation of lipids over time, as these can impact stability and drug release.[15]

Q2: What is a reliable, standard protocol for preparing stable DOPE liposomes?

The thin-film hydration method followed by extrusion is a robust and widely used technique.[13]

Protocol: Thin-Film Hydration and Extrusion

  • Lipid Dissolution: Dissolve DOPE and your chosen helper lipid (e.g., DOPC at a 1:1 molar ratio) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

  • Film Formation: Use a rotary evaporator to remove the organic solvent under reduced pressure. This will create a thin, uniform lipid film on the inside of the flask. Ensure the water bath temperature is above the phase transition temperature of all lipids.

  • Drying: Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[4] This step is critical for forming stable bilayers.

  • Hydration: Add your aqueous buffer (e.g., 10 mM HEPES, pH 7.4) to the flask.[18] Hydrate the film by gently agitating the flask at a temperature above the lipid transition temperature. This will form a milky suspension of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To produce unilamellar vesicles (LUVs) with a uniform size, pass the MLV suspension through a polycarbonate membrane of a defined pore size (e.g., 100 nm) using a lipid extruder.[18] An odd number of passes (e.g., 11 or 21) is recommended to ensure the entire sample passes through the membrane an equal number of times.

  • Characterization: Immediately after preparation, characterize your liposomes for size, PDI, and zeta potential.

Q3: How does temperature influence the stability of membranes made with phytanyl chains?

Unlike the fatty acid chains in conventional phospholipids, the branched phytanyl chains of archaeal lipids like DOPE are thought to provide membranes with enhanced stability across a wide range of temperatures.[2] The branching and ether linkages prevent the tight packing that leads to a sharp gel-to-liquid crystalline phase transition.[2] This results in a membrane that maintains its fluidity and low permeability over a broader temperature range compared to non-branched, ester-linked lipids.[2][27] However, temperature can still influence the overall stability of the liposomal suspension by affecting the kinetic energy of the particles, as mentioned previously.

Summary of Key Parameters

ParameterRecommendation for StabilityRationale
pH 7.0 - 8.5Prevents protonation of the ethanolamine headgroup and avoids the fusogenic HII phase transition that occurs under acidic conditions.[6][8]
Ionic Strength < 50 mMMinimizes screening of surface charges, maintaining electrostatic repulsion between liposomes and preventing aggregation.[9][12]
Helper Lipids Required (e.g., DOPC, Cholesterol)The cylindrical shape of helper lipids stabilizes the lamellar bilayer structure, compensating for the conical shape of DOPE.[4][14]
Steric Stabilizers Recommended (e.g., 2-5 mol% PEG-lipid)Provides a physical barrier that prevents aggregation, especially in high ionic strength media or when encapsulating charged molecules.[19][20]
Storage Temperature 2 - 8°CReduces the kinetic energy of liposomes to minimize collision frequency and prevents damage from ice crystal formation.[18]

References

  • Influence of lipid composition and ionic strength on the physical stability of liposomes - PubMed. (n.d.). PubMed. Retrieved March 7, 2024, from [Link]

  • The various phospholipid aggregates. (n.d.). Retrieved March 7, 2024, from [Link]

  • Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed. (n.d.). PubMed. Retrieved March 7, 2024, from [Link]

  • Liposome Drug Products - FDA. (n.d.). Retrieved March 7, 2024, from [Link]

  • 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine DOPE CAS 4004-5-1. (n.d.). Retrieved March 7, 2024, from [Link]

  • Rankings of the critical quality attributes (CQAs) of the liposomes. - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Influence of lipid composition and ionic strength on the physical stability of liposomes. (n.d.). Retrieved March 7, 2024, from [Link]

  • Steric Stabilization of Fusogenic Liposomes by a Low-pH Sensitive PEG−Diortho Ester−Lipid Conjugate | Bioconjugate Chemistry - ACS Publications. (n.d.). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Liposome Characterisation and Analysis for Drug Delivery - Intertek. (n.d.). Intertek. Retrieved March 7, 2024, from [Link]

  • Poly(ethy1ene glycol)-Modified Phospholipids Prevent Aggregation during Covalent Conjugation of Proteins to Liposomes. (n.d.). Retrieved March 7, 2024, from [Link]

  • pH-Sensitive Liposomes for Enhanced Cellular Uptake and Cytotoxicity of Daunorubicin in Melanoma (B16-BL6) Cell Lines - PMC. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • How to prevent liposome aggregation - Quora. (n.d.). Quora. Retrieved March 7, 2024, from [Link]

  • Quality by Design Approach in Liposomal Formulations: Robust Product Development. (n.d.). Retrieved March 7, 2024, from [Link]

  • Self-limiting aggregation of phospholipid vesicles - Soft Matter (RSC Publishing) DOI:10.1039/C9SM01692A. (n.d.). RSC Publishing. Retrieved March 7, 2024, from [Link]

  • Quality Control Standards for Liposomal Cosmeceutical Manufacturing - WBCIL. (n.d.). WBCIL. Retrieved March 7, 2024, from [Link]

  • Effects of environmental pH and ionic strength on the physical stability of cinnamaldehyde-loaded liposomes - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Harnessing Synthetic Lipids for Drug Development: Strategies for Success. (n.d.). Retrieved March 7, 2024, from [Link]

  • The pH-Responsive Liposomes—The Effect of PEGylation on Release Kinetics and Cellular Uptake in Glioblastoma Cells - MDPI. (n.d.). MDPI. Retrieved March 7, 2024, from [Link]

  • Effects of pH Gradients on Liposomal Charge States Examined by Capillary Electrophoresis. (n.d.). Retrieved March 7, 2024, from [Link]

  • Using NTA to Study Aggregation Behavior of Liposome-Protein Complexes. (n.d.). Retrieved March 7, 2024, from [Link]

  • Aggregation, Fusion, and Leakage of Liposomes Induced by Peptides - ACS Publications. (n.d.). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Effect on the Liposome Morphology of DOPS in Ionic Solution - JSciMed Central. (n.d.). JSciMed Central. Retrieved March 7, 2024, from [Link]

  • Poly(ethylene glycol)-Modified Phospholipids Prevent Aggregation during Covalent Conjugation of Proteins to Liposomes | Bioconjugate Chemistry - ACS Publications. (n.d.). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Physicochemical characteristics associated with transfection of cationic cholesterol-based gene delivery vectors in the presence of DOPE - PubMed. (n.d.). PubMed. Retrieved March 7, 2024, from [Link]

  • Influence of pH on liposome stability. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Aggregation of polyethylene glycol polymers suppresses receptor-mediated endocytosis of PEGylated liposomes - Nanoscale (RSC Publishing). (n.d.). RSC Publishing. Retrieved March 7, 2024, from [Link]

  • Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Comparison of differences in the membrane phospholipids found in Archaea and those lipids in bacteria and Eukarya. The phytanyl side chains of Archaea are ether linked to glycerol, whereas the linear fatty acid tails are ester bound to glycerol in bacteria and Eukarya. - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Emerging Research and Clinical Development Trends of Liposome and Lipid Nanoparticle Drug Delivery Systems - PMC. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Formation and purification of tailored liposomes for drug delivery using a module-based micro continuous-flow system - PMC. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Temperature and PH controls on glycerol dibiphytanyl glycerol tetraether lipid composition in the hyperthermophilic crenarchaeon Acidilobus sulfurireducens - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Thermal Adaptation of the Archaeal and Bacterial Lipid Membranes - PMC - NIH. (n.d.). PMC - NIH. Retrieved March 7, 2024, from [Link]

  • [0807.4825] The temperature dependence of lipid membrane permeability, its quantized nature, and the influence of anesthetics - arXiv.org. (n.d.). arXiv.org. Retrieved March 7, 2024, from [Link]

  • Membrane lipid adaptation of soil Bacteroidetes isolates to temperature and pH - Frontiers. (n.d.). Frontiers. Retrieved March 7, 2024, from [Link]

Sources

Optimization

optimizing hydration time for 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine thin films

Welcome to the technical support center for the optimization of 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DPhPE) thin film hydration. This guide is designed for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DPhPE) thin film hydration. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving consistent and reliable vesicle or supported lipid bilayer formation. As an archaeal-like lipid, DPhPE offers exceptional chemical and mechanical stability, making it a valuable tool in creating robust model membranes.[1][2][3] However, its unique branched-chain structure and headgroup can present challenges during the hydration process.[4] This guide will address common issues and provide a logical framework for optimizing your experimental parameters.

Troubleshooting Guide

This section addresses specific problems you may encounter during the hydration of DPhPE thin films.

Issue 1: Incomplete Hydration or Persistent Lipid Clumps

  • Question: I've followed the standard thin-film hydration protocol, but my DPhPE film is not fully hydrating, leaving behind visible lipid clumps or aggregates in the suspension. What could be the cause?

  • Answer: Incomplete hydration is a common issue and can stem from several factors. The primary culprits are often residual solvent in the lipid film, an inadequate hydration temperature, or insufficient agitation.

    • Residual Solvent: Even trace amounts of organic solvent can interfere with the self-assembly of lipids into vesicles.[5] It's crucial to ensure the complete removal of the solvent used to create the thin film.

    • Hydration Temperature: The hydration medium's temperature must be above the gel-liquid crystal transition temperature (Tc) of the lipid. While DPhPE does not exhibit a distinct gel-to-liquid phase transition over a broad temperature range (-120 °C to 120 °C) due to its branched phytanyl chains, gentle heating can still facilitate lipid mobility and hydration.[4]

    • Agitation: Vigorous and consistent agitation is necessary to ensure the entire lipid film comes into contact with the aqueous buffer, promoting the swelling and detachment of lipid sheets that form vesicles.[6]

    Recommended Solutions:

    • Thorough Solvent Removal: After forming the thin film using a rotary evaporator, place the flask under a high vacuum for at least 2-4 hours, or overnight, to remove any residual solvent.[5][7][8]

    • Optimize Hydration Temperature: While DPhPE lacks a sharp Tc, warming the hydration buffer to a temperature between 40-60°C can enhance lipid mobility and improve hydration efficiency.[9][10]

    • Enhance Agitation: After adding the pre-warmed buffer, vortex the suspension vigorously for several minutes.[11] For more consistent results, consider using a bath sonicator for a short period (1-2 minutes) to break up larger aggregates.[12]

Issue 2: Formation of Non-Lamellar Structures or Aggregates Instead of Vesicles

  • Question: My hydrated DPhPE suspension appears cloudy or contains visible precipitates, and upon analysis (e.g., by Cryo-TEM), I observe non-lamellar structures instead of unilamellar vesicles. Why is this happening?

  • Answer: DPhPE, due to its small headgroup and branched chains, has a propensity to form non-lamellar phases like cubic or hexagonal structures, especially at low hydration levels or in pure form.[4] Lipid compositions with a high percentage of DPhPE (greater than 50%) are known to form smaller, flower-like vesicular structures and other liquid crystalline phases rather than unilamellar vesicles.[1]

    Recommended Solutions:

    • Lipid Composition Adjustment: If your application allows, consider mixing DPhPE with a lipid that promotes lamellar phase formation, such as 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC). Mixtures containing 50% or less DPhPE are more likely to form unilamellar vesicles.[1][4]

    • Ensure Full Hydration: As mentioned in the previous issue, ensuring complete hydration is critical. Insufficient water can favor the formation of non-lamellar phases.[4]

    • Control Buffer Conditions: The ionic strength and pH of the hydration buffer can influence lipid packing and vesicle formation. While specific data for DPhPE is limited, for some charged lipids, low ionic strength solutions can lead to the formation of a viscous gel. Using a buffer with physiological ionic strength (e.g., PBS at pH 7.4) is a good starting point.

Issue 3: High Polydispersity Index (PDI) of the Vesicle Suspension

  • Question: After hydration, my DPhPE vesicle suspension has a very broad size distribution (high PDI). How can I achieve a more monodisperse population?

  • Answer: The thin-film hydration method inherently produces a heterogeneous population of multilamellar vesicles (MLVs) with a wide size range.[13][14] To obtain a more uniform population of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), a post-hydration sizing step is necessary.

    Recommended Solutions:

    • Extrusion: This is the most common and effective method for creating vesicles with a defined size. The hydrated lipid suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) under pressure.[5][6] This process ruptures the MLVs and forces them to re-form into unilamellar vesicles with a diameter close to the pore size of the membrane.

    • Sonication: Both probe and bath sonication can be used to reduce the size of MLVs to SUVs.[12] However, probe sonication can be aggressive and may lead to lipid degradation or contamination from the probe tip. Bath sonication is a gentler alternative.

    • Freeze-Thaw Cycles: Subjecting the MLV suspension to several cycles of freezing (in liquid nitrogen) and thawing can promote the formation of unilamellar vesicles.[12] This method can be used in conjunction with extrusion to improve the homogeneity of the final vesicle population.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal hydration time for DPhPE thin films?

    • A1: A standard hydration time of 1 hour with vigorous agitation is generally recommended to ensure complete swelling and detachment of the lipid film. However, some protocols suggest that allowing the suspension to stand overnight (a process called "aging") can facilitate the downsizing process and improve size homogeneity. Note that prolonged aging at elevated temperatures is not recommended for lipids prone to hydrolysis. Studies have shown that hydration times up to 60 minutes had little impact on the overall lipid recovery.[12]

  • Q2: What type of aqueous buffer should I use for hydrating DPhPE films?

    • A2: The choice of buffer depends on the downstream application of your vesicles or supported lipid bilayers. Suitable options include distilled water, saline solutions, and various biological buffers (e.g., PBS, HEPES, Tris). For in vivo applications, it is crucial to use a buffer with physiological osmolality (approximately 290 mOsm/kg). The pH of the buffer can also be important, especially if you are working with charged lipids or pH-sensitive applications.[15]

  • Q3: Does the initial thickness of the DPhPE film affect the hydration process?

    • A3: Yes, a thin, uniform lipid film is crucial for efficient hydration.[7][16] A thick or uneven film will have less surface area exposed to the aqueous buffer, leading to incomplete hydration and the formation of large aggregates. To achieve a thin film, ensure the lipid is fully dissolved in the organic solvent and use a rotary evaporator to slowly remove the solvent, allowing the lipid to deposit evenly on the wall of the round-bottom flask.[11][13]

  • Q4: Can I form supported lipid bilayers (SLBs) directly from DPhPE vesicles?

    • A4: Yes, DPhPE-containing vesicles can be used to form SLBs on suitable substrates, such as silica or plasma-treated gold.[1][17] The process typically involves the spontaneous adsorption and rupture of vesicles on the surface.[1] However, the success of SLB formation can be influenced by the lipid composition, vesicle size, and the properties of the substrate.[17][18] In some cases, mixtures of DPhPE and DPhPC have been shown to form incomplete bilayers with unruptured vesicles remaining on the surface.[17][18][19]

Experimental Protocols

Protocol 1: Preparation of a DPhPE Thin Film
  • Lipid Dissolution: Dissolve the desired amount of DPhPE (and any other lipids) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a glass vial to ensure a homogeneous mixture.[8]

  • Transfer to Flask: Transfer the lipid solution to a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Rotate the flask at a moderate speed and gradually reduce the pressure to evaporate the solvent. Gentle warming of the water bath (e.g., to 30-40°C) can facilitate this process. Continue until a thin, uniform lipid film is visible on the inner surface of the flask.[13][16]

  • Residual Solvent Removal: Place the flask under a high vacuum for at least 2-4 hours (or overnight) to ensure all traces of organic solvent are removed.[5][7][8]

Protocol 2: Hydration of the DPhPE Thin Film and Vesicle Formation
  • Buffer Preparation: Prepare the desired aqueous hydration buffer and pre-warm it to a temperature between 40-60°C.[9][10]

  • Hydration: Add the pre-warmed buffer to the round-bottom flask containing the dry lipid film. The volume will depend on the desired final lipid concentration.

  • Agitation: Immediately after adding the buffer, seal the flask and vortex it vigorously for 5-10 minutes.[11] The solution should become a milky, homogeneous suspension of multilamellar vesicles (MLVs).

  • Optional Aging: For some applications, you can let the MLV suspension stand at room temperature for 1-2 hours or overnight to allow for further equilibration.

Protocol 3: Vesicle Sizing by Extrusion
  • Extruder Assembly: Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Extrusion Process: Load the MLV suspension into one of the extruder's syringes. Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times).[5] This will result in a more translucent suspension of unilamellar vesicles with a defined size.

Data Presentation

Table 1: Key Parameters for Optimizing DPhPE Thin Film Hydration

ParameterRecommended Range/ValueRationale
Final Solvent Removal High vacuum for >2 hoursResidual solvent inhibits proper lipid self-assembly.[5]
Hydration Temperature 40-60°CIncreases lipid mobility and facilitates hydration.[9][10]
Hydration Time 1 hour (with agitation)Allows for complete swelling and detachment of the lipid film.
Agitation Method Vigorous VortexingEnsures the entire lipid film is exposed to the hydration buffer.[11]
Post-Hydration Sizing Extrusion (e.g., 100 nm membrane)Produces a monodisperse population of unilamellar vesicles.[5][6]

Visualizations

HydrationWorkflow cluster_prep Film Preparation cluster_hydration Hydration & Vesicle Formation cluster_sizing Vesicle Sizing (Optional) dissolve 1. Dissolve DPhPE in Organic Solvent evaporate 2. Rotary Evaporation to form thin film dissolve->evaporate vacuum 3. High Vacuum (Solvent Removal) evaporate->vacuum add_buffer 4. Add Pre-warmed Aqueous Buffer vacuum->add_buffer agitate 5. Vigorous Agitation (Vortexing) add_buffer->agitate mlv Multilamellar Vesicles (MLVs) agitate->mlv extrude 6. Extrusion mlv->extrude luv Unilamellar Vesicles (LUVs/SUVs) extrude->luv

Caption: Workflow for DPhPE thin film hydration and vesicle formation.

TroubleshootingLogic start Start Hydration problem Problem Encountered? start->problem incomplete Incomplete Hydration/ Clumps problem->incomplete Yes non_lamellar Non-lamellar Structures/ Aggregation problem->non_lamellar Yes high_pdi High Polydispersity (PDI) problem->high_pdi Yes success Successful Hydration problem->success No sol_solvent Ensure complete solvent removal incomplete->sol_solvent sol_temp Optimize hydration temperature incomplete->sol_temp sol_agitate Increase agitation incomplete->sol_agitate sol_composition Adjust lipid composition (add DPhPC) non_lamellar->sol_composition sol_hydration Ensure full hydration non_lamellar->sol_hydration sol_sizing Perform post-hydration sizing (Extrusion) high_pdi->sol_sizing

Caption: Troubleshooting logic for DPhPE hydration issues.

References

  • Andersson, M., Jackman, J., Wilson, D., Jarvoll, P., Alfredsson, V., Okeyo, G., & Duran, R. (2011). Vesicle and bilayer formation of diphytanoylphosphatidylcholine (DPhPC) and diphytanoylphosphatidylethanolamine (DPhPE) mixtures and their bilayers' electrical stability. Colloids and Surfaces B: Biointerfaces, 82(2), 550-561. [Link]

  • Pezeshkian, W., König, M., & Marrink, S. J. (2021). Formation of Supported Lipid Bilayers Derived from Vesicles of Various Compositional Complexity on Conducting Polymer/Silica Substrates. Langmuir, 37(19), 5494-5505. [Link]

  • Kaur, K., & Rajagopal, A. (2022). Self-assembly and biophysical properties of archaeal lipids. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1865(3), 183823. [Link]

  • Pan, J., Tristram-Nagle, S., & Nagle, J. F. (2020). Structural Characterization of an Archaeal Lipid Bilayer as a Function of Hydration and Temperature. Membranes, 10(3), 45. [Link]

  • Wang, Y., & Liu, J. (2020). Supported Lipid Bilayer Formation from Phospholipid-Fatty Acid Bicellar Mixtures. Langmuir, 36(20), 5543-5551. [Link]

  • Pezeshkian, W., König, M., & Marrink, S. J. (2021). Formation of Supported Lipid Bilayers Derived from Vesicles of Various Compositional Complexity on Conducting Polymer/Silica Substrates. ACS Publications. [Link]

  • López-López, J., & Gómez-Lopera, S. A. (2021). Non-Polar Lipids as Regulators of Membrane Properties in Archaeal Lipid Bilayer Mimics. International Journal of Molecular Sciences, 22(11), 6019. [Link]

  • Genizer. (2023). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. [Link]

  • Ulrih, N. P., Gmajner, D., & Raspor, P. (2009). Structural and physicochemical properties of polar lipids from thermophilic archaea. Applied Microbiology and Biotechnology, 84(2), 249-260. [Link]

  • Pezeshkian, W., König, M., & Marrink, S. J. (2021). Formation of Supported Lipid Bilayers Derived from Vesicles of Various Compositional Complexity on Conducting Polymer/Silica Substrates. ResearchGate. [Link]

  • Various Authors. (2013). Can someone advise on why hydration does not occur in my samples? ResearchGate. [Link]

  • Patel, D. M., & Patel, N. (2020). Optimization of Sterically stabilized liposome using design of experiment approach. Journal of Pharmaceutical Investigation, 50(4), 387-397. [Link]

  • Kaur, K., & Rajagopal, A. (2022). Self-assembly and biophysical properties of archaeal lipids. PubMed. [Link]

  • Szoka, F. Jr., & Papahadjopoulos, D. (1980). Preparation of fatty acid or phospholipid vesicles by thin-film rehydration. Proceedings of the National Academy of Sciences, 77(10), 6249-6253. [Link]

  • Unsay, J. D., & Garcia, A. F. (2022). Hydration Layer of Only a Few Molecules Controls Lipid Mobility in Biomimetic Membranes. The Journal of Physical Chemistry B, 126(42), 8443-8451. [Link]

  • Jensen, T. R., & Simonsen, A. C. (2006). Structure of Spin-Coated Lipid Films and Domain Formation in Supported Membranes Formed by Hydration. Langmuir, 22(19), 8034-8040. [Link]

  • CD Formulation. Thin-Film Hydration Method for Liposome Preparation. [Link]

  • Heberle, F. A., & Feigenson, G. W. (2011). Lipid loss and compositional change during preparation of simple two-component liposomes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(12), 2824-2830. [Link]

  • Kamat, N. (2018). Kamat Lab Thin Film Hydration Protocol. protocols.io. [Link]

  • van der Meel, R., & Fens, M. H. (2017). Rapid optimization of liposome characteristics using a combined microfluidics and design-of-experiment approach. ResearchGate. [Link]

  • Mourtas, S., & Antimisiaris, S. G. (2014). Thin-film hydration method, followed by extrusion. ResearchGate. [Link]

  • Unknown Author. Protocol for Liposome Preparation Through Thin-film Hydration. [Link]

  • Szczesny, S. E., & Elliott, D. M. (2017). Exposure to buffer solution alters tendon hydration and mechanics. Journal of Biomechanics, 61, 147-153. [Link]

  • Rasti, B., & Bahrami, A. (2014). Formulation, Characterization and Optimization of Liposomes Containing Eicosapentaenoic and Docosahexaenoic Acids; A Methodology Approach. Iranian Journal of Pharmaceutical Research, 13(2), 447-463. [Link]

  • Dara, T., & Papita, T. (2019). General Perception of Liposomes: Formation, Manufacturing and Applications. IntechOpen. [Link]

  • Cadinoiu, A. N., & Popa, M. (2018). QUERCETIN-LOADED LIPOSOMES: FORMULATION OPTIMIZATION THROUGH A D-OPTIMAL EXPERIMENTAL DESIGN. Farmacia, 66(5), 833-840. [Link]

  • Laouini, A., & Charcosset, C. (2017). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. Methods in Molecular Biology, 1522, 123-132. [Link]

  • Sercombe, L., & Veerati, T. (2015). Advances and Challenges of Liposome Assisted Drug Delivery. Frontiers in Pharmacology, 6, 286. [Link]

  • Carnegie Mellon University. (2017). Vesicle formation findings could pave way for liquid biopsies, drug delivery devices. EurekAlert!. [Link]

  • Bagatolli, L. A. (2021). Giant Unilamellar Vesicle Electroformation: What to Use, What to Avoid, and How to Quantify the Results. MDPI. [Link]

  • Huang, C., & Hsia, K. J. (2017). Formation and size distribution of self-assembled vesicles. Proceedings of the National Academy of Sciences, 114(12), 3074-3079. [Link]

  • Noble, G. T., & Stefanick, J. F. (2014). Challenges in Development of Targeted Liposomal Therapeutics. Journal of Liposome Research, 24(3), 173-185. [Link]

  • Dimova, R. (2014). Phase Behavior of Charged Vesicles Under Symmetric and Asymmetric Solution Conditions Monitored with Fluorescence Microscopy. Journal of Visualized Experiments, (88), 51463. [Link]

  • Zare, M., & Dehghani, M. R. (2019). Critical temperature shift modeling of confined fluids using pore-size-dependent energy parameter of potential function. Scientific Reports, 9(1), 1-13. [Link]

  • Garsany, Y., & Singer, I. L. (2018). Stability of Proton Exchange Membranes in Phosphate Buffer for Enzymatic Fuel Cell Application: Hydration, Conductivity and Mechanical Properties. Membranes, 8(3), 63. [Link]

  • Al-kassas, R., & Al-zhrany, M. (2025). Development of Spray-Dried Micelles, Liposomes, and Solid Lipid Nanoparticles for Enhanced Stability. MDPI. [Link]

  • Al-mahallawi, A. M., & Abdel-aleem, J. A. (2022). pH-Sensitive Liposomes for Enhanced Cellular Uptake and Cytotoxicity of Daunorubicin in Melanoma (B16-BL6) Cell Lines. Pharmaceutics, 14(6), 1149. [Link]

  • Mondal, S., & Halder, A. (2022). Hydration of Phosphate Ion in Polarizable Water: Effect of Temperature and Concentration. Molecules, 27(19), 6599. [Link]

  • IUPAC. (1990). Critical point. The IUPAC Compendium of Chemical Terminology. [Link]

  • Lee, Y., & Lee, Y. (2025). Hydration-level-driven buffering effects on the compressibility of ion-exchanged mordenite. Scientific Reports, 15(1), 1-10. [Link]

  • Needham, D., & Dewhirst, M. W. (2013). Materials characterization of the low temperature sensitive liposome (LTSL): effects of the lipid composition (lysolipid and DSPE-PEG2000) on the thermal transition and release of doxorubicin. Faraday Discussions, 161, 505-523. [Link]

  • Wang, C. H., & Lin, C. C. (2015). Determining the critical effective temperature and heat dispersal pattern in monopolar radiofrequency ablation using temperature-time integration. Experimental and Therapeutic Medicine, 9(5), 1842-1846. [Link]

  • Vermaas, D. A., & Smith, W. A. (2025). Buffering effects of supporting electrolytes on pH profiles in electrochemical cells. Scientific Reports, 15(1), 1-12. [Link]

  • Sam-dal, C., & R-ky, A. (2013). The critical pressures p_c and the critical temperatures T_c of diols with straight alkylchains HO(CH2)nOH and n = 3, 4, 5, 6, 8, 9, 10, 12 have been measured. ThermoML at NIST. [Link]

Sources

Troubleshooting

improving stability of 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine planar lipid bilayers

Welcome to the Technical Support Center for Archaeal Lipid Bilayer Electrophysiology. As a Senior Application Scientist, I frequently consult with researchers encountering stability issues when working with 1,2-di-O-phyt...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Archaeal Lipid Bilayer Electrophysiology. As a Senior Application Scientist, I frequently consult with researchers encountering stability issues when working with 1,2-di-O-phytanyl-sn-glycero-3-phosphoethanolamine (DoPhPE) .

While DoPhPE offers unmatched chemical and thermal resilience due to its ether linkages and branched phytanyl chains, its molecular geometry introduces severe packing frustrations. This guide is designed to move beyond basic troubleshooting by explaining the causality behind lipid behavior, providing you with self-validating protocols to achieve high-resistance, low-noise planar lipid bilayers (PLBs).

Core Principles: The Mechanics of DoPhPE Instability

To successfully manipulate DoPhPE, you must understand the biophysics governing its assembly.

  • The Conical Geometry Problem: DoPhPE consists of a small phosphoethanolamine (PE) headgroup attached to bulky, methyl-branched phytanyl chains. This creates a conical molecular shape that strongly favors negative curvature. Pure DoPhPE will spontaneously self-assemble into non-lamellar structures (such as inverted hexagonal or cubic phases) rather than the flat lamellar phase required for a PLB[1].

  • Ether Linkages & Phytanyl Chains: Unlike standard ester-linked acyl chains (e.g., DOPC), DoPhPE utilizes ether bonds that are highly resistant to hydrolysis and oxidation. The equidistant methyl branches along the phytanyl chains prevent gel-to-liquid phase transitions across a massive temperature range (−120 °C to 120 °C)[1].

  • Midplane Void Volumes: The branched nature of phytanyl chains creates microscopic void volumes in the hydrophobic core of the bilayer. If these voids are not managed, they lead to packing frustration, increasing the likelihood of catastrophic membrane rupture[2].

Quantitative Lipid Comparison

Understanding how DoPhPE compares to host lipids is critical for designing your bilayer mixtures.

Lipid SpeciesHeadgroupBackbone LinkageChain StructureSpontaneous CurvaturePLB Stability Profile
DoPhPE EthanolamineEtherBranched PhytanylHighly NegativePoor (Induces non-lamellar phases)
DoPhPC CholineEtherBranched PhytanylNear ZeroExcellent (Stable lamellar host)
DOPC CholineEsterLinear UnsaturatedNear ZeroModerate (Susceptible to oxidation)
DPPC CholineEsterLinear SaturatedNear ZeroGood (Requires heating >41°C)

Diagnostic Workflow

Use the following logical pathway to diagnose and resolve DoPhPE bilayer instability in your electrophysiology setup.

PLB_Troubleshooting Start DoPhPE Bilayer Instability Symp1 Immediate Rupture (Pinholing) Start->Symp1 Symp2 High Leakage Current (>100 pA) Start->Symp2 Check1 Assess Lipid Ratio Symp1->Check1 Check2 Assess Hydration & Temp Symp2->Check2 RatioHigh DoPhPE > 10-20% (Non-Lamellar Phase) Check1->RatioHigh RatioLow DoPhPE ≤ 10% (Packing Frustration) Check1->RatioLow Fix2 Add 1 mol% Squalane to Midplane Check2->Fix2 Increase dielectric thickness Fix3 Ensure >90% RH & Degas Aqueous Buffer Check2->Fix3 Prevent phase transition Fix1 Reduce DoPhPE to 10% Mix with DoPhPC RatioHigh->Fix1 Relieve negative curvature RatioLow->Fix2 Fill hydrophobic voids

Diagnostic workflow for resolving DoPhPE planar lipid bilayer instability.

Step-by-Step Methodology: Forming Stable DoPhPE Planar Lipid Bilayers

To force DoPhPE into a stable planar configuration, we must use a host lipid (DoPhPC) and an apolar midplane stabilizer. This protocol utilizes the Mueller-Rudin (painting) method, optimized specifically for archaeal lipid analogues.

Step 1: Aperture Pre-treatment (The Hydrophobic Annulus)

  • Action: Apply 1 µL of 1% (v/v) hexadecane dissolved in pentane to a 50–100 µm Delrin or Teflon aperture. Allow the pentane to evaporate completely (approx. 5 minutes).

  • Causality: The hexadecane coats the aperture edges, creating a hydrophobic annulus. Because phytanyl chains are highly branched, they require a robust hydrophobic anchor to thin down into a bilayer without tearing from the aperture walls.

Step 2: Lipid Matrix Preparation

  • Action: In a clean glass vial, combine DoPhPC and DoPhPE at a 9:1 molar ratio in chloroform.

  • Causality: DoPhPC has a cylindrical geometry that strongly favors lamellar phase formation. By limiting DoPhPE to 10%, you harness the specific hydrogen-bonding properties of the PE headgroup (often required for membrane protein reconstitution) without allowing its negative curvature to dominate and destroy the bilayer[1].

Step 3: Midplane Stabilization

  • Action: Add 1 mol% squalane (an apolar polyisoprenoid) to the lipid mixture. Dry the mixture under a gentle stream of nitrogen, place in a vacuum desiccator for 2 hours, and resuspend in n-decane to a final concentration of 25 mg/mL.

  • Causality: Squalane naturally partitions into the midplane of the bilayer. It fills the void volumes created by the branched phytanyl chains, effectively reducing packing frustration and preventing the localized transition into inverted hexagonal phases[2].

Step 4: Bilayer Painting and Self-Validation

  • Action: Fill both cis and trans chambers with your degassed aqueous buffer. Using a polished glass rod, apply 0.5 µL of the lipid-decane solution across the aperture. Apply a 10 mV triangular voltage wave to monitor capacitive current.

  • Causality (Validation): The bilayer is a self-validating system. As the decane drains to the annulus, the membrane thins. You will observe a sharp increase in capacitance. A stable DoPhPE/DoPhPC bilayer is confirmed when the specific capacitance stabilizes between 0.4 – 0.6 µF/cm² and the direct current resistance exceeds 10 GΩ .

Troubleshooting FAQs

Q: My DoPhPE bilayers rupture immediately upon formation, even before proteins are added. What is causing this? A: This is the hallmark of negative curvature stress. If your DoPhPE concentration exceeds 20%, the lipids are likely undergoing a localized phase transition into an inverted micellar or hexagonal phase, causing catastrophic rupture[3]. Solution: Reduce the DoPhPE ratio to 10% (using DoPhPC as the host lipid). If you strictly require higher PE concentrations for your specific protein, you must increase the concentration of squalane in your solvent to heavily pad the hydrophobic midplane and relieve the curvature stress[2].

Q: I am observing high baseline noise and leakage currents, but the bilayer hasn't ruptured yet. How can I fix this? A: High leakage in archaeal lipid analogues often stems from insufficient hydration. DoPhPE requires at least 90% relative hydration to maintain a lamellar phase; below this, it begins to form non-lamellar defects[1]. Solution: Ensure your aqueous buffer is fully degassed. Micro-bubbles trapped at the Teflon-lipid interface displace water, locally dropping hydration and inducing phase transitions. Additionally, if you are using a Droplet Interface Bilayer (DIB) setup, ensure an adequate incubation time (at least 5–10 minutes) for the DoPhPE monolayers to fully pack at the oil-water interface before bringing droplets into contact[4].

Q: Why use DoPhPE at all if DoPhPC is inherently more stable? A: While DoPhPC is an excellent structural host, DoPhPE is biologically critical. Many archaeal transport systems, antimicrobial peptides, and aquaporins specifically require the smaller, hydrogen-bonding capable ethanolamine headgroups for proper folding, insertion, and function[5]. DoPhPE acts as the functional "activator" lipid, while DoPhPC acts as the structural "scaffold."

References

  • Apolar Polyisoprenoids Located in the Midplane of the Bilayer Regulate the Response of an Archaeal-Like Membrane to High Temper
  • Structural Characterization of an Archaeal Lipid Bilayer as a Function of Hydration and Temper
  • Adsorption Kinetics Dictate Monolayer Self-Assembly for Both Lipid-In and Lipid-Out Approaches to Droplet Interface Bilayer Formation.
  • Diphytanoyl lipids as model systems for studying membrane-active peptides.
  • Structure and Stability of the Spinach Aquaporin SoPIP2;1 in Detergent Micelles and Lipid Membranes. PLOS.

Sources

Optimization

Technical Support Center: 1,2-di-O-phytanyl-sn-glycero-3-phosphoethanolamine (DoPhPE) Storage &amp; Troubleshooting

Welcome to the Technical Support Center for 1,2-di-O-phytanyl-sn-glycero-3-phosphoethanolamine (also known as DoPhPE or 4ME 16:0 Diether PE). This synthetic, archaeal-like lipid is highly valued in drug delivery and memb...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,2-di-O-phytanyl-sn-glycero-3-phosphoethanolamine (also known as DoPhPE or 4ME 16:0 Diether PE). This synthetic, archaeal-like lipid is highly valued in drug delivery and membrane biophysics due to its unique structural resilience[1],[2].

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality behind degradation mechanisms and provide self-validating protocols to ensure the absolute integrity of your lipid stocks during long-term storage.

Part 1: Physicochemical Profile & Degradation Metrics

While DoPhPE is engineered for stability, it is not invincible. Understanding its exact physicochemical thresholds is the first step in preventing experimental failure.

ParameterSpecificationMechanistic Rationale
Chemical Name 1,2-di-O-phytanyl-sn-glycero-3-phosphoethanolamineSynthetic archaeal-like ether lipid utilizing branched phytanyl chains[3],[2].
Molecular Weight 776.20 g/mol Critical for precise molarity calculations in lipid nanoparticle (LNP) formulation[3].
Optimal Storage Temp -20°C ± 4°CMinimizes kinetic energy, halting spontaneous hydrolytic and oxidative degradation[3],[4].
Aqueous Stability 5–7 Days (at 4°C, pH 7.4)While the backbone is stable, the headgroup phosphodiester bond remains vulnerable to slow hydrolysis[5].
Atmospheric Overlay Argon or Nitrogen GasDisplaces moisture and O₂. Argon is preferred as it is heavier than air, forming a protective blanket[6].
Container Material Borosilicate Glass + Teflon CapPrevents organic solvents from leaching plasticizers and clarifying agents from polymer tubes[4].

Part 2: Diagnostic Troubleshooting & FAQs

Q1: My DoPhPE powder became sticky and "gummy" shortly after opening the vial. Is it degraded, and how do I prevent this?

A: The lipid is likely experiencing moisture-induced physical degradation, though chemical degradation may not have occurred yet. Phosphatidylethanolamine (PE) headgroups are extremely hygroscopic[6]. When a cold vial is opened in a humid laboratory, atmospheric moisture rapidly condenses on the powder, causing it to absorb water and become gummy.

  • The Fix: Never open a lipid vial immediately after removing it from the -20°C freezer. You must allow the sealed vial to equilibrate to room temperature for at least 30–60 minutes. Once gummy, the lipid should be immediately dissolved in a suitable organic solvent (e.g., chloroform) to prevent localized aqueous hydrolysis[6].

Q2: Why is DoPhPE considered more stable than DOPE, and does this mean I can relax my storage standards?

A: DoPhPE is structurally superior to 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in two distinct ways, but strict storage is still required.

  • Hydrolytic Resistance: DoPhPE utilizes ether linkages (C-O-C) at the sn-1 and sn-2 positions[3]. Unlike the ester linkages in DOPE, ether bonds lack an electrophilic carbonyl carbon, rendering them highly resistant to nucleophilic attack by water[7].

  • Oxidative Resistance: The phytanyl chains in DoPhPE are fully saturated and branched[3]. They lack the double bonds (and thus the reactive allylic hydrogens) present in DOPE's oleoyl chains, making DoPhPE highly resistant to lipid peroxidation[7]. However, the phosphoethanolamine headgroup is still attached via a phosphodiester bond, which can cleave under extreme pH or prolonged aqueous exposure.

Q3: Can I use standard polypropylene microcentrifuge tubes to store DoPhPE aliquots dissolved in chloroform?

A: Absolutely not. Organic solutions of lipids must never be stored in or transferred using polymer or plastic containers (polystyrene, polyethylene, polypropylene, etc.)[6],[4]. Chloroform acts as a powerful solvent that will rapidly dissolve the clarifying agents and plasticizers embedded in the plastic. These impurities will leach directly into your lipid solution, permanently contaminating your LNP formulations and causing severe toxicity in cell-based assays[6]. Always use glass vials with Teflon-lined closures[8].

Q4: I formulated DoPhPE liposomes for an in vivo study. Can I store the aqueous suspension at 4°C for six months?

A: No. We do not recommend storing lipids in aqueous solutions for extended periods[4]. The presence of bulk water leads to the slow hydrolytic cleavage of the headgroup, generating lyso-lipids and free fatty acids. These lyso-lipids act as detergents, disrupting the membrane and causing the premature leakage of your encapsulated payload[5]. Aqueous suspensions are typically stable for only 5–7 days at 4°C[4]. For long-term storage, the liposomes must be lyophilized (freeze-dried) with a cryoprotectant[5].

Part 3: Structural Logic & Workflows

degradation_mechanisms DoPhPE 1,2-di-O-phytanyl-sn-glycero-3-PE (DoPhPE) Ether Ether Linkages (sn-1, sn-2) DoPhPE->Ether Phytanyl Phytanyl Chains DoPhPE->Phytanyl Headgroup Phosphoethanolamine Headgroup DoPhPE->Headgroup Environment Storage Environment DoPhPE->Environment Res_Hyd Resistance to Backbone Hydrolysis Ether->Res_Hyd Confers Res_Ox Resistance to Lipid Peroxidation Phytanyl->Res_Ox Confers Vul_Hyd Aqueous Hydrolysis (Phosphate Cleavage) Headgroup->Vul_Hyd Susceptible to Vul_Phys Hygroscopic Aggregation & Leaching Environment->Vul_Phys Induces

Caption: Structural vulnerabilities and stability factors of DoPhPE during storage.

storage_workflow Start Bulk DoPhPE (Powder/Solvent) Glass Transfer to Glass Vial (Teflon-lined cap) Start->Glass AvoidPlast NO PLASTICS (Prevents Leaching) Glass->AvoidPlast Gas Overlay with Argon (Displaces O2/H2O) Glass->Gas Store Store at -20°C (Strictly Monitored) Gas->Store

Caption: Step-by-step workflow for aliquoting and storing DoPhPE organic solutions.

Part 4: Standard Operating Procedures (SOPs)

Protocol 1: Preparation and Long-Term Storage of DoPhPE in Organic Solvent

To avoid repeated freeze-thaw cycles and moisture exposure of the bulk powder, it is best practice to aliquot the lipid into single-use organic solutions.

  • Equilibration: Remove the bulk DoPhPE powder from the -20°C freezer and allow it to sit at room temperature for 60 minutes prior to opening.

  • Dissolution: Dissolve the powder in anhydrous, HPLC-grade chloroform to achieve a stock concentration (typically 10–20 mg/mL)[9].

  • Aliquoting: Using a glass syringe or a stainless-steel needle (never plastic pipette tips), transfer the desired volume into individual amber borosilicate glass vials[8].

  • Atmospheric Displacement: Gently blow a stream of dry Argon gas over the liquid surface in each vial for 5–10 seconds. Argon is heavier than air and will sink, displacing oxygen and atmospheric moisture[6].

  • Sealing: Immediately seal the vials using caps lined with intact Teflon (PTFE). Do not use rubber or standard plastic liners[8].

  • Storage: Store the aliquots upright at -20°C. Note: Do not store below -30°C unless using flame-sealed glass ampoules, as extreme cold can cause Teflon liners to contract and break the seal[4].

  • Self-Validation Check: Before using an aliquot for a critical experiment, perform Thin Layer Chromatography (TLC) using a Chloroform:Methanol:Water (65:25:4) solvent system. A single distinct spot confirms >99% purity. The appearance of secondary spots indicates lyso-lipid formation (headgroup cleavage).

Protocol 2: Lyophilization of Aqueous DoPhPE Liposomes for Extended Shelf-Life

If you must store formulated DoPhPE liposomes long-term, they must be dehydrated to prevent hydrolysis[5].

  • Formulation: Prepare your DoPhPE liposomes via thin-film hydration and extrusion[9].

  • Cryoprotection: Add a cryoprotectant (e.g., sucrose or trehalose) to the external buffer. A standard lipid-to-sugar molar ratio of 1:5 to 1:10 is required to prevent vesicle fusion and rupture during the freezing process[5].

  • Freezing: Aliquot the suspension into glass lyophilization vials. Flash-freeze the vials using a dry ice/acetone bath or liquid nitrogen. Never place liquid liposomes directly into a -20°C freezer, as slow ice crystal formation will fracture the lipid bilayers[9],[5].

  • Lyophilization: Transfer the frozen cakes to a vacuum freeze-dryer. Lyophilize for 24–72 hours until the cake is completely dry[9].

  • Storage: Seal the vials under a vacuum or Argon atmosphere and store at -20°C.

  • Self-Validation Check: Rehydrate a small test aliquot with sterile water. Measure the vesicle size distribution via Dynamic Light Scattering (DLS). The Z-average and Polydispersity Index (PDI) should perfectly match the pre-lyophilization metrics (e.g., PDI < 0.2), confirming that the self-validating cryoprotection system successfully preserved the membrane architecture.

Sources

Troubleshooting

resolving poor solubility issues of 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine in chloroform/methanol

Welcome to the Lipidomics and Membrane Biophysics Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing solubility challenges with 1,2-di-O-phytanyl-sn-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Lipidomics and Membrane Biophysics Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing solubility challenges with 1,2-di-O-phytanyl-sn-glycero-3-phosphoethanolamine (DPhPE) .

DPhPE is a synthetic archaeal lipid analogue prized for its extreme chemical stability, low proton permeability, and robustness in forming droplet-interface bilayers (DIBs) and archaeosomes [2, 3]. However, its unique molecular architecture often leads to unexpected precipitation or turbidity in standard lipid solvent systems.

The Mechanistic Root of the Problem (The "Why")

To solve DPhPE solubility issues, we must first understand the causality behind its behavior. DPhPE presents a unique solubility paradox driven by two opposing molecular forces:

  • Highly Hydrophobic, Branched Tails : DPhPE utilizes ether-linked isoprenoid (phytanyl) chains. Ether bonds lack the carbonyl oxygen found in standard ester-linked lipids (like DOPE), reducing the polarity of the lipid-water interface [2]. Furthermore, the bulky tetramethylhexadecyl branching makes the tails exceptionally lipophilic, requiring a highly non-polar environment (like chloroform) to remain solvated.

  • Strongly Interacting Headgroups : The zwitterionic phosphoethanolamine (PE) headgroup contains a primary amine that acts as a potent hydrogen-bond donor to the phosphate oxygen of neighboring lipids. Breaking these strong intermolecular PE-PE networks requires a polar protic solvent (like methanol or water).

The Conflict : When using standard lipid mixtures like Chloroform:Methanol (2:1 v/v), the high methanol content can force the ultra-hydrophobic phytanyl tails to precipitate. Conversely, in 100% Chloroform, the solvent fails to break the PE headgroup hydrogen bonds, leading to inverted micelles or turbid micro-suspensions.

Diagnostic Workflow

Use the following decision tree to rapidly diagnose and resolve DPhPE turbidity in your laboratory.

DPhPE_Troubleshooting Start DPhPE in CHCl3/MeOH Appears Turbid/Insoluble CheckTemp Is the solution at room temp (20-25°C)? Start->CheckTemp WarmSonicate Warm to 35°C & mildly sonicate CheckTemp->WarmSonicate No CheckRatio Check Solvent Ratio. Is MeOH > 20%? CheckTemp->CheckRatio Yes WarmSonicate->CheckRatio Still Turbid Clear Solution Optically Clear (Tyndall Test Negative) WarmSonicate->Clear Solved AdjustRatio Reduce MeOH. Target 9:1 CHCl3:MeOH CheckRatio->AdjustRatio Yes AddWater Add 0.5% - 1.0% v/v Ultrapure H2O CheckRatio->AddWater No AdjustRatio->AddWater Still Turbid AdjustRatio->Clear Solved AddWater->Clear Solved

Diagnostic decision tree for resolving DPhPE solubility issues in organic solvents.

Step-by-Step Troubleshooting Protocols

Every protocol below is designed as a self-validating system , ensuring you can empirically verify the success of the procedure before proceeding to sensitive downstream applications like electrophysiology or liposome extrusion.

Protocol A: Solvent Polarity Tuning (The 9:1:0.1 Method)

Purpose: To balance the solvation of phytanyl tails while providing just enough hydrogen-bond disruption for the PE headgroups[1].

  • Evaporate : If your DPhPE is currently in a turbid 2:1 CHCl3:MeOH mixture, dry the lipid completely under a gentle stream of nitrogen gas. Follow with 1 hour in a vacuum desiccator to remove residual solvent trapped in the lipid film.

  • Reconstitute : Add pure Chloroform (CHCl3) to reach your target concentration (typically 10–20 mg/mL). The solution will likely appear cloudy due to PE-PE interactions.

  • Titrate Methanol : Add Methanol (MeOH) dropwise until it constitutes exactly 10% of the total volume (creating a 9:1 CHCl3:MeOH ratio). Swirl gently.

  • Aqueous Disruption : If turbidity persists, add Ultrapure Water (H2O) at 0.5% to 1.0% of the total volume. Trace water is highly effective at acting as a hydrogen-bond competitor, breaking the PE networks without significantly increasing the bulk solvent polarity.

  • Self-Validation (Tyndall Test) : In a darkened room, shine a standard red or green laser pointer through the glass vial. If the beam path is visible in the liquid (Tyndall effect), micro-aggregates remain. If the liquid is optically clear and the beam is invisible, you have achieved a true thermodynamic solution.

Protocol B: Thermal and Acoustic Recovery

Purpose: To overcome the activation energy required to break transient lipid aggregates formed during cold storage (-20°C).

  • Warm : Place the sealed lipid vial in a water bath set to 35°C–40°C for 5 minutes. (Caution: Do not exceed 45°C to prevent chloroform boiling and pressure buildup).

  • Sonicate : Transfer the vial to a bath sonicator. Sonicate for 2–3 minutes.

  • Equilibrate : Allow the solution to return to room temperature (20°C–25°C).

  • Self-Validation : Check for precipitation after 1 hour at room temperature. If the lipid remains in solution, the initial turbidity was solely due to cold-induced aggregation.

Quantitative Data: Solvent System Comparison

The following table summarizes the expected behavior of DPhPE across various solvent systems to aid in experimental planning.

Solvent System (v/v)DPhPE Solubility StatusMechanistic Observation
CHCl3:MeOH (2:1) Poor / TurbidHigh MeOH concentration drives the highly hydrophobic phytanyl tails to aggregate out of solution.
100% CHCl3 Poor / Micro-suspensionLacks protic solvent to break PE-PE headgroup hydrogen bonds; forms inverted micelles.
CHCl3:MeOH (9:1) Good / ClearOptimal balance: thoroughly solvates tails while providing enough protic disruption for headgroups.
CHCl3:MeOH:H2O (20:9:1) Excellent / ClearTrace water acts as a potent hydrogen-bond disruptor for strongly interacting PE groups [1].
Hexadecane / Squalene InsolublePE headgroups self-associate in pure non-polar oils. Requires a co-solvent bridge (e.g., trace CHCl3) prior to DIB formation [3].

Frequently Asked Questions (FAQs)

Q: Why does my DPhPE precipitate when stored at -20°C in Chloroform/Methanol, even if it was perfectly clear at room temperature? A: Temperature significantly affects the solubility limit of branched ether lipids. At -20°C, the thermodynamic drive for the PE headgroups to self-associate overcomes the solvent's solvating power. Always allow stored lipid solutions to equilibrate to room temperature and perform the Thermal Recovery (Protocol B) before dispensing to ensure accurate concentration.

Q: Can I use DPhPE to form droplet-interface bilayers (DIBs) if it keeps precipitating in my lipid-in-oil mixture? A: Yes. For DIBs, lipids are often dissolved in non-polar oils like hexadecane or squalene. DPhPE's poor solubility in pure oil is due to the PE headgroup. To resolve this, pre-dissolve DPhPE in a minimal amount of chloroform, mix with your oil, and then evaporate the chloroform under a vacuum. Alternatively, mix DPhPE with DPhPC (e.g., a 1:4 ratio) to disrupt the PE-PE homotypic interactions and improve oil solubility.

Q: Is the ether linkage of DPhPE sensitive to the slight acidification sometimes used to dissolve acidic lipids? A: Ether linkages are chemically more stable than ester linkages and are highly resistant to acid/base hydrolysis [2]. However, DPhPE is zwitterionic, not acidic. Adding acid (like HCl) will protonate the phosphate group, which will alter your downstream liposome surface charge and bilayer mechanics. We strongly recommend using the water-titration method (Protocol A) instead of acidification.

Q: I need to lyophilize DPhPE to a dry powder. Chloroform/Methanol forms a sticky film that bumps in the freeze-dryer. What should I do? A: Do not lyophilize from chloroform. Instead, dissolve DPhPE in a mixture of tert-butanol and ultrapure water (9:1 v/v). Snap-freeze the solution in a dry ice-acetone bath and place it on a lyophilizer for 24–48 hours. The self-validating check here is visual: the resulting product should be a fluffy, white powder (a "cake"), indicating complete solvent removal and the prevention of phase separation during freezing.

References

  • Chong, P. L.-G., et al. (2022). "Vesicular and Planar Membranes of Archaea Lipids: Unusual Physical Properties and Biomedical Applications." Polymers, 14(14), 2766. Available at:[Link]

  • Springer, A., et al. (2018). "Protons migrate along interfacial water without significant contributions from jumps between ionizable groups on the membrane surface." Proceedings of the National Academy of Sciences (PNAS), 115(28), E6493-E6501. Available at:[Link]

Optimization

reducing background noise in 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine patch clamp recordings

Welcome to the Technical Support Center for high-resolution planar lipid bilayer (PLB) recordings. This guide is specifically engineered for researchers and drug development professionals utilizing 1,2-di-O-phytanyl-sn-g...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for high-resolution planar lipid bilayer (PLB) recordings. This guide is specifically engineered for researchers and drug development professionals utilizing 1,2-di-O-phytanyl-sn-glycero-3-phosphoethanolamine (DoPPE) .

As an application scientist, I frequently see researchers struggle with background noise when transitioning to synthetic archaeal lipids. DoPPE offers unparalleled mechanical stability, but its unique physicochemical properties require specific handling to achieve single-channel resolution.

Frequently Asked Questions: Understanding DoPPE & Dielectric Noise

Q: Why does my DoPPE bilayer exhibit higher baseline noise compared to standard diester lipids like DOPE?

A: The root cause lies in the molecular architecture of DoPPE and how it interacts with organic solvents. DoPPE is a synthetic diether lipid with bulky, branched phytanyl chains ()[1]. These chains interlock tightly, which provides excellent membrane stability and exceptionally low proton permeability[1].

However, when you form a bilayer using the traditional Mueller-Rudin (painting) method, these branched chains tend to trap non-polar solvents (like n-decane or squalane) in the hydrophobic mid-plane[1]. This trapped solvent forms dynamic microlenses. Because bilayer capacitance ( C ) is inversely proportional to membrane thickness ( d ) according to the formula C=ϵ⋅πr2/d ()[2], the shifting solvent microlenses cause continuous micro-fluctuations in thickness. These fluctuations manifest as high-amplitude dielectric noise in your patch clamp amplifier[2].

Q: How does aperture size affect my signal-to-noise ratio (SNR)?

A: Aperture size is the single most critical physical parameter for noise reduction. The bilayer capacity is directly proportional to its surface area[2]. A larger area not only increases the baseline capacitance (which amplifies voltage noise from the headstage) but also increases the likelihood of mechanical microphonics. Reducing the pore diameter below 40 µm significantly increases the stability of the planar bilayers and minimizes access resistance, which directly reduces electrical current noise ()[3]. For optimal low-noise recordings, we recommend microfabricated amorphous Teflon (Teflon AF) films with apertures between 20 µm and 40 µm[3].

Hardware & Rig Troubleshooting

Q: I am picking up 50/60 Hz line noise and high-frequency hash. How can I isolate the rig?

A: Electrical and mechanical noise will obscure single-channel gating events, especially if you are forced to use heavy low-pass filtering (which destroys your time resolution)[2]. Treat your rig as a self-validating system by stripping it down and testing components sequentially:

  • Electrode Oxidation: Bleach your Ag/AgCl grounding wires and recording electrodes regularly. Oxidation is a massive, often overlooked source of low-frequency noise ()[4].

  • Perfusion Systems: The perfusion tubing acts as an antenna for electrical noise. Remove all unnecessary tubing during the recording phase[4]. Keep the bath level low to reduce the immersion depth of the electrode, which minimizes stray capacitance[4].

  • Ground Loops: Ensure all equipment (Faraday cage, anti-vibration table, amplifier headstage) is grounded to a single, common point.

Experimental Workflows for Low-Noise Recordings

To eliminate the dielectric noise caused by solvent retention in DoPPE, you must transition away from the painted bilayer method. Below is the validated protocol for forming solvent-free DoPPE bilayers.

Protocol: Solvent-Free Montal-Mueller Folding Method for DoPPE

This methodology leverages the folding of two lipid monolayers to exclude heavy organic solvents, drastically reducing background noise.

Step 1: Aperture Preparation

  • Obtain a Teflon AF partition with a micro-aperture (<40 µm diameter)[3].

  • Pre-coat the aperture with 1 µL of a 1% (v/v) hexadecane in pentane solution.

  • Causality: The pentane evaporates rapidly, leaving a microscopic annulus of hexadecane that smooths the aperture edges without heavily partitioning into the DoPPE phytanyl chains.

Step 2: Chamber Setup

  • Fill both the cis and trans compartments with your recording electrolyte (e.g., 200 mM KCl, 10 mM HEPES, pH 7.4) to just below the aperture level.

Step 3: Lipid Monolayer Formation

  • Carefully layer 1–2 µL of DoPPE (10 mg/mL dissolved in chloroform) onto the surface of the aqueous buffer in both chambers.

  • Wait 15 minutes to allow complete evaporation of the chloroform. Do not rush this step; residual chloroform will destabilize the bilayer.

Step 4: Bilayer Folding

  • Using a precision syringe pump, slowly raise the liquid level in the trans chamber until it covers the aperture.

  • Subsequently, raise the liquid level in the cis chamber. As the two aqueous menisci meet across the aperture, the DoPPE monolayers will fold tail-to-tail, forming a solvent-free bilayer.

Step 5: Capacitive Verification

  • Apply a 10 mV triangle wave via your patch clamp amplifier. A stable square wave current response indicates a formed bilayer. A specific capacitance of ~0.5–0.8 µF/cm² confirms a solvent-free DoPPE membrane.

Alternative Method: If folding remains challenging, consider the Contact Bubble Bilayer (CBB) method. By docking two liposome-derived monolayer-lined bubbles (~50 µm in diameter) at the tips of glass pipettes, you can achieve single-channel recordings with a signal-to-noise ratio comparable to traditional cellular patch-clamp ()[5].

Quantitative Data: Noise Benchmarks

The table below summarizes the expected quantitative outcomes when optimizing DoPPE bilayer formation techniques.

Bilayer Formation MethodTypical Aperture SizeDoPPE Solvent RetentionEst. CapacitanceTypical RMS Noise (10 kHz bandwidth)
Mueller-Rudin (Painted) 150 - 200 µmHigh (Decane/Squalane)~100 - 250 pF3.0 - 5.0 pA
Montal-Mueller (Folded) 20 - 40 µmLow (Hexadecane pre-coat)~20 - 50 pF0.8 - 1.5 pA
Contact Bubble Bilayer ~50 µm (Bubble tip)None (Liposome-derived)< 10 pF< 0.5 pA

Note: Achieving < 0.5 pA RMS noise allows for the resolution of sub-conductance states and fast-gating dynamics that would otherwise be lost to low-pass filtering[3],[2],[5].

Visualizing the Noise Reduction Workflow

Follow this logical troubleshooting matrix if you encounter >2 pA RMS baseline noise during your DoPPE recordings.

NoiseReduction Start High Background Noise in DoPPE Bilayer DiagElec 1. Electrical & Mechanical Interference Start->DiagElec DiagCap 2. Capacitive & Dielectric Noise Start->DiagCap ActElec Bleach Ag/AgCl electrodes Remove ground loops DiagElec->ActElec ActMech Float anti-vibration table Isolate perfusion lines DiagElec->ActMech ActAperture Reduce aperture <40 µm (Teflon AF) DiagCap->ActAperture ActSolvent Use solvent-free folding (Montal-Mueller) DiagCap->ActSolvent Success Low-Noise Recording (<1 pA RMS at 10 kHz) ActElec->Success ActMech->Success ActAperture->Success ActSolvent->Success

Logical workflow for diagnosing and resolving DoPPE patch clamp noise.

References

  • Microfabricated Teflon Membranes for Low-Noise Recordings of Ion Channels in Planar Lipid Bilayers Biophysical Journal URL:[Link]

  • Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments Methods in Molecular Biology (NIH/PMC) URL:[Link]

  • Lipid Bilayer Experiments With Contact Bubble Bilayers for Patch-Clampers Frontiers in Pharmacology (PubMed) URL:[Link]

  • LabHacks: How to reduce the noise around your electrophysiology rig Scientifica URL:[Link]

  • Vesicular and Planar Membranes of Archaea Lipids: Unusual Physical Properties and Biomedical Applications International Journal of Molecular Sciences (NIH/PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Phase Separation in Mixed 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DOPE) Membranes

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DOPE)-containing lipid membranes. This guide provid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DOPE)-containing lipid membranes. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome the common challenge of phase separation in your experiments. Our goal is to equip you with the expertise and practical knowledge to formulate stable and effective lipid-based systems for your research and therapeutic applications.

Introduction: The Challenge of DOPE and Phase Separation

1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DOPE) is a critical "helper lipid" in many drug delivery systems, particularly for the intracellular delivery of nucleic acids and other therapeutic agents.[1] Its unique molecular geometry, characterized by a small headgroup and unsaturated hydrocarbon chains, gives it a cone shape that favors the formation of non-lamellar, inverted hexagonal (HII) phases.[2][3] This property is essential for its fusogenic activity, which facilitates the release of encapsulated contents from the endosome into the cytoplasm.[1][2][4]

However, this same structural feature makes DOPE-containing membranes prone to phase separation, where the lipids demix into distinct domains with different compositions and physical properties.[5] This can lead to a host of experimental problems, including liposome aggregation, inconsistent particle size, low encapsulation efficiency, and premature leakage of the payload.[] Understanding and controlling phase separation is therefore paramount to the successful design and application of DOPE-based delivery systems.

This guide will provide you with the necessary tools and knowledge to troubleshoot and overcome these challenges, ensuring the stability and reproducibility of your experimental results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with DOPE-containing membranes, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Visible Aggregates or Precipitation in Liposome Suspension

Question: My liposome suspension appears cloudy or contains visible particles immediately after preparation or during storage. What is causing this aggregation, and how can I fix it?

Answer: Visible aggregation is a clear indicator of colloidal instability, often stemming from uncontrolled phase separation or suboptimal formulation parameters. Here are the likely causes and their solutions:

  • Cause A: Lamellar-to-Hexagonal Phase Transition. The primary reason for aggregation in DOPE-rich formulations is the lipid's intrinsic tendency to transition from a bilayer (lamellar) to an inverted hexagonal (HII) phase.[4][7] This non-lamellar structure is not conducive to forming stable, individual vesicles and promotes fusion and aggregation.[8]

    • Solution: Incorporate "helper lipids" that stabilize the lamellar phase. Cholesterol is a common and effective choice, as it can fill the gaps between lipid molecules, increasing packing density and preventing the formation of the HII phase.[2][9] Phosphatidylcholines (PCs) with a cylindrical shape can also provide greater bilayer stability.[2]

  • Cause B: Insufficient Steric Stabilization. Electrostatic repulsion alone may not be enough to prevent vesicle aggregation, especially in high ionic strength buffers or over time.

    • Solution: Include a small percentage (typically 2-5 mol%) of PEGylated lipids (e.g., DSPE-PEG2000) in your formulation.[2][10] The polyethylene glycol (PEG) chains create a protective hydrophilic layer around the liposome, providing a steric barrier that physically hinders close contact between vesicles.[10]

  • Cause C: Suboptimal pH. The phase behavior of DOPE is highly sensitive to pH. At acidic pH, the ethanolamine headgroup becomes protonated, which can promote the transition to the fusogenic HII phase, leading to aggregation.[1][8]

    • Solution: Prepare and store your liposomes in a buffer with a neutral or slightly alkaline pH (e.g., pH 7.4-8.5) to maintain the stability of the lamellar phase.[8]

  • Cause D: Residual Organic Solvent. Incomplete removal of solvents like chloroform or methanol from the lipid film can disrupt the integrity of the lipid bilayer, leading to aggregation.[10]

    • Solution: Ensure the lipid film is thoroughly dried under high vacuum for an extended period (at least 1-4 hours) to remove all traces of residual solvent.[1][11]

Troubleshooting Workflow for Aggregation

start Visible Aggregation Observed check_ph Is pH neutral or slightly alkaline? start->check_ph adjust_ph Adjust buffer pH to 7.4-8.5 check_ph->adjust_ph No check_peg Does the formulation include a PEGylated lipid? check_ph->check_peg Yes adjust_ph->check_peg add_peg Incorporate 2-5 mol% DSPE-PEG2000 check_peg->add_peg No check_chol Is cholesterol or another stabilizer present? check_peg->check_chol Yes add_peg->check_chol add_chol Add cholesterol (e.g., 30-40 mol%) check_chol->add_chol No check_solvent Was the lipid film thoroughly dried? check_chol->check_solvent Yes add_chol->check_solvent redry_film Re-dry lipid film under high vacuum check_solvent->redry_film No end Stable Liposome Suspension check_solvent->end Yes redry_film->end

Caption: A step-by-step workflow for troubleshooting liposome aggregation.

Issue 2: High Polydispersity Index (PDI) and Inconsistent Particle Size

Question: My Dynamic Light Scattering (DLS) results show a high PDI (>0.3), indicating a heterogeneous population of liposomes. Why is this happening, and how can I achieve a more uniform size distribution?

Answer: A high PDI suggests that your liposomes are not uniform in size, which can be a consequence of phase separation or improper processing techniques.

  • Cause A: Suboptimal Size Reduction Method. Simple hydration of a lipid film typically results in large, multilamellar vesicles (MLVs) of varying sizes.

    • Solution: Employ a robust size reduction technique after hydration. Extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) is the preferred method for producing unilamellar vesicles with a narrow size distribution.[12] Multiple passes (10-20) through the extruder are recommended to ensure homogeneity.[12] While sonication can also reduce particle size, it is less controlled and can lead to lipid degradation if not performed carefully.[10]

  • Cause B: Phase Separation During Formulation. If phase separation occurs during the hydration or extrusion process, different lipid domains can form vesicles of varying sizes and compositions, leading to a broad size distribution.

    • Solution: Ensure all lipids are fully dissolved and mixed in the organic solvent before creating the lipid film.[12] Perform the hydration and extrusion steps at a temperature above the phase transition temperature (Tm) of all lipid components to promote homogeneous mixing.

Issue 3: Low Encapsulation Efficiency

Question: I'm experiencing low encapsulation efficiency for my hydrophilic drug. Could phase separation be the cause?

Answer: Yes, phase separation can significantly impact encapsulation efficiency.

  • Cause: Membrane Instability and Leakage. The formation of non-lamellar phases or defects at the boundaries of different lipid domains can compromise the integrity of the liposome bilayer, leading to the leakage of encapsulated contents.[]

    • Solution 1: Optimize Lipid Composition. As with preventing aggregation, incorporating cholesterol or other stabilizing lipids can enhance membrane integrity and reduce leakage.[2][9]

    • Solution 2: Control the Hydration Process. Hydrate the lipid film with the drug-containing aqueous solution. The composition of this solution (e.g., pH, ionic strength) should be optimized to promote bilayer stability.

    • Solution 3: Use a pH Gradient. For ionizable drugs, a transmembrane pH gradient can be used to actively load the drug into the liposomes after they are formed, which can significantly improve encapsulation efficiency.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the principles of working with DOPE-containing membranes.

Q1: What exactly is phase separation in a DOPE membrane?

Phase separation is the process by which a lipid mixture demixes into distinct lateral domains, much like oil and water separating.[5] In a mixed membrane containing DOPE and a saturated lipid like dipalmitoylphosphatidylcholine (DPPC), this can result in the formation of liquid-disordered (Ld) domains enriched in the unsaturated DOPE and liquid-ordered (Lo) or solid-ordered (So) domains enriched in the saturated DPPC.[13][14][15] This heterogeneity can disrupt the uniform properties of the membrane.

Q2: What is the primary role of cholesterol in preventing phase separation?

Cholesterol acts as a "fluidity buffer" in lipid membranes.[9] It inserts itself between phospholipid molecules, with its rigid sterol ring interacting with the hydrocarbon chains. This has a dual effect:

  • In fluid, disordered phases (like those rich in DOPE): Cholesterol increases the packing and order of the lipid tails, making the membrane more condensed and less prone to forming the HII phase.[9]

  • In ordered, gel-like phases (like those rich in saturated lipids): Cholesterol disrupts the tight packing of the saturated chains, increasing fluidity. By moderating the properties of both types of domains, cholesterol reduces the differences between them, thereby suppressing macroscopic phase separation and promoting a more homogeneous membrane.[9][16]

Q3: How does pH influence the stability and phase behavior of DOPE membranes?

The ethanolamine headgroup of DOPE has a primary amine that can be protonated at acidic pH.[1]

  • At neutral or alkaline pH (e.g., 7.4): The headgroup is largely neutral, and intermolecular hydrogen bonding between adjacent DOPE molecules can occur, which contributes to the tendency to form the HII phase.[4] However, stabilization can be achieved with helper lipids.

  • At acidic pH (e.g., below 6.5): The headgroup becomes positively charged. This protonation alters the intermolecular forces and increases the effective size of the headgroup, which can paradoxically also trigger a transition to the HII phase, leading to membrane destabilization.[7] This pH-sensitivity is a key feature exploited in endosomal escape mechanisms for drug delivery.[1][4][7]

Influence of Helper Lipids on DOPE Membrane Stability
Helper LipidMolar Ratio (Typical)Primary Mechanism of StabilizationKey Benefits
Cholesterol 30-50 mol%Fills intermolecular voids, increases packing density, and buffers fluidity.[2][9]Suppresses HII phase formation, enhances membrane stability, reduces permeability.
Phosphatidylcholine (PC) Varies (e.g., 1:1 with DOPE)Cylindrical shape counteracts the conical shape of DOPE, promoting a stable bilayer.[2][17]Increases lamellar phase stability.[2]
PEGylated Lipids (e.g., DSPE-PEG2000) 2-5 mol%Provides a steric hydration barrier on the liposome surface.[2][10]Prevents aggregation, increases circulation time in vivo.[2]
Charged Lipids (e.g., DPPG) VariesElectrostatic repulsion between headgroups can influence phase behavior.[13][18][19]Can enhance or suppress phase separation depending on the lipid mixture.[18][19]

Q4: What are the best methods to characterize my DOPE-containing liposomes?

A multi-pronged approach is essential for proper characterization:

  • Particle Size, PDI, and Zeta Potential: Dynamic Light Scattering (DLS) and Laser Doppler Velocimetry are fundamental for measuring the average size, size distribution (PDI), and surface charge (zeta potential) of your liposomes.[12]

  • Microscopy: Techniques like confocal fluorescence microscopy can be used to visualize phase separation in giant unilamellar vesicles (GUVs).[13] Cryogenic Electron Microscopy (Cryo-EM) can provide high-resolution images of the liposome structure.[20]

  • Calorimetry and Scattering: Differential Scanning Calorimetry (DSC) can detect phase transitions, while Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) can provide detailed structural information about the lipid phases present.[21][22]

Visualizing the Role of Stabilizing Lipids

cluster_0 Unstable DOPE Membrane cluster_1 Stabilized DOPE Membrane dope1 DOPE (Cone Shape) phase_sep Phase Separation & HII Phase Formation dope2 DOPE (Cone Shape) stable Stable Lamellar Phase phase_sep->stable Addition of Stabilizing Lipids dope3 DOPE chol Cholesterol peg PEG-Lipid

Caption: How cholesterol and PEG-lipids stabilize DOPE membranes, preventing phase separation.

Experimental Protocols

Protocol 1: Preparation of Stable DOPE-Based Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a standard method for preparing stable unilamellar liposomes with a defined size.

Materials:

  • 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol (or other helper lipid)

  • DSPE-PEG2000 (optional)

  • Chloroform or a chloroform:methanol mixture[12]

  • Aqueous hydration buffer (e.g., HEPES, PBS at desired pH)[10]

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)[12]

Procedure:

  • Lipid Film Formation: a. Dissolve DOPE and other lipids (e.g., Cholesterol, DSPE-PEG2000) in the desired molar ratios in chloroform in a round-bottom flask.[11][12] Ensure complete dissolution to form a clear solution. b. Remove the organic solvent using a rotary evaporator to create a thin, uniform lipid film on the inner surface of the flask.[1] c. Further dry the film under a high vacuum for at least 1-4 hours to remove any residual solvent.[11] This step is critical for stability.

  • Hydration: a. Warm the hydration buffer (containing your drug, if applicable) to a temperature above the highest Tm of the lipid components. b. Add the warm buffer to the flask containing the dry lipid film. c. Vortex or gently swirl the flask until the lipid film is fully detached and suspended in the buffer.[11] This will form a suspension of multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction): a. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Transfer the MLV suspension into one of the extruder's syringes. c. Pass the suspension back and forth through the membrane for at least 11-21 passes.[12] This will produce a more translucent suspension of large unilamellar vesicles (LUVs) with a uniform size distribution.

  • Purification (Optional): a. To remove unencapsulated drug, the liposome suspension can be purified using methods like dialysis or size-exclusion chromatography.[12]

Protocol 2: Basic Characterization of Liposome Formulations

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: a. Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to an appropriate concentration for DLS measurement. b. Perform the measurement according to the instrument's instructions. c. Analyze the results for the Z-average diameter (particle size) and the PDI. A PDI value below 0.2 is generally considered acceptable for a monodisperse sample.

2. Zeta Potential Measurement:

  • Method: Laser Doppler Velocimetry.

  • Procedure: a. Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to minimize charge screening effects.[12] b. Measure the electrophoretic mobility of the liposomes. The instrument software will calculate the zeta potential. c. The zeta potential provides an indication of the surface charge and can be used to predict the colloidal stability of the suspension.

References

  • Benchchem.
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  • Tamaddon, A. M., et al. (2014). Effect of Helper Lipids on Stability and Transfection Activity of Lyophilized Lipoplex Formulations of Antisense and DOTAP Nanoliposome. Journal of Pharmaceutical Sciences.
  • MDPI. (2022). Charged Lipids Influence Phase Separation in Cell-Sized Liposomes Containing Cholesterol or Ergosterol. Membranes.
  • ScienceDirect. (2017). Structural characterization in mixed lipid membrane systems by neutron and X-ray scattering. Biochimica et Biophysica Acta (BBA) - General Subjects.
  • Lee, R. J., et al. (2016). The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. Advanced Drug Delivery Reviews.
  • Guo, X., & Szoka, F. C. (2001). Steric Stabilization of Fusogenic Liposomes by a Low-pH Sensitive PEG-Diortho Ester-Lipid Conjugate.
  • ResearchGate. (Various Dates). pH-Sensitive Liposomes. Request PDF.
  • The University of Brighton. (2011). Effect of the helper lipid DOPE on endosomal membrane integrity.
  • Stark, A., et al. (2015). Effects of Lipid Composition on Bilayer Membranes Quantified by All-Atom Molecular Dynamics. The Journal of Physical Chemistry B.
  • De Wolf, E., et al. (1998). pH-sensitive liposomes as a carrier for oligonucleotides: a physico-chemical study of the interaction between. Biochimica et Biophysica Acta (BBA) - Biomembranes.
  • RSC Publishing. (Various Dates). SUPPORTING INFORMATION 1.
  • MDPI. (2022). pH-Sensitive Liposomes for Enhanced Cellular Uptake and Cytotoxicity of Daunorubicin in Melanoma (B16-BL6) Cell Lines. Pharmaceutics.
  • Journal of Lipid Research. (2017). Lipid phase separation in the presence of hydrocarbons in giant unilamellar vesicles.
  • Benchchem.
  • arXiv. (2014).
  • Soft Matter. (2014).
  • PubMed. (2009). Quantitative characterization of coexisting phases in DOPC/DPPC/cholesterol mixtures: comparing confocal fluorescence microscopy and deuterium nuclear magnetic resonance.
  • bioRxiv. (2024). Halogenated cholesterol alters the phase behavior of ternary lipid membranes.
  • PMC. (2025).
  • PMC. (Various Dates).
  • BOC Sciences. (2025). Liposome Formulation Challenges - Phospholipid Solutions.
  • PubMed. (Various Dates).

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Optimization

adjusting sonication parameters for 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine small unilamellar vesicles

Welcome to the technical guide for adjusting sonication parameters for the preparation of small unilamellar vesicles (SUVs) from 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DPhPE). As a Senior Application Scienti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical guide for adjusting sonication parameters for the preparation of small unilamellar vesicles (SUVs) from 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DPhPE). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, enabling you to troubleshoot and optimize your experiments effectively.

Foundational Concepts: Understanding Your System

Successful SUV preparation begins with understanding the unique properties of your lipid and the mechanism of sonication.

1.1 The Nature of 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DPhPE)

DPhPE is not a typical phospholipid. It is an archaeal lipid analog characterized by two key features:

  • Ether Linkages: Unlike the ester linkages in standard phospholipids (like those from egg or soy), DPhPE possesses highly stable ether bonds connecting the phytanyl chains to the glycerol backbone. This makes it exceptionally resistant to chemical hydrolysis.

  • Branched Phytanyl Chains: The saturated, branched hydrocarbon chains provide remarkable stability against oxidative degradation. This structure results in a lipid that forms highly stable membranes, mimicking those found in extremophilic organisms.[1]

These properties make DPhPE an excellent choice for creating robust vesicles, but the unique packing of the branched chains can influence the energy required for size reduction.

1.2 The Mechanism of Sonication for Vesicle Formation

Sonication utilizes high-frequency sound waves to disrupt large, multilamellar vesicles (MLVs) into smaller, unilamellar ones.[2][3] The primary mechanism is acoustic cavitation : the formation, growth, and implosion of microscopic bubbles in the lipid suspension. This collapse generates intense, localized shear forces and shockwaves that peel apart and reform the lipid bilayers into smaller, thermodynamically stable SUVs.[4][5] The process is highly energy-dependent and requires careful control to achieve a uniform population of vesicles without degrading the lipids.[6]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q: Why is my vesicle solution still cloudy or opaque after sonication?

A: Opacity or cloudiness is a visual indicator of light scattering from large particles. This means your suspension likely still contains a significant population of large multilamellar (MLVs) or large unilamellar vesicles (LUVs).

  • Causality: The energy input was insufficient to completely break down the initial MLVs. This could be due to inadequate sonication time, low power (amplitude), or inefficient energy transfer.

  • Solutions:

    • Increase Sonication Time: Continue sonicating in short, pulsed intervals (e.g., 5 minutes of sonication followed by 1-2 minutes of rest). Monitor the solution's clarity. The process is complete when the solution becomes transparent or slightly bluish and opalescent.

    • Increase Power/Amplitude: If using a probe sonicator, incrementally increase the amplitude. Higher amplitudes generate more intense cavitation, leading to smaller vesicles.[6][7] Be cautious, as excessively high power can accelerate lipid degradation.[6]

    • Optimize Probe Position (Probe Sonicator): Ensure the probe tip is sufficiently submerged in the sample but not touching the vessel walls. The position of the probe within the reaction vessel can significantly impact cavitation efficiency.[7]

    • Check Lipid Concentration: Very high lipid concentrations (>20 mg/mL) can be difficult to process effectively. Consider diluting your sample.

Q: My DLS results show a large mean particle size (>100 nm) and/or a high Polydispersity Index (PDI > 0.3). How can I fix this?

A: A large average size and high PDI indicate an incomplete or non-uniform size reduction process. Dynamic Light Scattering (DLS) is the primary technique for measuring vesicle size distribution.[8][9][10]

  • Causality: Similar to the issue of cloudiness, the sonication energy was not sufficient or was unevenly applied. A high PDI suggests a broad, heterogeneous population of vesicle sizes.[11]

  • Solutions:

    • Employ Pulsed Sonication: Instead of continuous sonication, use a pulsed duty cycle (e.g., 30 seconds ON, 30 seconds OFF).[12][13] This allows for better heat dissipation and more uniform processing of the entire sample volume through mixing during the 'OFF' cycles.

    • Optimize Sonication Time and Power: This is an empirical process. Systematically test different combinations of sonication time and power amplitude, analyzing the size and PDI with DLS after each trial to find the optimal conditions for your specific setup.[13]

    • Ensure Proper Cooling: Overheating can cause vesicle aggregation. Always keep your sample vial immersed in an ice-water bath during the entire sonication process to maintain a low temperature.[13][14][15]

    • Post-Sonication Centrifugation: To remove any remaining large particles or titanium debris from the probe tip, you can centrifuge the sample at a moderate speed (e.g., 15,000 x g for 10 minutes).[15] The supernatant will contain the purified SUVs.

Q: I'm concerned about lipid degradation. What are the signs and how can I prevent it?

A: While DPhPE is very stable, extreme sonication can still cause damage. Degradation can manifest as lipid hydrolysis (cleavage of the headgroup) or formation of undesirable byproducts, compromising membrane integrity.

  • Causality: The primary cause is excessive localized heat generated by the sonicator, especially high-power probe sonicators.[2] Prolonged exposure to high-intensity ultrasound can also generate free radicals, although this is less of a concern for the saturated phytanyl chains of DPhPE.

  • Prevention & Detection:

    • Strict Temperature Control: This is the most critical factor. The sample vessel must be kept in an ice bath at all times.[14]

    • Use an Inert Atmosphere: Before sonication, purge the sample vial and the space above the lipid suspension with an inert gas like argon or nitrogen. This minimizes the risk of oxidation.[14]

    • Limit Sonication Time: Avoid unnecessarily long sonication times. Once the vesicle size reaches a plateau (as confirmed by DLS), further sonication provides diminishing returns and only increases the risk of degradation.[4][7]

    • Choose the Right Tool: If lipid degradation is a persistent issue, consider using a bath sonicator. It provides lower energy and more gentle processing, reducing the risk of localized heating and contamination.[2][16]

    • Analytical Confirmation: If degradation is suspected, it can be confirmed using techniques like Thin Layer Chromatography (TLC) to check for the appearance of lysolipids or other degradation products.

Frequently Asked Questions (FAQs)

Q: Should I use a probe sonicator or a bath sonicator?

A: The choice depends on your specific needs for volume, efficiency, and control.

FeatureProbe SonicatorBath Sonicator
Energy Delivery Direct, high-intensity.[17]Indirect, lower-intensity.[2]
Efficiency Very efficient for small volumes; rapid size reduction.[12]Less efficient; requires longer sonication times.[16]
Volume Ideal for small volumes (typically <50 mL).Can process larger volumes or multiple samples simultaneously.[14][17]
Contamination Risk Risk of metal particle contamination from the probe tip.[2][14]No direct contact, minimal contamination risk.
Temperature Control Prone to significant localized heating; requires careful cooling.[2]Temperature is more easily and uniformly controlled.[2]
Best For Rapid preparation of small batches where high energy is needed.Applications sensitive to contamination or degradation; larger batches.

Q: What is a good starting lipid concentration?

A: A common and effective starting concentration range for DPhPE is 5 to 10 mg/mL in your desired buffer. Concentrations that are too low may not form a stable vesicle population, while concentrations that are too high can be difficult to sonicate to a small, uniform size.

Q: How do I correctly prepare my lipid for sonication?

A: Proper initial hydration is key. Start by creating a thin lipid film from an organic solvent in a round-bottom flask. After ensuring the film is completely dry under vacuum, add your aqueous buffer. The solution should be hydrated at a temperature well above the lipid's phase transition temperature (Tm). Since DPhPE has a very low Tm, hydration at room temperature is sufficient. Vortexing the hydrated solution will result in the formation of MLVs, which appear as a milky white suspension. This MLV suspension is the starting material for sonication.[5][18]

Q: What characterization techniques are essential after sonication?

A: At a minimum, you must characterize your vesicle population for size and uniformity.

  • Dynamic Light Scattering (DLS): This is the standard method for measuring the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI) of your vesicle population.[10][19] An ideal SUV preparation will have a Z-average under 100 nm and a PDI below 0.2.

  • Electron Microscopy (Cryo-TEM or Negative Stain TEM): While more resource-intensive, EM provides direct visual confirmation of vesicle morphology, lamellarity (unilamellar vs. multilamellar), and size distribution.[8]

Visualized Workflows and Relationships
Experimental Workflow Diagram

This diagram outlines the complete process from dry lipid to characterized SUVs.

G cluster_prep Preparation cluster_process Processing cluster_refine Refinement & Analysis Dry Lipid Film Dry Lipid Film Hydration (Buffer) Hydration (Buffer) Dry Lipid Film->Hydration (Buffer) Vortexing MLV Suspension MLV Suspension Hydration (Buffer)->MLV Suspension Creates milky suspension Sonication Sonication MLV Suspension->Sonication Energy Input Optional Centrifugation Optional Centrifugation Sonication->Optional Centrifugation Removes debris DLS Analysis DLS Analysis Optional Centrifugation->DLS Analysis Size & PDI Check Final SUV Product Final SUV Product DLS Analysis->Final SUV Product Quality Control

Caption: Standard workflow for preparing DPhPE SUVs via sonication.

Parameter Interrelationship Diagram

This diagram illustrates how key sonication parameters influence the final vesicle properties.

G cluster_inputs Input Parameters cluster_outputs Vesicle Properties A Amplitude / Power S Vesicle Size A->S  - (Increases) P Polydispersity (PDI) A->P  - (Improves) D Lipid Degradation A->D  + (Increases) T Time T->S  - (Increases) T->P  - (Improves) T->D  + (Increases) Temp Temperature Temp->D  + (Increases) C Concentration C->S  + (May Increase)

Caption: Impact of sonication parameters on final SUV characteristics.

Standard Operating Protocol: Probe Sonication of DPhPE

This protocol provides a starting point for producing DPhPE SUVs. Optimization will be necessary for your specific equipment and application.

  • Lipid Film Preparation:

    • Aliquot the desired amount of DPhPE (dissolved in chloroform) into a glass vial appropriate for your sonicator probe.

    • Dry the lipid into a thin film under a gentle stream of nitrogen.

    • Place the vial under high vacuum for at least 2 hours to remove all residual solvent.

  • Hydration:

    • Add the desired volume of buffer (e.g., to a final concentration of 5 mg/mL).

    • Allow the lipid film to hydrate for 30 minutes at room temperature.

    • Vortex vigorously for 2-5 minutes until all lipid is suspended, forming a uniform, milky MLV suspension.

  • Sonication:

    • Prepare an ice-water bath. Place the sample vial securely in the bath.

    • Purge the vial with argon or nitrogen for 1-2 minutes.

    • Insert the sonicator probe into the suspension, ensuring the tip is submerged approximately halfway into the liquid but not touching the sides or bottom of the vial.

    • Set the sonicator to a low-to-moderate power setting (e.g., 30-40% amplitude) and a pulsed mode (e.g., 30 seconds ON, 30 seconds OFF).

    • Sonicate for a total ON-time of 10-15 minutes. The solution should gradually turn from milky to transparent.

  • Characterization and Storage:

    • Visually inspect the solution for clarity.

    • (Optional) Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any titanium debris or remaining MLVs.

    • Carefully collect the supernatant and analyze an aliquot via DLS to determine the mean vesicle size and PDI.

    • If the size/PDI is not optimal, repeat step 3 with adjusted parameters.

    • Store the final SUV suspension at 4°C under an inert atmosphere.

References
  • Creative Biostructure. (n.d.). Liposome Size Analysis. Retrieved from [Link]

  • Ghasemi, S., et al. (2018). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Frontiers in Nanoscience and Nanotechnology.
  • Pharmaceutical Technology. (2018, May 21). Characterising the Size and Concentration of Liposomes. Retrieved from [Link]

  • Wang, H. Y., & MacDonald, R. C. (1995). Stability and pH sensitivity of sulfatide-containing phosphatidylethanolamine small unilamellar vesicles. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1238(2), 146-154.
  • Avanti Polar Lipids. (n.d.). How Do I Determine The Size Of My Liposomes? Retrieved from [Link]

  • HORIBA. (n.d.). Particle Size Analysis of Liposomes. Retrieved from [Link]

  • Akbarzadeh, A., et al. (2013). Liposome: classification, preparation, and applications. Nanoscale Research Letters, 8(1), 102.
  • Patsnap. (2026, March 11). How to Select Sonication Amplitude for Liposome Production. Retrieved from [Link]

  • Wang, H. Y., & MacDonald, R. C. (1996). Hydration and stability of sulfatide-containing phosphatidylethanolamine small unilamellar vesicles. Biochemistry, 35(3), 905-913.
  • Talsma, H., et al. (1994). Reducing liposome size with ultrasound: bimodal size distributions. Journal of Pharmaceutical Sciences, 83(4), 521-525.
  • Brouillette, C. G., et al. (2007). Comparison of Liposomes Formed by Sonication and Extrusion: Rotational and Translational Diffusion of an Embedded Chromophore. Langmuir, 23(23), 11677-11683.
  • Hielscher Ultrasonics. (2025, October 30). Ultrasonic Liposome Formation: Methodology and Advantages. Retrieved from [Link]

  • Rasti, B., et al. (2017). Formulation, Characterization and Optimization of Liposomes Containing Eicosapentaenoic and Docosahexaenoic Acids; A Methodology Approach. Iranian Journal of Pharmaceutical Research, 16(1), 127-138.
  • ResearchGate. (n.d.). Effect of sonication time on mean diameter and polydispersity of.... Retrieved from [Link]

  • Universal Journal of Pharmaceutical Research. (2024, March 15). THE EFFECT OF ULTRASONICATION TIME ON PARTICLE SIZE, POLYDISPERSITY INDEX AND STABILITY EVALUATION OF ANTHOCYANIN LIPOSOMES. Retrieved from [Link]

  • ResearchGate. (2023, November 28). How to make small unilamellar vesicles from multilamellar vesicles by sonication? at what time/ frequency need to make this SUV? Retrieved from [Link]

  • Winter, R., et al. (2021). Stable DOPG/Glycyrrhizin Vesicles with a Wide Range of Mixing Ratios: Structure and Stability as Seen by Scattering Experiments and Cryo-TEM. Membranes, 11(8), 621.
  • di Cagno, M., et al. (2017). Effect of Formulation Method, Lipid Composition, and PEGylation on Vesicle Lamellarity: A Small-Angle Neutron Scattering Study. Langmuir, 33(44), 12698-12707.
  • Athena Instruments. (2025, August 2). Sonicator Bath vs Probe Sonicator – A Clear Comparison. Retrieved from [Link]

  • Putri, D. C. A., et al. (2017). optimization of mixing temperature and sonication duration in liposome preparation. International Journal of Applied Pharmaceutics, 9(5), 79-83.
  • de Freitas, C. F., et al. (2019). Rapid formation of Small Unilamellar Vesicles (SUV) through low-frequency sonication: An innovative approach. Colloids and Surfaces B: Biointerfaces, 181, 837-844.
  • ResearchGate. (n.d.). Effect of Concentration of Lipid with Surfactant and Ultrasonification Power on the Formation of Naringenin-Loaded Solid Lipid Nanoparticles. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). Why Doesn't My SUV Prep Clear When I Sonicate? Retrieved from [Link]

  • Santonocito, D., et al. (2022). High-Resolution Ultrasound Spectroscopy for the Determination of Phospholipid Transitions in Liposomal Dispersions. Pharmaceutics, 14(3), 654.
  • Morrissey, J. H. (n.d.). Morrissey Lab Protocol for Preparing Phospholipid Vesicles (SUV) by Sonication. Retrieved from [Link]

  • Leite, D. C., et al. (2010). Effect of ultrasound parameters for unilamellar liposome preparation. Ultrasonics Sonochemistry, 17(3), 573-578.
  • Yang, F., et al. (2021).
  • Kim, S. J., & Kim, J. T. (2014). Enhancing the Stability of Lipid Nanoparticle Systems by Sonication during the Cooling Step and Controlling the Liquid Oil Content. Journal of Agricultural and Food Chemistry, 62(46), 11263-11269.
  • Gkeka, P., et al. (2011). Making Unilamellar Liposomes Using Focused Ultrasound. Langmuir, 27(15), 9444-9453.
  • Neliti. (n.d.). optimization of mixing temperature and sonication duration in liposome preparation. Retrieved from [Link]

  • Regen, S. L., et al. (1982). Stabilization of small unilamellar liposomes: polymerization of surfactants in phospholipid vesicles.
  • Wikipedia. (n.d.). 1,2-Dioleoyl-sn-glycerophosphoethanolamine. Retrieved from [Link]

  • Šućur, J., et al. (2020). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Foods, 9(1), 59.
  • Bio-Connect. (n.d.). 1,2-Di-O-Phytanyl-sn-Glycero-3-Phosphoethanolamine, Highly Pure. Retrieved from [Link]

  • ResearchGate. (2013, March 8). When phospholipids are used, then what is the effect of temperature on the formation of liposomes? Retrieved from [Link]

  • YouTube. (2018, January 17). How to prepare your SUV for an off-road trip. Retrieved from [Link]

  • Liko, I., et al. (2020). The use of sonicated lipid vesicles for mass spectrometry of membrane protein complexes. STAR Protocols, 1(3), 100147.

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Reference Data & Comparative Studies

Validation

Comparative Stability Guide: 1,2-di-O-phytanyl-sn-glycero-3-PE (DoPhyPE) vs. 1,2-diphytanoyl-sn-glycero-3-PE (DPhPE)

For researchers engineering advanced lipid nanoparticles (LNPs), archaeosomes, or artificial planar lipid bilayers, selecting the correct structural lipid is a critical determinant of system stability. Both 1,2-di-O-phyt...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers engineering advanced lipid nanoparticles (LNPs), archaeosomes, or artificial planar lipid bilayers, selecting the correct structural lipid is a critical determinant of system stability. Both 1,2-di-O-phytanyl-sn-glycero-3-phosphoethanolamine (DoPhyPE) and 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPhPE) share a phosphoethanolamine (PE) headgroup and highly branched isoprenoid tails. However, a single divergence in their glycerol backbone linkage—ether versus ester—fundamentally alters their chemical resilience, nanomechanical properties, and application suitability.

This guide provides an objective, data-driven comparison of these two lipids, detailing the mechanistic causality behind their stability profiles and providing self-validating experimental protocols for comparative analysis.

Structural Causality: Ether vs. Ester Linkages

To understand the stability differences between DoPhyPE and DPhPE, one must analyze their molecular architecture:

  • The Headgroup (PE): Both lipids possess a small, poorly hydrated ethanolamine headgroup. This creates a "cone-shaped" molecular geometry (negative spontaneous curvature) that drives the lipid to adopt an inverted hexagonal ( HII​ ) phase under certain conditions. This fusogenic property is highly prized in drug delivery for facilitating endosomal escape ()[1].

  • The Hydrocarbon Chains (Phytanyl vs. Phytanoyl): Unlike standard oleoyl chains (e.g., DOPE) that contain double bonds susceptible to reactive oxygen species (ROS), both DoPhyPE and DPhPE feature fully saturated, tetramethyl-branched chains. The saturation renders them virtually immune to lipid peroxidation. Simultaneously, the methyl branches disrupt tight crystalline packing, maintaining membrane fluidity (phase transition Tm​<−120∘C ) without the need for vulnerable double bonds ()[2].

  • The Backbone Linkage (The Critical Divergence):

    • DPhPE (Ester-linked): The phytanoyl chains are attached via ester bonds (C-O-C=O). The carbonyl carbon acts as an electrophilic center, making it susceptible to nucleophilic attack by water/hydroxide ions at extreme pH, as well as enzymatic cleavage by phospholipases (PLA1/PLA2).

    • DoPhyPE (Ether-linked): Mimicking extremophilic archaeal lipids, the phytanyl chains are attached via ether bonds (C-O-C). The lack of an electrophilic carbonyl carbon sterically shields the linkage, rendering DoPhyPE exceptionally resistant to acid/base-catalyzed hydrolysis and enzymatic degradation ()[3].

Quantitative Stability Profiling

The following table summarizes the comparative performance of DoPhyPE and DPhPE across key stability metrics.

Stability MetricDoPhyPE (Ether-Linked)DPhPE (Ester-Linked)Mechanistic Driver
Oxidative Stability Extremely HighExtremely HighFully saturated branched chains prevent ROS peroxidation[4].
Hydrolytic Stability (pH 2-10) Excellent (>98% intact after 72h)Moderate (Significant hydrolysis)Ether bonds lack the electrophilic carbonyl carbon present in ester bonds[3].
Enzymatic Resistance Absolute (Resists PLA1/PLA2)Low (Cleaved by PLA1/PLA2)Phospholipases specifically recognize and hydrolyze ester linkages[5].
Electrical Stability ( Vbreak​ ) High (~150-200 mV)Superior (>250 mV)DPhPE forms highly insulating bilayers, making it the gold standard for electrophysiology[6].
Nanomechanical Resistance Lower Breakdown ForceHigher Breakdown ForceEther-linked lipids exhibit slightly reduced resistance to AFM-tip indentation compared to ester analogs[2].

Experimental Methodologies: Self-Validating Protocols

To objectively verify the stability claims of these lipids, researchers should employ self-validating experimental designs. The protocols below ensure that artifacts (such as solvent retention or detection bias) do not skew the stability data.

Protocol A: Accelerated Hydrolytic Stress Testing (HPLC-ELSD)

Purpose: To quantify the chemical degradation of the lipid backbone under extreme pH and thermal stress.

  • Vesicle Formulation: Dry 5 mg of either DoPhyPE or DPhPE under a gentle nitrogen stream to form a thin film. Hydrate with 1 mL of target buffer (e.g., pH 2.0 HCl/KCl buffer for acid stress, or pH 10.0 Carbonate buffer for base stress).

  • Extrusion: Extrude the suspension 11 times through a 100 nm polycarbonate membrane to form uniform Large Unilamellar Vesicles (LUVs).

  • Accelerated Stress: Incubate the sealed LUV suspensions at 60°C for 72 hours.

  • Lipid Extraction (Bligh-Dyer): Add Chloroform:Methanol (2:2 v/v) to the samples to extract the organic phase. Self-Validation: This step ensures that both intact lipids and cleaved hydrophobic tails (phytanol or phytanic acid) are recovered for mass balance analysis.

  • HPLC-ELSD Quantification: Inject the organic phase onto a C18 reverse-phase column.

    • Causality for Detector Choice: Because phytanyl/phytanoyl chains lack conjugated double bonds, they exhibit poor UV absorbance. An Evaporative Light Scattering Detector (ELSD) is mandatory to accurately quantify the mass of the intact lipid peak versus the degradation peaks. DoPhyPE will show >95% intact lipid, whereas DPhPE will exhibit distinct peaks for free phytanic acid and lyso-PE.

Protocol B: Planar Lipid Bilayer (PLB) Electrical Stability Assay

Purpose: To evaluate the membrane's ability to withstand high electrical potentials without rupturing.

  • Aperture Preparation: Paint a 50–100 µm aperture in a Delrin cup with 1% hexadecane in pentane to create a hydrophobic annulus. Allow the pentane to evaporate.

  • Bilayer Painting (Montal-Mueller): Dissolve the lipid (DPhPE or DoPhyPE) in n-decane at 10 mg/mL. Apply 1-2 µL across the aperture using a Teflon loop.

  • Capacitance Monitoring (Self-Validation): Apply a 10 mV peak-to-peak triangular voltage wave at 10 Hz. Crucial Step: Do not proceed to stress testing until the specific capacitance reaches ~0.4–0.6 µF/cm². This self-validates that a true, solvent-free bimolecular leaflet has formed, rather than a thick, artificially stable solvent plug ()[6].

  • Voltage Ramping: Gradually increase the applied DC voltage in 10 mV increments until the membrane ruptures (characterized by an instantaneous current spike). Record the breakdown voltage ( Vbreak​ ).

Visualizing the Analytical Workflow

G A Lipid Film Hydration (DoPhyPE vs DPhPE) B Vesicle Extrusion (100 nm Polycarbonate) A->B C Accelerated Stress (pH 2-10, 60°C) B->C D HPLC-ELSD Analysis (Degradation Kinetics) C->D

Caption: Experimental workflow for comparative lipid stability profiling.

Application Matrix: Choosing the Right Lipid

Your choice between DoPhyPE and DPhPE should be dictated by the specific environmental stresses your formulation will encounter:

  • Oral Drug Delivery & Archaeosomes (Winner: DoPhyPE): If formulating LNPs or liposomes intended for oral administration, the carrier must survive the highly acidic gastric environment and the phospholipase-rich intestinal tract. DoPhyPE's ether linkages provide the absolute hydrolytic and enzymatic stability required for these extremophile-mimicking "archaeosomes" ()[7].

  • Electrophysiology & Ion Channel Reconstitution (Winner: DPhPE): For researchers building planar lipid bilayers to study single-channel currents, DPhPE is the undisputed gold standard. It forms highly resistive, stable seals that can withstand the high transmembrane voltages required for patch-clamp and tip-dip methodologies ()[8].

  • Systemic mRNA LNPs (Context Dependent): Both lipids offer the conical PE geometry necessary for endosomal escape. DPhPE is often sufficient for standard intravenous formulations where extreme pH stability is not required, offering excellent fusogenicity and oxidation resistance[1].

References

  • Andersson, M., Jackman, J., Wilson, D., Jarvoll, P., Alfredsson, V., Okeyo, G., & Duran, R. (2011). "Vesicle and bilayer formation of diphytanoylphosphatidylcholine (DPhPC) and diphytanoylphosphatidylethanolamine (DPhPE) mixtures and their bilayers' electrical stability." Colloids and Surfaces B: Biointerfaces. URL:[Link]

  • Guler, G., et al. (2022). "Non-Polar Lipids as Regulators of Membrane Properties in Archaeal Lipid Bilayer Mimics." International Journal of Molecular Sciences. URL:[Link]

  • Goni, F. M., et al. (2014). "Ether- versus Ester-Linked Phospholipid Bilayers Containing either Linear or Branched Apolar Chains." Biophysical Journal. URL:[Link]

  • Patel, S., et al. (2021). "Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA)." Bioconjugate Chemistry. URL:[Link]

  • Chong, P. L.-G., et al. (2022). "Vesicular and Planar Membranes of Archaea Lipids: Unusual Physical Properties and Biomedical Applications." International Journal of Molecular Sciences. URL:[Link]

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Comparative

comparing permeability of 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine and DOPE liposomes

A Comparative Guide to the Permeability of DPhPE and DOPE Liposomes Introduction: The Critical Role of Membrane Permeability in Liposomal Drug Delivery In the landscape of advanced drug delivery, liposomes stand out as v...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Permeability of DPhPE and DOPE Liposomes

Introduction: The Critical Role of Membrane Permeability in Liposomal Drug Delivery

In the landscape of advanced drug delivery, liposomes stand out as versatile nanocarriers capable of encapsulating both hydrophilic and hydrophobic therapeutic agents. Their efficacy is fundamentally governed by the physicochemical properties of their lipid bilayer, with membrane permeability being a paramount parameter. The ability of a liposome to retain its encapsulated cargo until it reaches the target site is the difference between a successful therapeutic outcome and failure. Premature leakage can lead to systemic toxicity and reduced efficacy, making the choice of lipid a critical design decision for any drug development professional.

This guide provides an in-depth comparison of the permeability characteristics of liposomes formulated from two distinct phosphoethanolamine lipids:

  • 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DPhPE): An analog of archaeal lipids, characterized by ether-linked, branched, saturated hydrocarbon chains. Lipids from Archaea are renowned for conferring extraordinary stability to membranes in extreme environments.[1]

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): A ubiquitous, naturally occurring phospholipid with ester-linked, unsaturated hydrocarbon chains. It is widely used as a "helper lipid" in formulations to facilitate membrane fusion and endosomal escape.[2][3]

We will explore how their fundamental molecular differences translate into significant disparities in membrane packing, stability, and, ultimately, permeability. This guide will provide researchers with the foundational knowledge, experimental protocols, and comparative data needed to make informed decisions when selecting lipids for their specific delivery applications.

The Molecular Architecture: How Structure Dictates Permeability

The permeability of a lipid bilayer is not an arbitrary characteristic; it is a direct consequence of the chemical structure and geometry of its constituent lipids. The differences between DPhPE and DOPE are profound and serve as a classic example of how molecular architecture dictates membrane function.

1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DPhPE): The Impermeable Fortress

The unique structure of DPhPE imparts exceptional stability and low permeability to liposomal membranes through two key features:

  • Ether Linkages: Unlike the ester linkages found in most eukaryotic and bacterial lipids, DPhPE possesses ether bonds connecting its phytanyl chains to the glycerol backbone. These ether bonds are significantly more resistant to chemical and enzymatic hydrolysis, which protects the liposome from degradation and subsequent leakage.[4][5][6]

  • Branched Phytanyl Chains: The hydrocarbon chains of DPhPE are fully saturated and feature methyl branches at regular intervals. This intricate, branched structure promotes strong interdigitation and van der Waals interactions between adjacent lipids. The result is an exceptionally tightly packed membrane with reduced free volume, which severely restricts the passive diffusion of encapsulated molecules across the bilayer.[1]

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): The Dynamic Facilitator

DOPE's structure leads to a more fluid, permeable, and functionally dynamic membrane:

  • Ester Linkages: The ester bonds in DOPE are more susceptible to acid- and base-catalyzed hydrolysis compared to ether bonds, making the resulting liposomes less chemically stable over time.[4][5]

  • Unsaturated Oleoyl Chains: Each of DOPE's acyl chains contains a single cis-double bond. This creates a permanent kink in the chain, which disrupts the orderly, tight packing seen in saturated lipids. This disruption increases the free volume within the membrane, enhancing its fluidity and making it more permeable to solutes.[7]

  • Fusogenic Nature: DOPE is known as a fusogenic lipid. Due to its conical molecular shape, it has a propensity to form non-lamellar, inverted hexagonal phases rather than stable bilayers on its own.[2][8] When incorporated into a liposome, this tendency can introduce stress and transient defects in the membrane, further increasing its permeability. This property, while detrimental for simple cargo retention, is strategically exploited to facilitate the release of contents from the endosome following cellular uptake.[3]

G cluster_DPhPE DPhPE Bilayer: Low Permeability cluster_DOPE DOPE Bilayer: High Permeability dphpe1 Tightly Packed Branched Chains dphpe3 Minimal Free Volume dphpe1->dphpe3 dphpe2 Stable Ether Linkage dphpe_result Low Solute Leakage dphpe2->dphpe_result dphpe3->dphpe_result dope1 "Kinked" Unsaturated Chains dope3 Increased Free Volume dope1->dope3 dope2 Hydrolyzable Ester Linkage dope_result High Solute Leakage & Fusogenic dope2->dope_result dope3->dope_result G start Start: Dry Lipid Film step1 Hydrate with Calcein Solution start->step1 step2 Freeze-Thaw Cycles step1->step2 step3 Extrusion (100 nm) step2->step3 step4 Purify via Size Exclusion Chromatography step3->step4 step5 Dilute in Buffer step4->step5 step6 Measure Baseline Fluorescence (F₀) step5->step6 step7 Incubate & Monitor Fluorescence (Fₜ) step6->step7 step8 Lyse with Triton X-100 step7->step8 step9 Measure Max Fluorescence (F₁₀₀) step8->step9 end Calculate % Leakage step9->end

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Validation

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DPhPE) via HPLC-ELSD

For researchers, scientists, and drug development professionals, the purity of synthesized lipids is paramount to the integrity and reproducibility of experimental outcomes. This guide provides an in-depth technical comp...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the purity of synthesized lipids is paramount to the integrity and reproducibility of experimental outcomes. This guide provides an in-depth technical comparison for validating the purity of 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DPhPE), a crucial archaeal lipid analog, using High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD). We will explore the causality behind experimental choices, compare this method with viable alternatives, and provide actionable protocols.

The Critical Role of DPhPE Purity in Research

1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DPhPE) is a synthetic analog of archaeal lipids, characterized by ether-linked phytanyl chains instead of the ester-linked fatty acids found in bacteria and eukaryotes.[1] This unique structure imparts high stability to membranes, making DPhPE an invaluable tool in creating model membranes to study the biophysics of extremophiles and for the development of robust liposomal drug delivery systems.[1][2]

HPLC-ELSD: A Powerful Alliance for Lipid Analysis

The combination of HPLC with ELSD offers a robust platform for the analysis of non-chromophoric compounds like DPhPE.[3]

High-Performance Liquid Chromatography (HPLC): At its core, HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For a molecule like DPhPE, which possesses both a polar headgroup and non-polar phytanyl chains, either normal-phase or reversed-phase chromatography can be effectively employed.

Evaporative Light Scattering Detector (ELSD): Unlike UV-Vis detectors that require the analyte to possess a light-absorbing chromophore, the ELSD is a universal detector that can identify any compound less volatile than the mobile phase.[4] This makes it exceptionally well-suited for lipids. The detection process involves three key stages:

  • Nebulization: The HPLC eluent is mixed with an inert gas to form a fine aerosol of uniformly sized droplets.

  • Evaporation: The droplets pass through a heated drift tube where the volatile mobile phase evaporates, leaving behind solid particles of the non-volatile analyte.

  • Detection: A light beam (typically a laser) is directed at the stream of analyte particles. The scattered light is measured by a photodiode, and the signal is proportional to the mass of the analyte.[5]

The key advantage of ELSD is its ability to provide a more uniform response for different lipid classes compared to UV detection, and its compatibility with gradient elution, which is often necessary for separating complex lipid mixtures.[4][6]

Experimental Protocol: Purity Validation of DPhPE by HPLC-ELSD

This protocol outlines a validated method for the routine analysis of DPhPE purity.

Materials and Instrumentation
  • HPLC System: A quaternary or binary HPLC system with a degasser, autosampler, and column oven.

  • Detector: An Evaporative Light Scattering Detector (ELSD).

  • Column: A silica-based normal-phase column (e.g., 150 x 4.0 mm, 3-µm particle size) is often suitable for separating phospholipids.[7]

  • Solvents: HPLC-grade isopropanol, hexane, and water.

  • DPhPE Standard: A highly purified DPhPE standard for reference.

  • Sample Preparation: Dissolve the synthesized DPhPE in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

Chromatographic Conditions
ParameterRecommended SettingRationale
Column Silica, 150 x 4.0 mm, 3 µmNormal-phase chromatography provides good separation of phospholipid classes based on headgroup polarity.[7]
Mobile Phase Isocratic elution with a mixture of isopropanol-hexane-waterAn isocratic system is simpler to run and can provide rapid separation of major phospholipid classes.[7] The exact ratio should be optimized to achieve good resolution of DPhPE from potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.0 mm ID column, balancing analysis time and resolution.
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring sufficient signal.
Column Temperature 30 °CMaintains consistent retention times and peak shapes.
ELSD Nebulizer Temp. 40 °COptimizes droplet formation for the given mobile phase.[4]
ELSD Evaporator Temp. 90 °CEnsures complete evaporation of the mobile phase without degrading the analyte.[4]
ELSD Gas Flow 1.5 SLM (Standard Liters per Minute)Controls the nebulization process.
Workflow Diagram

HPLC_ELSD_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-ELSD Analysis cluster_data Data Analysis Sample Synthesized DPhPE Dissolve_Sample Dissolve in Initial Mobile Phase Sample->Dissolve_Sample Standard DPhPE Standard Dissolve_Standard Dissolve in Initial Mobile Phase Standard->Dissolve_Standard Autosampler Inject Sample Dissolve_Sample->Autosampler Dissolve_Standard->Autosampler HPLC_Column Normal-Phase HPLC Separation Autosampler->HPLC_Column ELSD ELSD Detection HPLC_Column->ELSD Chromatogram Generate Chromatogram ELSD->Chromatogram Purity_Calc Calculate Purity (% Area) Chromatogram->Purity_Calc

Caption: Workflow for DPhPE purity validation via HPLC-ELSD.

Data Analysis and Interpretation

The purity of the synthesized DPhPE is determined by calculating the peak area percentage.

  • Purity (%) = (Peak Area of DPhPE / Total Peak Area of all components) x 100

A high-purity sample will exhibit a single, sharp peak corresponding to the retention time of the DPhPE standard. The presence of other peaks indicates impurities.

Comparative Analysis: Alternative and Complementary Techniques

While HPLC-ELSD is a powerful tool, a multi-faceted approach to purity validation provides the highest level of confidence.

TechniquePrincipleAdvantagesDisadvantages
HPLC-ELSD Separation by chromatography, detection by light scattering of non-volatile analytes.Universal detection for non-chromophoric compounds, compatible with gradient elution.[3][4]Non-linear response can make absolute quantification challenging without a proper calibration curve.[8]
HPLC-MS (Mass Spectrometry) Separation by chromatography, detection by mass-to-charge ratio.Provides molecular weight information for unequivocal peak identification and structural elucidation of impurities.[9] Highly sensitive.More complex and expensive instrumentation. Ionization efficiency can vary between lipid classes.
¹H and ³¹P NMR (Nuclear Magnetic Resonance) Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information.Provides definitive structural confirmation of the synthesized DPhPE and can identify impurities with distinct chemical shifts. Quantitative NMR (qNMR) can be used for absolute purity determination.Lower sensitivity compared to MS. Requires a relatively large amount of pure sample.
TLC (Thin-Layer Chromatography) Separation on a thin layer of adsorbent material.Simple, rapid, and inexpensive for a quick purity check.Low resolution and not quantitative.

Expert Insight: For routine quality control, HPLC-ELSD offers an excellent balance of performance and accessibility. However, for the initial characterization of a newly synthesized batch or for troubleshooting, coupling HPLC with a mass spectrometer (HPLC-MS) is highly recommended for definitive impurity identification.[9][10] NMR should be considered the gold standard for structural confirmation.

Conclusion

Validating the purity of synthesized 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine is a critical step in ensuring the reliability of downstream applications. HPLC-ELSD stands out as a robust and versatile method for this purpose, offering universal detection for non-chromophoric lipids and compatibility with gradient elution. By understanding the principles behind this technique and considering complementary methods like HPLC-MS and NMR for comprehensive characterization, researchers can proceed with confidence in the quality of their materials. This guide provides the foundational knowledge and a practical protocol to implement a self-validating system for DPhPE purity assessment, upholding the principles of scientific integrity and reproducibility.

References

  • A Rapid Method For Phospholipid Class Separation by HPLC using an Evaporative Light-Scattering Detector. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Chiralizer. (n.d.). a rapid method for phospholipid class separation by hplc using an evaporative light-scattering detector. Retrieved March 17, 2026, from [Link]

  • Lab Manager. (2020, November 20). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved March 17, 2026, from [Link]

  • Agilent. (n.d.). Sensitive analysis of polar lipids using HPLC with low temperature evaporative light scattering detection. Retrieved March 17, 2026, from [Link]

  • Sala Vila, A., Castellote-Bargalló, A. I., Rodríguez-Palmero-Seuma, M., & López-Sabater, M. C. (2003). High-performance liquid chromatography with evaporative light-scattering detection for the determination of phospholipid classes in human milk, infant formulas and phospholipid sources of long-chain polyunsaturated fatty acids. Journal of Chromatography A, 1008(1), 73–80. [Link]

  • MDPI. (2025, March 29). Archaeal Lipids: Extraction, Separation, and Identification via Natural Product Chemistry Perspective. Retrieved March 17, 2026, from [Link]

  • Tourte, M., et al. (2021). Acid Hydrolysis for the Extraction of Archaeal Core Lipids and HPLC-MS Analysis. Bio-protocol, 11(16), e4118. [Link]

  • PubMed. (2021, August 20). Acid Hydrolysis for the Extraction of Archaeal Core Lipids and HPLC-MS Analysis. Retrieved March 17, 2026, from [Link]

  • OceanRep. (2024, January 30). Comprehensive molecular‐isotopic characterization of archaeal lipids in the Black Sea water column and underlying sediments. Retrieved March 17, 2026, from [Link]

  • PubMed. (2020, July 15). A Simple and Efficient Method for Synthesis of sn-Glycero-Phosphoethanolamine. Retrieved March 17, 2026, from [Link]

  • Semantic Scholar. (2011). Rapid discrimination of archaeal tetraether lipid cores by liquid chromatography-tandem mass spectrometry. Retrieved March 17, 2026, from [Link]

  • Shibata, H., et al. (2013). Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection. AAPS PharmSciTech, 14(3), 1149–1157. [Link]

  • Blue Tiger Scientific. (n.d.). 1,2-Di-O-Phytanyl-sn-Glycero-3-Phosphoethanolamine, Highly Pure. Retrieved March 17, 2026, from [Link]

  • PubMed. (2013, June 15). Simultaneous determination of polyethylene glycol-conjugated liposome components by using reversed-phase high-performance liquid chromatography with UV and evaporative light scattering detection. Retrieved March 17, 2026, from [Link]

  • Agilent. (n.d.). Analysis of foods using HPLC with evaporative light scattering detection. Retrieved March 17, 2026, from [Link]

  • Fisher Scientific. (n.d.). Generic HPLC-ELSD Method for Lipids. Retrieved March 17, 2026, from [Link]

  • Interchim. (n.d.). Sensitive analysis of polar lipids using HPLC with low temperature evaporative light scattering detection. Retrieved March 17, 2026, from [Link]

  • LabRulez LCMS. (n.d.). Analysis of foods using HPLC with evaporative light scattering detection. Retrieved March 17, 2026, from [Link]

  • DSpace@MIT. (2006, November 10). Methods for Analyzing Archaeal Lipids. Retrieved March 17, 2026, from [Link]

  • Wiley Online Library. (2022, May 20). Identification of acetylated diether lipids in halophilic Archaea. Retrieved March 17, 2026, from [Link]

  • Shimadzu. (n.d.). Efficient Method Development of Lipid Nanoparticle Components Using ELSD. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations. Retrieved March 17, 2026, from [Link]

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  • National Center for Biotechnology Information. (n.d.). Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy. Retrieved March 17, 2026, from [Link]

  • SIELC Technologies. (2025, January 17). ELSD HPLC Method for Analysis of Dimethylethanolamine (DMAE or DMEA) on Primesep 100 Column. Retrieved March 17, 2026, from [Link]

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Comparative

A Comparative Guide to the Phase Transition Behavior of DPhPE and DPPE for Advanced Drug Delivery Applications

For researchers, scientists, and drug development professionals at the forefront of lipid-based drug delivery systems, the choice of phospholipids is a critical determinant of a formulation's stability, permeability, and...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals at the forefront of lipid-based drug delivery systems, the choice of phospholipids is a critical determinant of a formulation's stability, permeability, and in vivo performance. This guide provides an in-depth, objective comparison of the phase transition behavior of two pertinent phosphoethanolamine lipids: 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DPhPE) and 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE). By delving into their fundamental structural differences and the resulting thermotropic properties, this document aims to equip you with the necessary insights to make informed decisions in your research and development endeavors.

Introduction: The Critical Role of Lipid Structure in Phase Behavior

The phase transition of a lipid bilayer, the shift from a tightly packed, ordered gel phase (Lβ) to a more fluid, disordered liquid-crystalline phase (Lα), is a cornerstone of membrane biophysics. This transition temperature (Tm) is not merely a physical constant; it dictates the membrane's fluidity, permeability, and interaction with encapsulated molecules at physiological temperatures. The molecular architecture of the constituent lipids—specifically the nature of their hydrocarbon chains and their linkage to the glycerol backbone—governs this behavior.

DPPE , a conventional diacyl phospholipid, features two saturated, straight 16-carbon palmitoyl chains linked to the glycerol backbone via ester bonds . In contrast, DPhPE is a synthetic analog of archaeal lipids, characterized by two branched 20-carbon phytanyl chains connected by ether bonds . These seemingly subtle distinctions in chemical structure give rise to profoundly different phase transition characteristics.

Unraveling the Distinct Phase Transition Profiles

The most striking difference in the thermotropic behavior of DPhPE and DPPE lies in the nature of their phase transitions. DPPE exhibits a well-defined and cooperative main phase transition, whereas DPhPE is known for its remarkable thermal stability and lack of a sharp, distinct melting event.

The Well-Defined Transition of DPPE

Aqueous dispersions of DPPE display a sharp and highly cooperative main phase transition (Tm) from a gel (Lβ) to a liquid-crystalline (Lα) phase.[1][2] This transition is readily detectable by techniques such as Differential Scanning Calorimetry (DSC) as a distinct endothermic peak. The Tm for DPPE is consistently reported to be in the range of 63-65 °C .[1][3]

Below the main transition temperature, DPPE can also exist in a subgel (Lc) phase, which is a more ordered, crystalline-like state.[2] The transition from the subgel to the gel phase is also an endothermic event, though typically broader and occurring at a lower temperature than the main transition. The ordered packing of the straight palmitoyl chains in the gel phase results in a relatively rigid and impermeable bilayer.[2]

The Atypical Thermal Behavior of DPhPE

In stark contrast to DPPE, DPhPE and other archaeal-type ether lipids do not typically exhibit a sharp, well-defined gel-to-liquid crystalline phase transition.[4] The branched nature of the phytanyl chains, with their four methyl groups per chain, introduces steric hindrance that prevents the tight, ordered packing characteristic of the gel phase in straight-chain lipids.[5]

This inherent structural disorder means that DPhPE membranes exist in a fluid-like state over a very broad temperature range.[4] DSC thermograms of DPhPE liposomes generally show very broad, low-enthalpy transitions or no discernible phase transition at all.[4][6] This exceptional thermal stability is a hallmark of archaeal lipids, enabling organisms to thrive in extreme temperature environments.

Comparative Data Summary

The following table summarizes the key differences in the phase transition behavior of DPhPE and DPPE.

Property1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DPhPE)1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)
Chain Linkage EtherEster
Chain Structure Branched (Phytanyl, C20)Straight (Palmitoyl, C16)
Main Phase Transition (Tm) No sharp, well-defined Tm; remains fluid over a broad temperature range.~63-65 °C[1][3]
Phase Behavior Predominantly fluid-like; resistant to gel phase formation.Exhibits distinct subgel (Lc), gel (Lβ), and liquid-crystalline (Lα) phases.[2]
Enthalpy of Transition (ΔH) Very low to negligible.Significant endothermic peak observed by DSC.
Membrane Packing Looser packing due to branched chains.Tight packing in the gel phase due to straight chains.
Oxidative Stability High, due to ether linkages.Susceptible to hydrolysis at the ester linkage.

Experimental Protocol: Characterization by Differential Scanning Calorimetry (DSC)

DSC is the primary technique for investigating the phase transitions of lipids. The distinct thermograms of DPhPE and DPPE provide a clear illustration of their different behaviors.

Principle

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When a lipid dispersion undergoes a phase transition, it absorbs (endothermic) or releases (exothermic) heat, which is detected as a peak in the DSC thermogram.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a 5-10 mg/mL dispersion of the lipid (DPhPE or DPPE) in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • This is typically achieved by hydrating a thin lipid film, followed by vortexing and several freeze-thaw cycles to ensure homogeneity.

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

    • Set a temperature program that scans a range relevant to the expected transitions. For this comparison, a scan from 20 °C to 80 °C at a rate of 1-2 °C/min is suitable.

  • Data Acquisition:

    • Accurately weigh and hermetically seal an aliquot of the lipid dispersion into an aluminum DSC pan. An equal volume of the buffer is sealed in the reference pan.

    • Place the sample and reference pans in the DSC cell.

    • Initiate the temperature scan and record the heat flow as a function of temperature.

  • Data Analysis:

    • The resulting thermogram for DPPE will show a sharp endothermic peak, the apex of which corresponds to the Tm. The area under the peak is proportional to the enthalpy of the transition (ΔH).

    • The thermogram for DPhPE is expected to show a flat baseline or a very broad, low-intensity feature, indicating the absence of a cooperative phase transition.

Experimental Workflow Diagram

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis prep1 Hydrate Lipid Film prep2 Vortex & Freeze-Thaw prep1->prep2 dsc2 Load Sample & Reference prep2->dsc2 dsc1 Calibrate Instrument dsc1->dsc2 dsc3 Run Temperature Scan dsc2->dsc3 ana1 Generate Thermogram dsc3->ana1 ana2 Determine Tm & ΔH ana1->ana2

Caption: Workflow for DSC analysis of lipid phase transitions.

Implications for Drug Delivery

The choice between DPhPE and DPPE has significant consequences for the design and performance of lipid-based drug delivery systems.

  • DPPE-based formulations can be designed to be in a rigid, gel state at physiological temperatures, which can enhance drug retention and provide controlled release upon localized heating above the Tm. However, their stability can be compromised by the hydrolyzable ester linkages.

  • DPhPE-based formulations , often referred to as archaeosomes, offer exceptional stability due to their ether linkages and resistance to temperature-induced phase changes.[4] This makes them highly suitable for applications requiring long circulation times and resistance to enzymatic degradation. The inherent fluidity of DPhPE membranes can also facilitate membrane fusion events, which is advantageous for certain drug delivery strategies.

Conclusion

Molecular Structure Diagrams

Lipid_Structures cluster_dphpe DPhPE Structure cluster_dppe DPPE Structure dphpe Glycerol Backbone dphpe_p Phosphoethanolamine Headgroup dphpe->dphpe_p dphpe_link1 Ether Linkage dphpe->dphpe_link1 dphpe_link2 Ether Linkage dphpe->dphpe_link2 dphpe_c1 Phytanyl Chain (Branched, C20) dphpe_c2 Phytanyl Chain (Branched, C20) dphpe_link1->dphpe_c1 dphpe_link2->dphpe_c2 dppe Glycerol Backbone dppe_p Phosphoethanolamine Headgroup dppe->dppe_p dppe_link1 Ester Linkage dppe->dppe_link1 dppe_link2 Ester Linkage dppe->dppe_link2 dppe_c1 Palmitoyl Chain (Straight, C16) dppe_c2 Palmitoyl Chain (Straight, C16) dppe_link1->dppe_c1 dppe_link2->dppe_c2

Caption: Key structural differences between DPhPE and DPPE.

References

  • Winter, R., & Jeworrek, C. (2012). Physical properties of archaeal tetraether lipid membranes as revealed by differential scanning and pressure perturbation calorimetry, molecular acoustics, and neutron reflectometry: effects of pressure and cell growth temperature. Langmuir, 28(11), 5211–5217. [Link]

  • Leekumjorn, S., & Sum, A. K. (2007). Molecular studies of the gel to liquid-crystalline phase transition for fully hydrated DPPC and DPPE bilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1768(2), 354-365. [Link]

  • Winter, R., & Jeworrek, C. (2012). Physical Properties of Archaeal Tetraether Lipid Membranes As Revealed by Differential Scanning and Pressure Perturbation Calorimetry, Molecular Acoustics, and Neutron Reflectometry. Langmuir, 28(11), 5211-5217. [Link]

  • Leekumjorn, S., & Sum, A. K. (2007). Molecular studies of the gel to liquid-crystalline phase transition for fully hydrated DPPC and DPPE bilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1768(2), 354-365. [Link]

  • Vidawati, S., & Bakowsky, U. (2022). Stability Monomolecular Properties of Archaeal Tetraether Lipids Layers onto Solid Substrates. Advances in Biological Chemistry, 12(1), 29-37. [Link]

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  • da Silva, W. M. B., et al. (2019). Thermal Analysis of Differential Scan-DSC Calorimetry for the Pure High-Density Polyethylene and Its Variables. International Journal of Engineering and Advanced Technology, 8(6), 1-5. [Link]

  • Lin, H. K., et al. (2010). Phase Transitions in Dipalmitoylphosphatidylcholine Monolayers. Langmuir, 26(24), 18896-18904. [Link]

  • Chong, P. L. G. (2022). Vesicular and Planar Membranes of Archaea Lipids: Unusual Physical Properties and Biomedical Applications. Membranes, 12(7), 699. [Link]

  • Kaneshiro, S. M., & Clark, D. P. (1995). Thermotropic and barotropic phase transitions on diacylphosphatidylethanolamine bilayer membranes. Journal of Bacteriology, 177(13), 3668-3672. [Link]

  • DeLong, E. F. (1998). Dibiphytanyl Ether Lipids in Nonthermophilic Crenarchaeotes. Applied and Environmental Microbiology, 64(3), 1133-1138. [Link]

  • Kaneshina, S., et al. (2005). Thermotropic and barotropic phase transitions of N-methylated dipalmitoylphosphatidylethanolamine bilayers. Chemistry and Physics of Lipids, 133(2), 147-156. [Link]

  • Li, X., et al. (2009). Structural characterization on the gel to liquid-crystal phase transition of fully hydrated DSPC and DSPE bilayers. The Journal of Physical Chemistry B, 113(23), 8053-8060. [Link]

  • Leekumjorn, S., & Sum, A. K. (2007). Figure 5 from Molecular studies of the gel to liquid-crystalline phase transition for fully hydrated DPPC and DPPE bilayers. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Phase transition temperatures of (A) DHPE (, ), DPPE (, ), and DSPE (, ) in sucrose solutions. [Link]

  • Amanote Research. (n.d.). Gel-Liquid Crystalline Transition of Some. [Link]

  • Gruner, S. M., & Tate, M. W. (2002). Determination of L(alpha)-H(II) phase transition temperature for 1,2-dioleoyl-sn-glycero-3-phosphatidylethanolamine. Biophysical Journal, 82(5), 2533-2540. [Link]

  • Liu, Y., et al. (2018). Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. Scientific Reports, 8(1), 633. [Link]

  • Heberle, F. A., et al. (2013). Phase Behavior of Lipid Monolayers Containing DPPC and Cholesterol Analogs. Biophysical Journal, 105(10), 2335-2345. [Link]

  • Szabó, B., et al. (2023). Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. Pharmaceutics, 15(7), 1858. [Link]

  • ResearchGate. (n.d.). Structural Characterization on the Gel to Liquid-Crystal Phase Transition of Fully Hydrated DSPC and DSPE Bilayers. [Link]

  • Academia.edu. (n.d.). Determination of Lα–HII Phase Transition Temperature for 1,2-Dioleoyl-sn-Glycero-3-Phosphatidylethanolamine. [Link]

  • ResearchGate. (n.d.). Archaeal lipid architecture. (a) Diphytanyl glycerol diethers, (b)... [Link]

  • ResearchGate. (n.d.). (PDF) Determination of L –HII Phase Transition Temperature for 1,2-Dioleoyl-sn-Glycero-3-Phosphatidylethanolamine. [Link]

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  • Shimadzu. (n.d.). eT160 Characterization of Polyethylene Materials by Thermal Analysis. [Link]

  • ResearchGate. (n.d.). (PDF) Thermal Analysis of Polyethylene Terephthalate (PET) Using Differential Scanning Calorimetry. [Link]

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Validation

A Comparative Guide to NMR Chemical Shift Validation for 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine Ether Linkages

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison and validation of the Nuclear Magnetic Resonance (NMR) chemical shifts for the ether linkages in 1,2-di...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison and validation of the Nuclear Magnetic Resonance (NMR) chemical shifts for the ether linkages in 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine, a key synthetic analog of archaeal lipids. Known as Archæthanolamine or DoPhPE, this molecule's unique diether-linked phytanyl chains offer exceptional chemical and thermal stability, making it a critical component in the development of robust liposomal drug delivery systems. This document will detail the experimental protocol for NMR data acquisition, present a comparative analysis of expected chemical shifts, and discuss the key differences between ether and ester linkages in phospholipids.

Introduction: The Significance of Archaeal Ether Lipids in Modern Drug Delivery

Archaeal lipids are distinguished from those of bacteria and eukaryotes by three key features: the stereochemistry of the glycerol backbone, the presence of isoprenoid chains instead of fatty acids, and the ether linkage of these chains to the glycerol moiety.[1][2] This ether linkage provides remarkable resistance to chemical and enzymatic degradation, a highly desirable trait for drug delivery vehicles that must endure the harsh conditions of the physiological environment. 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DoPhPE) is a synthetic diether lipid that mimics the core structure of lipids found in the membranes of archaea.[3] Its saturated, branched phytanyl chains contribute to the formation of highly stable and impermeable membranes, making it an excellent candidate for advanced liposome formulations.[4]

The validation of the chemical structure of DoPhPE, particularly the confirmation of the ether linkages, is paramount. NMR spectroscopy is the most powerful tool for this purpose, providing a detailed atomic-level map of the molecule. This guide will focus on the characteristic ¹H and ¹³C NMR chemical shifts that serve as a definitive fingerprint for the ether linkages in DoPhPE.

Molecular Structure and Key NMR-Active Nuclei

A clear understanding of the molecular structure of DoPhPE is essential for interpreting its NMR spectra. The following diagram illustrates the key protons and carbons, with a focus on those in the immediate vicinity of the ether linkages.

DoPhPE_Structure cluster_glycerol Glycerol Backbone cluster_phytanyl1 sn-1 Phytanyl Chain cluster_phytanyl2 sn-2 Phytanyl Chain cluster_headgroup Phosphoethanolamine Headgroup G1 C1-H₂ G2 C2-H G1->G2 O_ether1 O G1->O_ether1 ether G3 C3-H₂ G2->G3 O_ether2 O G2->O_ether2 ether O1 O G3->O1 P1_C1 C1'-H₂ P1_rest ...(CH₂)n-CH(CH₃)₂ P1_C1->P1_rest P2_C1 C1''-H₂ P2_rest ...(CH₂)n-CH(CH₃)₂ P2_C1->P2_rest P P C_alpha Cα-H₂ P->C_alpha O1->P C_beta Cβ-H₂ C_alpha->C_beta N NH₃⁺ C_beta->N O_ether1->P1_C1 O_ether2->P2_C1

Caption: Molecular structure of 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DoPhPE) highlighting the key structural components.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

To ensure accurate and reproducible NMR data for the validation of DoPhPE's ether linkages, the following detailed protocol is recommended. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

1. Sample Preparation:

  • Solvent Selection: Chloroform-d (CDCl₃) is the solvent of choice for DoPhPE due to its excellent ability to dissolve lipids and its minimal interference in the regions of interest in the ¹H and ¹³C NMR spectra. The use of a deuterated solvent is essential to avoid a large, obscuring solvent peak in the ¹H NMR spectrum.

  • Concentration: A concentration of 10-20 mg/mL is optimal. This concentration is high enough to obtain a good signal-to-noise ratio in a reasonable number of scans, especially for the less sensitive ¹³C nucleus, without causing significant line broadening due to aggregation.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for both ¹H and ¹³C NMR. TMS is chemically inert and its signal is defined as 0.00 ppm, providing a reliable reference point for all other chemical shifts.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is crucial for the unambiguous assignment of protons and carbons in the complex phytanyl chains.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Number of Scans: 16-64 scans are typically adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is used to ensure complete relaxation of the protons between scans, which is important for accurate integration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (1.1%).

    • Relaxation Delay: A longer relaxation delay (e.g., 5-10 seconds) may be necessary for quaternary carbons, although for the carbons of interest in the glycerol and phytanyl backbone, a standard 2-second delay is often sufficient.

3. Data Processing:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is manually phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Validation Dissolve Dissolve DoPhPE in CDCl₃ Add_TMS Add TMS (Internal Standard) Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer H1_NMR ¹H NMR Acquisition Transfer->H1_NMR C13_NMR ¹³C NMR Acquisition Transfer->C13_NMR FT Fourier Transformation H1_NMR->FT C13_NMR->FT Phase_Base Phasing & Baseline Correction FT->Phase_Base Reference Referencing to TMS Phase_Base->Reference Assign Peak Assignment Reference->Assign Compare Comparison with Literature/Reference Data Assign->Compare Validate Validation of Ether Linkages Compare->Validate

Caption: Experimental workflow for NMR data acquisition and validation of DoPhPE.

Comparative Analysis of NMR Chemical Shifts

The definitive validation of the ether linkages in DoPhPE comes from the analysis of the chemical shifts of the protons and carbons directly attached to or near the ether oxygen atoms.

¹H NMR Chemical Shift Validation

The key diagnostic signals in the ¹H NMR spectrum are the methylene protons of the glycerol backbone and the methylene protons of the phytanyl chains that are attached to the ether oxygens.

Proton Assignment Expected Chemical Shift (ppm) Rationale for Chemical Shift
Glycerol C1-H₂ & C3-H₂ ~3.4 - 4.2These protons are adjacent to electronegative oxygen atoms (ether and phosphate), causing a downfield shift from typical alkane protons.
Glycerol C2-H ~3.5 - 3.9This methine proton is also deshielded by the adjacent ether oxygen.
Phytanyl C1'-H₂ & C1''-H₂ ~3.4 - 3.7As these methylene groups are directly bonded to the ether oxygen, they experience significant deshielding, resulting in a characteristic downfield shift.
Phosphoethanolamine Cα-H₂ ~4.0 - 4.2These protons are adjacent to the phosphate oxygen, leading to a downfield shift.
Phosphoethanolamine Cβ-H₂ ~3.1 - 3.3These protons are adjacent to the positively charged amino group, which causes a downfield shift.
Phytanyl Chain Protons ~0.8 - 1.6The majority of the protons in the phytanyl chains are in a typical alkane environment and appear in the upfield region of the spectrum.
¹³C NMR Chemical Shift Validation

The ¹³C NMR spectrum provides even more definitive evidence for the ether linkages. The carbons directly bonded to the ether oxygen exhibit characteristic downfield shifts.

Carbon Assignment Expected Chemical Shift (ppm) Rationale for Chemical Shift
Glycerol C1 & C3 ~60 - 70These carbons are deshielded by the adjacent ether and phosphate oxygens, respectively.
Glycerol C2 ~70 - 80This carbon is deshielded by the adjacent ether oxygen.
Phytanyl C1' & C1'' ~70 - 75These are the most downfield-shifted carbons in the phytanyl chains due to their direct attachment to the highly electronegative ether oxygen.
Phosphoethanolamine Cα ~60 - 65This carbon is deshielded by the adjacent phosphate oxygen.
Phosphoethanolamine Cβ ~40 - 45This carbon is deshielded by the adjacent amino group.
Phytanyl Chain Carbons ~19 - 40The remaining carbons of the phytanyl chains resonate in the typical aliphatic region.

Ether vs. Ester Linkages: A Spectroscopic Comparison

A common point of interest for drug development professionals is the difference in stability and, consequently, the spectroscopic signature of ether versus ester linkages in phospholipids. Standard phospholipids used in many formulations, such as phosphatidylcholines and phosphatidylethanolamines derived from natural sources, contain ester linkages.

Feature Ether Linkage (in DoPhPE) Ester Linkage (in standard PE)
¹H NMR: Glycerol Backbone Protons ~3.4 - 4.2 ppm~4.1 - 4.4 ppm (more deshielded due to the carbonyl group)
¹³C NMR: Glycerol Backbone Carbons ~60 - 80 ppm~62 - 72 ppm
¹³C NMR: Carbonyl Carbon AbsentPresent (~172 - 175 ppm)
Chemical Stability High resistance to hydrolysisSusceptible to acid, base, and enzymatic hydrolysis

The most striking difference in the ¹³C NMR spectrum is the complete absence of a carbonyl carbon signal (typically found around 173 ppm) in DoPhPE, which is a hallmark of ester-containing lipids. This absence, coupled with the characteristic downfield shifts of the carbons and protons adjacent to the ether oxygen, provides unequivocal proof of the ether linkages.

Conclusion

The validation of the ether linkages in 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine is a critical step in ensuring the quality and stability of this archaeal lipid analog for its use in advanced drug delivery systems. High-resolution ¹H and ¹³C NMR spectroscopy provides a robust and definitive method for this validation. By following a systematic experimental protocol and comparing the acquired data with the expected chemical shifts detailed in this guide, researchers can confidently confirm the chemical identity and purity of their DoPhPE samples. The unique spectroscopic signature of the ether linkages, particularly the absence of a carbonyl signal in the ¹³C NMR spectrum, clearly distinguishes it from its less stable ester-linked counterparts, underscoring its potential for creating highly stable and effective liposomal formulations.

References

  • Kulkarni, J.A., Witzigmann, D., Thomson, S.B., Chen, S., Leavitt, B.R., Cullis, P.R., & van der Meel, R. (2021). The current landscape of nucleic acid therapeutics. Nature Nanotechnology, 16(6), 630-643. [Link]

  • Salvador-Castell, M., et al. (2021). Non-Polar Lipids as Regulators of Membrane Properties in Archaeal Lipid Bilayer Mimics. Biomolecules, 11(6), 856. [Link]

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Comparative

Comparative Guide to the Mass Spectrometry Validation of 1,2-di-O-phytanyl-sn-glycero-3-phosphoethanolamine (DOPs-PE) in Complex Lipid Mixtures

Introduction In the intricate world of lipidomics, the analysis of archaeal lipids presents a unique set of challenges and opportunities. Unlike the ester-linked, fatty acid-based lipids found in bacteria and eukaryotes,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the intricate world of lipidomics, the analysis of archaeal lipids presents a unique set of challenges and opportunities. Unlike the ester-linked, fatty acid-based lipids found in bacteria and eukaryotes, archaeal membranes are characterized by ether-linked isoprenoid chains.[1][2] This fundamental structural difference, often termed the "lipid divide," necessitates specialized analytical approaches for their accurate identification and quantification.[3] 1,2-di-O-phytanyl-sn-glycero-3-phosphoethanolamine (DOPs-PE), a diether phospholipid, is a key component of many archaeal membranes and serves as a critical biomarker in various ecological and biogeochemical studies.[3][4] Its validation in complex lipid mixtures, such as those derived from environmental samples or microbial co-cultures, requires robust and sensitive methodologies.

This guide provides a comprehensive comparison of mass spectrometry-based techniques for the validation of DOPs-PE. We will delve into the nuances of different analytical workflows, from sample preparation to data interpretation, offering insights grounded in practical laboratory experience. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most appropriate strategy for their specific research needs.

The Challenge: Distinguishing DOPs-PE in a Crowded Field

The primary challenge in analyzing DOPs-PE lies in its detection and confident identification within a complex matrix of other lipids. Environmental and biological samples are replete with a diverse array of lipid species, including glycerophospholipids, sphingolipids, and sterols, which can interfere with the analysis.[5] Furthermore, the structural similarity of DOPs-PE to other ether-linked lipids and the potential for isobaric and isomeric interferences demand high-resolution and high-specificity analytical techniques.[6]

Mass Spectrometry-Based Validation Strategies: A Comparative Analysis

Mass spectrometry (MS), coupled with a separation technique like liquid chromatography (LC), has become the cornerstone for the analysis of archaeal lipids.[2] The choice of ionization source, mass analyzer, and experimental workflow significantly impacts the sensitivity, specificity, and quantitative accuracy of the analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the workhorse for targeted and untargeted lipidomics. It offers a powerful combination of chromatographic separation and mass spectrometric detection, enabling the confident identification and quantification of individual lipid species.

Workflow Overview

Caption: A typical LC-MS/MS workflow for DOPs-PE analysis.

Key Experimental Considerations:
  • Lipid Extraction: The initial step of extracting lipids from the sample matrix is critical. A modified Bligh-Dyer method is commonly employed for archaeal lipids.[3][4][7] Acidification of the extraction solvent can improve the recovery of tetraether lipids.[8] For a more environmentally friendly approach, supercritical fluid extraction (SFE) has shown promise for the simultaneous extraction of bacterial and archaeal lipid biomarkers.[4]

  • Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) is often preferred for separating lipids based on their hydrophobicity, which is influenced by the length and saturation of their alkyl chains.[3][9] Hydrophilic interaction liquid chromatography (HILIC) can be used to separate lipid classes based on the polarity of their headgroups.[10][11]

  • Ionization: Electrospray ionization (ESI) is the most common ionization technique for phospholipids due to its soft ionization nature, which minimizes fragmentation in the source.[8][12] Atmospheric pressure chemical ionization (APCI) can also be used, particularly for less polar lipids.[8]

  • Tandem Mass Spectrometry (MS/MS): This is the key to confident identification. By isolating the precursor ion corresponding to DOPs-PE and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. For phosphoethanolamine-containing lipids, a neutral loss of the headgroup (141 Da) is a common fragmentation pathway in negative ion mode.[13] In positive ion mode, cleavage of the ether chains can provide structural information.[14]

Performance Comparison:
FeatureLC-MS/MSDirect Infusion (Shotgun) MSMALDI-TOF MS
Specificity High (due to chromatographic separation and MS/MS)Moderate (relies on MS/MS and precursor/neutral loss scans)Moderate to Low
Sensitivity High (femtomole to attomole range)[15]HighGood
Quantitative Accuracy High (with appropriate internal standards)[16]Moderate to High (requires careful internal standardization)Semi-quantitative to Quantitative
Throughput ModerateHighHigh
Sample Complexity Well-suited for complex mixturesCan be challenging with highly complex mixturesCan be affected by matrix suppression
Instrumentation Cost HighModerate to HighModerate
Direct Infusion Mass Spectrometry (Shotgun Lipidomics)

Shotgun lipidomics bypasses the time-consuming liquid chromatography step, offering a high-throughput approach to lipid analysis.[17] In this method, the total lipid extract is directly infused into the mass spectrometer.

Workflow Overview

Caption: Shotgun lipidomics workflow for DOPs-PE analysis.

Key Experimental Considerations:
  • Intrasource Separation: While there is no chromatographic separation, some degree of "intrasource separation" can be achieved by carefully selecting ionization conditions and using specific MS scan functions.[17]

  • Precursor Ion and Neutral Loss Scanning: These targeted MS/MS techniques are crucial for identifying specific lipid classes in a complex mixture. For DOPs-PE, a neutral loss scan for the phosphoethanolamine headgroup can be employed.[13]

  • Derivatization: To enhance ionization efficiency and specificity, derivatization of the phosphoethanolamine headgroup can be performed. For example, treatment with fluorenylmethyloxycarbonyl (Fmoc) chloride allows for selective analysis of PE and lysoPE species.[17]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is another high-throughput technique that can be used for the analysis of lipids directly from intact membranes or lipid extracts.[18]

Workflow Overview

Caption: MALDI-TOF MS workflow for DOPs-PE analysis.

Key Experimental Considerations:
  • Matrix Selection: The choice of matrix is critical for successful MALDI analysis. 9-aminoacridine (9-AA) has been shown to be a suitable matrix for the analysis of archaeal lipids.[18]

  • Direct Analysis: A key advantage of MALDI is the ability to analyze lipids directly from lyophilized membranes without prior extraction, offering a rapid screening method.[18]

Alternative and Complementary Techniques

While mass spectrometry is the dominant technique, other methods can provide valuable complementary information.

  • Thin-Layer Chromatography (TLC): TLC can be used for the initial separation and identification of lipid classes based on their polarity.[2][8] Specific spray reagents can be used to visualize different lipid types.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information, including the stereochemistry of the glycerol backbone, which is a defining feature of archaeal lipids.[1] However, NMR is less sensitive than MS and requires larger amounts of purified material.

Experimental Protocols

Protocol 1: LC-MS/MS for Targeted Quantification of DOPs-PE
  • Lipid Extraction (Modified Bligh-Dyer):

    • To a homogenized sample, add a mixture of methanol, dichloromethane, and phosphate buffer (2:1:0.8, v/v/v).[3]

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Repeat the extraction twice.

    • Dry the combined organic phases under a stream of nitrogen.

  • LC Separation:

    • Reconstitute the dried lipid extract in a suitable injection solvent (e.g., isopropanol/acetonitrile/water).[19]

    • Inject the sample onto a C18 reversed-phase column.[3]

    • Use a gradient elution with a mobile phase consisting of methanol and isopropanol, both containing 0.1% ammonium hydroxide and 0.04% formic acid.[3]

  • MS/MS Detection:

    • Use an electrospray ionization source in both positive and negative ion modes.

    • Perform a full scan to identify the [M+H]+ and [M-H]- precursor ions for DOPs-PE.

    • Set up a Multiple Reaction Monitoring (MRM) method to monitor specific precursor-to-product ion transitions for DOPs-PE and an appropriate internal standard.[15]

Protocol 2: Shotgun Lipidomics with Derivatization for DOPs-PE Profiling
  • Lipid Extraction:

    • Perform lipid extraction as described in Protocol 1.

  • Derivatization:

    • To the dried lipid extract, add a solution of fluorenylmethyloxycarbonyl (Fmoc) chloride in anhydrous chloroform.[17]

    • Incubate at room temperature to allow for the derivatization of the primary amine of the phosphoethanolamine headgroup.[17]

  • Direct Infusion MS Analysis:

    • Dilute the derivatized lipid extract in a suitable solvent for infusion (e.g., chloroform/methanol).[17]

    • Infuse the sample directly into the ESI source.

    • Perform a neutral loss scan for the Fmoc-derivatized phosphoethanolamine moiety (mass 222.2 u) in negative ion mode.[17]

Conclusion

The validation of 1,2-di-O-phytanyl-sn-glycero-3-phosphoethanolamine in complex lipid mixtures is a challenging yet achievable task with the right analytical strategy. LC-MS/MS stands out as the gold standard, offering the highest specificity and quantitative accuracy. However, for high-throughput screening or when chromatographic separation is not feasible, shotgun lipidomics and MALDI-TOF MS provide viable alternatives. The choice of method should be guided by the specific research question, the complexity of the sample matrix, and the available instrumentation. By carefully considering the principles and protocols outlined in this guide, researchers can confidently navigate the complexities of archaeal lipid analysis and unlock valuable insights into the roles of these unique molecules in biology and geochemistry.

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  • Kalia, R. K., et al. (2016). Structures of archaeal lipid extracted from various species. ResearchGate. [Link]

  • Amalian, J.-A., et al. (2014). Validation of a Liquid Chromatography Tandem Mass Spectrometry Method for Targeted Degradation Compounds of Ethanolamine Used in CO2 Capture: Application to Real Samples. Oil & Gas Science and Technology – Revue d’IFP Energies nouvelles, 69(6), 1043–1052. [Link]

  • Liu, X., et al. (2024). A comprehensive database for high-throughput identification of archaeal lipids using high-resolution mass spectrometry. ResearchGate. [Link]

  • Law, K. P., et al. (2021). A Novel Approach to Characterize the Lipidome of Marine Archaeon Nitrosopumilus maritimus by Ion Mobility Mass Spectrometry. Frontiers in Microbiology, 12. [Link]

  • Blue Tiger Scientific. (n.d.). 1,2-Di-O-Phytanyl-sn-Glycero-3-Phosphoethanolamine, Highly Pure. Blue Tiger Scientific. [Link]

  • Pitcher, A., et al. (2019). Archaeal Sources of Intact Membrane Lipid Biomarkers in the Oxygen Deficient Zone of the Eastern Tropical South Pacific. Frontiers in Microbiology, 10. [Link]

  • Liu, X.-L., et al. (2012). Extending the known range of glycerol ether lipids in the environment: Structural assignments based on tandem mass spectral fragmentation patterns. Rapid Communications in Mass Spectrometry, 26(19), 2275–2284. [Link]

  • Holčapek, M., et al. (2024). Recent Analytical Methodologies in Lipid Analysis. Separations, 11(2), 52. [Link]

  • Gethings, L. A., et al. (2017). Lipid profiling of complex biological mixtures by liquid chromatography/mass spectrometry using a novel scanning quadrupole data-independent acquisition strategy. Rapid Communications in Mass Spectrometry, 31(19), 1599–1606. [Link]

Sources

Validation

structural comparison of 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine to natural archaeal lipid extracts

Publish Comparison Guides: Structural Comparison of 1,2-di-O-phytanyl-sn-glycero-3-phosphoethanolamine to Natural Archaeal Lipid Extracts For drug development professionals and biophysicists, archaeal lipids represent a...

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Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guides: Structural Comparison of 1,2-di-O-phytanyl-sn-glycero-3-phosphoethanolamine to Natural Archaeal Lipid Extracts

For drug development professionals and biophysicists, archaeal lipids represent a paradigm-shifting approach to membrane stability and nanoparticle formulation. Separated from bacteria and eukaryotes by the "Lipid Divide," archaea utilize ether-linked, branched isoprenoid chains attached to an sn-glycerol-1-phosphate backbone[1].

This guide provides an objective, data-driven comparison between the highly defined synthetic analog 1,2-di-O-phytanyl-sn-glycero-3-phosphoethanolamine (DoPhPE) and complex natural archaeal lipid extracts. By evaluating their structural mechanics, formulation protocols, and application suitability, researchers can strategically select the optimal lipid system for biophysical studies or vaccine delivery.

Structural Architectures: Precision vs. Complexity

Synthetic DoPhPE (1,2-di-O-phytanyl-sn-glycero-3-phosphoethanolamine) DoPhPE is a synthetic monopolar diether lipid. It features a glycerol backbone ether-linked to two fully saturated C20 phytanyl chains, capped with a small, neutrally charged phosphoethanolamine headgroup[2].

  • Causality in Biophysics: The bulky, branched phytanyl chains increase the cross-sectional area of the hydrophobic tail, while the small PE headgroup gives the molecule a conical geometry. This geometry often induces non-lamellar (inverted hexagonal) phases under stress. To stabilize unilamellar vesicles for study, DoPhPE is typically formulated with DoPhPC (phosphocholine) in specific ratios (e.g., 9:1)[3]. This defined composition is critical for high-resolution techniques like Neutron Spin Echo (NSE) spectroscopy, where absolute sample uniformity is paramount[4].

Natural Archaeal Lipid Extracts Extracted from extremophiles like Halobacterium salinarum or Methanobrevibacter smithii, natural extracts are highly complex. They contain a mix of monopolar (archaeol) and bipolar membrane-spanning (caldarchaeol) lipids[1].

  • Causality in Immunology: Unlike synthetic DoPhPE, natural extracts possess diverse, highly decorated headgroups, including archaetidylglycerol methylphosphate and mannose-rich sulfated glycolipids[5]. These specific carbohydrate signatures are recognized by antigen-presenting cells (APCs), driving receptor-mediated endocytosis and making natural extracts potent self-adjuvating delivery systems for vaccines[6]. Furthermore, they naturally contain apolar polyisoprenoids like squalene, which regulate membrane packing[7].

Comparative Performance Data

PropertySynthetic DoPhPE ModelsNatural Archaeal ExtractsImpact on Development
Composition 100% pure monopolar diether[2]Mixed monopolar/bipolar, squalene[7]DoPhPE ensures absolute batch-to-batch reproducibility.
Headgroup Phosphoethanolamine (Neutral)[4]Diverse (e.g., PGP-Me, Sulfated Glycolipids)[5]Extracts actively target APCs via carbohydrate signatures.
Membrane Phase Prone to non-lamellar unless mixed[3]Stable lamellar phase across wide temp range[1]Extracts are easier to formulate as standalone liposomes.
Adjuvanticity Low (requires external adjuvants)High (induces IL-12, MHC I/II presentation)[6]Extracts are vastly superior for vaccine delivery vehicles.
Permeability Highly impermeable to solutes[8]Moderately permeable (regulated by squalene)[9]DoPhPE is ideal for isolating strict biophysical variables.

Mechanistic Insights into Membrane Dynamics

A critical divergence between pure synthetic models and natural extracts is the presence of apolar intercalants. Natural archaeal membranes utilize molecules like squalene to adapt to extreme conditions[7]. When using synthetic DoPhPE/DoPhPC models, researchers must artificially introduce squalane to replicate this biological resilience[9].

Mechanism M Archaeal Membrane (DoPhPE / DoPhPC) S Extreme Environmental Stress (High Temp / Pressure) M->S R Membrane Rigidity & Phase Separation S->R Induces A Apolar Intercalant (Squalane / Squalene) R->A Requires Adaptation F Restored Midplane Fluidity A->F Intercalates P Regulated Solute Permeability F->P Maintains Viability

Mechanistic role of apolar polyisoprenoids in regulating archaeal membrane dynamics under stress.

Mechanistic Causality: Under high hydrostatic pressure, pure DoPhPE/DoPhPC bilayers suffer increased rigidity. The addition of squalane (which localizes to the bilayer midplane) restores fluidity and modulates proton/solute permeability, acting analogously to cholesterol in mammalian cells[4][10].

Experimental Methodologies: Formulating Archaeosomes

To ensure rigorous scientific integrity, the following protocol details a self-validating system for formulating and testing archaeosomes.

Workflow A Lipid Source Selection B Synthetic DoPhPE (Defined Composition) A->B C Natural Archaeal Extract (Complex Mixture) A->C D Thin Film Hydration (Aqueous Buffer + Cargo) B->D C->D E Extrusion (100 nm) (Lamellarity Control) D->E Homogenization F Self-Validating QC (DLS & Zeta Potential) E->F Quality Control G Biophysical Assays (Permeability / NSE) F->G DoPhPE Focus H In Vivo Studies (Adjuvanticity / Delivery) F->H Extract Focus

Formulation and validation workflow for synthetic and natural archaeosomes.

Protocol: Archaeosome Preparation and Self-Validating Permeability Assay

Step 1: Lipid Film Preparation

  • Action: Dissolve DoPhPE and DoPhPC (1:9 molar ratio) OR 10 mg of natural archaeal extract in chloroform/methanol (2:1 v/v). Evaporate under a gentle nitrogen stream, followed by 2 hours under vacuum.

  • Causality: Complete solvent removal is critical; residual organic solvents act as plasticizers, artificially lowering the phase transition temperature and compromising the structural integrity of the resulting archaeosomes.

Step 2: Hydration and Cargo Encapsulation

  • Action: Hydrate the lipid film with a buffer containing 50 mM Carboxyfluorescein (CF). Vortex vigorously above the lipid phase transition temperature.

  • Causality: At 50 mM, CF is self-quenching. This establishes the core of the self-validating system: intact liposomes will exhibit near-zero fluorescence, providing an internal baseline control[10].

Step 3: Extrusion

  • Action: Pass the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder.

  • Causality: Spontaneous hydration of ether-lipids yields highly polydisperse multilamellar vesicles (MLVs). Extrusion forces uniform unilamellarity, ensuring that permeability kinetics are a function of the lipid bilayer itself, not a varying number of lamellae.

Step 4: Purification and Validation

  • Action: Remove unencapsulated CF using Size Exclusion Chromatography (SEC) (e.g., Sephadex G-50). Measure size via Dynamic Light Scattering (DLS).

  • Action (Assay): Expose the archaeosomes to thermal or pressure stress. Measure fluorescence at 520 nm. Finally, add 0.1% Triton X-100.

  • Causality: Triton X-100 completely lyses the vesicles, releasing all CF to provide a 100% leakage reference point. This normalizes the data, proving the assay's dynamic range is functional and validating that the prior lack of fluorescence was due to membrane integrity, not assay failure[9].

Application Guide: Strategic Selection

  • Choose Synthetic DoPhPE when: Conducting fundamental biophysical research (e.g., Neutron Diffraction, SAXS)[3][11]. The absolute purity allows researchers to isolate the exact thermodynamic contributions of the ether bond and phytanyl chains without confounding variables.

  • Choose Natural Extracts when: Developing vaccine adjuvants or robust oral drug delivery vehicles. The inherent complexity—specifically the mannosylated headgroups and bipolar caldarchaeols—provides unmatched stability against bile salts and potent activation of dendritic cells (IL-12 secretion) via MHC-I and MHC-II pathways[5][6].

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DPhPE)

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DPhPE), a key archaeal lipid used in advanced membrane research and drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine (DPhPE), a key archaeal lipid used in advanced membrane research and drug delivery systems. As scientists, our responsibility extends beyond the experiment itself to the entire lifecycle of the chemicals we use. Formulating a clear disposal plan before beginning any work is a foundational principle of prudent laboratory practice.[1] This document synthesizes established chemical waste management protocols to provide a clear, actionable plan for researchers handling DPhPE.

Hazard Assessment and Characterization of DPhPE

DPhPE is an ether lipid, characterized by highly stable ether linkages connecting two phytanyl hydrocarbon chains to a glycerol backbone. This structure is generally more resistant to chemical and enzymatic degradation than the ester linkages found in common phospholipids.[5][6] However, like other phospholipids, it should be handled as a chemical substance with potential, albeit low-level, hazards.

The primary operational hazard associated with DPhPE often comes from the solvents used to handle it, such as chloroform and methanol, which are toxic and flammable.[7]

FeatureAssessed HazardRationale & Causality
Acute Toxicity (Oral) Category 4 (Harmful if swallowed) - AssumedBased on analogs like DOPE, ingestion may be harmful.[2][4] Unused material should never be discarded as regular trash.
Skin Irritation Category 2 (Causes skin irritation) - AssumedPhospholipids can interact with cell membranes, potentially causing irritation upon prolonged contact.[2][4] Always wear gloves.
Eye Irritation Category 2 (Causes serious eye irritation) - AssumedAs with most chemical powders or solutions, direct contact with eyes is likely to cause irritation or damage.[2][4] Always wear safety glasses.
Aquatic Toxicity Harmful to aquatic lifeMany complex organic molecules can have long-lasting, detrimental effects on aquatic ecosystems.[8][9] Never dispose of DPhPE down the drain.
Chemical Stability HighThe ether linkages are chemically robust. The saturated phytanyl chains are not prone to oxidation. The primary instability would relate to the solvents it is dissolved in.

Foundational Principles of Chemical Waste Management

The disposal of DPhPE, like any laboratory chemical, must adhere to four core principles. These principles ensure safety within the lab and compliance with institutional and federal regulations.[1]

  • Segregation : Never mix incompatible waste streams.[10][11] For DPhPE, this means keeping halogenated solvent waste (e.g., chloroform solutions) separate from non-halogenated solvent waste and aqueous waste.[1]

  • Containment : Use waste containers that are chemically compatible with the waste they hold and can be securely sealed.[12] For DPhPE solutions, this typically means glass containers with Teflon-lined caps.[13]

  • Labeling : All waste containers must be clearly and accurately labeled the moment waste accumulation begins.[11][12] This prevents dangerous mix-ups and is a requirement for disposal.

  • Institutional EHS Partnership : Your institution's Environmental Health and Safety (EHS) office is your primary resource for waste disposal.[14] They provide specific guidelines, waste tags, and collection services. Always follow their procedures.

Step-by-Step Disposal Protocol for DPhPE Waste

This protocol outlines the procedural steps for managing DPhPE waste from the point of generation to its final collection.

Step 1: Personal Protective Equipment (PPE)

Before handling any waste, ensure you are wearing the appropriate PPE.

  • Gloves : Chemical-resistant nitrile gloves are standard.

  • Eye Protection : Safety glasses with side shields or chemical splash goggles.

  • Lab Coat : A standard laboratory coat to protect from splashes.

Step 2: Waste Stream Segregation

Proper segregation at the point of generation is the most critical step. Prepare separate, dedicated waste containers for each stream.

  • Liquid Waste (Halogenated) : For DPhPE dissolved in solvents like chloroform or dichloromethane. This waste is often incinerated under specific conditions and is the most expensive to dispose of.

  • Liquid Waste (Non-Halogenated) : For DPhPE in solvents like ethanol, methanol, or hexane.

  • Aqueous Waste : For DPhPE suspended in buffers or saline solutions. Note: Do not dispose of this down the drain.[9][15] While some nutrient solutions may be drain-disposable, solutions containing synthetic lipids are not.[16]

  • Solid Waste : For contaminated consumables such as pipette tips, microfuge tubes, and gloves. This waste should be collected in a separate, clearly labeled solid waste container or biohazard bag if appropriate.[9][10]

Step 3: Container Management
  • Selection : Use a dependable container compatible with the contents.[1] Glass bottles are required for organic solvent waste.[13] High-density polyethylene (HDPE) containers may be suitable for purely aqueous waste.[17][18][19]

  • Labeling : As soon as you add the first drop of waste, label the container. Use the hazardous waste tag provided by your institution's EHS office. The label must include:

    • The words "HAZARDOUS WASTE".[9]

    • The full chemical names of all constituents (e.g., "1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine," "Chloroform," "Methanol").

    • The approximate percentage of each component.

  • Closure : Keep waste containers tightly sealed at all times, except when you are actively adding waste.[12] This prevents the evaporation of volatile solvents and reduces the risk of spills.

Step 4: Disposal of Empty Containers

An "empty" container that held DPhPE must be managed carefully.

  • Procedure : Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).[1][14]

  • Rinsate Disposal : The first rinsate must be collected and disposed of as hazardous waste in the appropriate liquid waste stream.[12] Subsequent rinsates can often be collected similarly.

  • Final Disposal : Once triple-rinsed, deface or remove the original label and dispose of the container according to your facility's guidelines for clean glass or plastic recycling.[14]

Step 5: Arranging for Final Disposal

Store your labeled, sealed waste containers in a designated satellite accumulation area within your lab.[9] When the containers are nearly full or when you have finished the project, schedule a pickup with your institution's EHS department.[12]

Visualized Workflow: DPhPE Disposal Decision Tree

The following diagram provides a logical workflow for determining the correct disposal pathway for various forms of DPhPE waste.

DPhPE_Disposal_Workflow start Start: DPhPE Waste Generated waste_form What is the form of the waste? start->waste_form solid_waste Solid Waste (Gloves, Tips, Tubes) waste_form->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) waste_form->liquid_waste Liquid powder_waste Dry Powder (Unused Reagent) waste_form->powder_waste Dry Powder collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid solvent_type What is the solvent? liquid_waste->solvent_type powder_waste->collect_solid halogenated Halogenated Solvent (e.g., Chloroform) solvent_type->halogenated Halogenated non_halogenated Non-Halogenated Solvent (e.g., Ethanol, Hexane) solvent_type->non_halogenated Non-Halogenated aqueous Aqueous Buffer (e.g., PBS, Saline) solvent_type->aqueous Aqueous collect_halo Collect in Labeled 'Halogenated Waste' Bottle halogenated->collect_halo collect_non_halo Collect in Labeled 'Non-Halogenated Waste' Bottle non_halogenated->collect_non_halo collect_aqueous Collect in Labeled 'Aqueous Waste' Bottle aqueous->collect_aqueous end_process Store in Satellite Accumulation Area Contact EHS for Pickup collect_solid->end_process collect_halo->end_process collect_non_halo->end_process collect_aqueous->end_process

Caption: Decision workflow for segregating DPhPE waste streams.

Spill Management

In the event of a small spill, laboratory personnel can manage the cleanup, provided they are properly trained.

  • Alert Personnel : Inform others in the immediate area.

  • Don PPE : Wear appropriate PPE, including double gloves if necessary.

  • Contain Spill : Use an inert absorbent material, such as sand or vermiculite (never use paper towels for flammable solvent spills), to absorb the liquid.[15]

  • Collect Waste : Carefully sweep or scoop the absorbent material and place it into a sealed, compatible container for disposal as solid hazardous waste.[12][15]

  • Decontaminate : Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

For large spills, evacuate the area, close the doors, and contact your institution's EHS or emergency response team immediately.[12]

By adhering to these systematic procedures, researchers can ensure the safe handling and disposal of 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. NSTA Blog.
  • Jolivet, C., et al. (2019, March 25). Archive ouverte UNIGE Recycling of archaeal biomass as a new strategy for extreme life in Dead Sea deep sediments. University of Geneva.
  • Jolivet, C., et al. (2019, March 22). Recycling of archaeal biomass as a new strategy for extreme life in Dead Sea deep sediments. Geology, GeoScienceWorld.
  • Weber, Y., et al. (n.d.). Potential recycling of thaumarchaeotal lipids by DPANN Archaea in seasonally hypoxic surface marine sediments.
  • Health and Safety Department. (2024, July 22). Ethers. University of [Source Redacted for Privacy].
  • MetaSci. (n.d.). Safety Data Sheet 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine.
  • Kao Chemicals. (2024, May 31).
  • Inda, M. E., et al. (2026, January 31). Photoprotective Archaeosomes Made of Lipids Extracted with Bio-Solvents. MDPI.
  • Anatrace. (2025, March 20).
  • Sollai, M., et al. (2019, April 11). Archaeal Sources of Intact Membrane Lipid Biomarkers in the Oxygen Deficient Zone of the Eastern Tropical South Pacific. PMC.
  • Carl ROTH. (2025, July 11). Safety Data Sheet: 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine.
  • Element Lab Solutions. (2025, September 12).
  • Environment, Health & Safety, University of [Source Redacted for Privacy]. (n.d.). Use of Ether.
  • Sigma-Aldrich. (n.d.). 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine.
  • Avanti Polar Lipids. (n.d.). Storage and handling of Avanti Research lipids.
  • University of Michigan-Dearborn. (n.d.). Diethyl ether.
  • Cayman Chemical. (2024, October 31). DPDPE (trifluoroacetate salt)
  • Karolinska Institutet. (2025, May 28).
  • Fisher Scientific. (2025, December 26).
  • Plaskolite. (n.d.). SAFETY DATA SHEET High Density Polyethylene (HDPE) Sheet.
  • Alro. (n.d.). SAFETY DATA SHEET HIGH DENSITY POLYETHYLENE SHEET.
  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR).
  • Flexilis. (2016, March 1). MATERIAL SAFETY DATA SHEET High Density Polyethylene (HDPE).
  • BenchChem. (2025). Safeguarding the Laboratory: Proper Disposal of Phosphoric Acid, Dodecyl Diphenyl Ester.
  • BenchChem. (2025). Proper Disposal Procedures for Diethyl Ether ("Etuo").
  • Princeton University. (n.d.). Trash Disposal. Office of Environmental Health and Safety.
  • Wang, T., et al. (n.d.).

Sources

Handling

Personal protective equipment for handling 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine

Handling specialized synthetic lipids requires a fundamental understanding of how molecular structure dictates physical properties, which in turn dictates safety protocols. 1,2-di-O-phytanyl-sn-glycero-3-phosphoethanolam...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized synthetic lipids requires a fundamental understanding of how molecular structure dictates physical properties, which in turn dictates safety protocols. 1,2-di-O-phytanyl-sn-glycero-3-phosphoethanolamine (commonly designated as 4ME 16:0 Diether PE or DoPhPE) is a highly specialized synthetic [1].

This guide provides essential safety, handling, and formulation protocols for laboratory professionals, ensuring both scientific integrity and operational safety when working with this unique lipid.

Chemical Profile & The "Solvent Hazard Shift"

To handle DoPhPE safely, one must first understand the causality behind its required handling environment.

  • Mechanistic Stability: Unlike conventional eukaryotic lipids that utilize ester linkages, DoPhPE utilizes to attach its two branched isoprenoid (phytanyl) chains to the glycerol backbone[2]. This archaeal-mimetic structure confers extreme resistance to enzymatic degradation (e.g., phospholipases), hydrolysis, and high hydrostatic pressures[2].

  • The Solvent Hazard Shift: Because of its profound hydrophobicity and structural stability, DoPhPE powder—classified merely as a combustible solid (WGK 3)—cannot be easily dispersed in aqueous media. To achieve a monomeric state for liposome formulation or mass spectrometry, it must be dissolved in aggressive halogenated solvents, predominantly [3].

  • Causality of Risk: The primary safety hazard when handling DoPhPE is not the lipid itself, but the mandatory chloroform vehicle. Chloroform is toxic if inhaled, a suspected carcinogen, and causes organ damage through prolonged exposure[4]. Therefore, your PPE matrix is entirely dictated by the solvent's aggressive permeation profile, not the lipid's toxicity.

Hazard L DoPhPE Lipid (Hydrophobic Ether Bonds) S Requires Halogenated Solvent (Chloroform Vehicle) L->S Dictates solubility H Severe Exposure Risk (Rapid Nitrile Penetration) S->H Volatility & Permeability P Mandatory PPE Protocol (Viton Gloves & Fume Hood) H->P Necessitates

Figure 1: Hazard causality chain dictating PPE requirements for DoPhPE handling.

Quantitative Risk Assessment & PPE Matrix

Standard laboratory nitrile gloves provide a dangerous false sense of security when handling DoPhPE in solution. Chloroform rapidly degrades and penetrates standard 4-mil nitrile gloves in [5].

Table 1: PPE & Breakthrough Matrix for DoPhPE Handling

Form FactorPrimary HazardGlove MaterialBreakthrough TimeEye/Face PPEEngineering Controls
Solid / Powder Combustible SolidStandard NitrileN/A (Solid)Safety GlassesBenchtop / Weigh Station
Chloroform Solution Toxic, Carcinogenic[4]Viton / Fluoro-rubber> 480 minutes [6]Splash GogglesChemical Fume Hood[5]
Chloroform Solution Toxic, Carcinogenic[4]Neoprene / Butyl< 25 minutes[7]Splash GogglesChemical Fume Hood[5]
Chloroform Solution Toxic, Carcinogenic[4]Standard Nitrile (4-mil)< 1 minute [5]Splash GogglesChemical Fume Hood[5]

Operational Rule: If Viton gloves are unavailable, you must wear and change them immediately upon any splash or suspected contamination[5].

Operational Workflow: Archaeal-Like Liposome Nanoformulation

DoPhPE is frequently used to formulate ghost liposomes or encapsulate active pharmaceutical ingredients like docosahexaenoic acid (DHA). The following is a self-validating protocol for the solvent evaporation method.

Step 1: Lipid Dissolution & Aliquoting

Working strictly within a certified [5], dissolve the DoPhPE powder in pure chloroform to achieve the desired concentration (typically 10 mg/mL)[3].

  • Causality: The fume hood prevents inhalation of toxic chloroform vapors, while the solvent ensures complete disaggregation of the phytanyl chains.

Step 2: Thin-Film Formation (Solvent Evaporation)

Transfer the lipid-solvent mixture to a round-bottom flask. Use a rotary evaporator under a gentle stream of nitrogen gas or reduced pressure to evaporate the chloroform.

  • Self-Validation Checkpoint: The process is complete only when a uniform, translucent lipid film coats the lower hemisphere of the flask. Any pooling liquid indicates incomplete evaporation.

Step 3: Vacuum Desiccation

Place the flask in a vacuum desiccator for a minimum of 2–4 hours (overnight is preferred).

  • Causality: This step is critical to remove trace residual chloroform trapped within the lipid matrix. Residual solvent will compromise the viability of downstream biological assays and artificially fluidize the .

Step 4: Film Hydration & Extrusion

Hydrate the lipid film using an appropriate aqueous buffer. Because DoPhPE maintains fluidity across a broad temperature range[2], hydration can typically occur at room temperature. Extrude the resulting multilamellar vesicles through a polycarbonate membrane to yield uniform unilamellar vesicles.

Workflow N1 1. Lipid Dissolution (DoPhPE in CHCl3) N2 2. Solvent Evaporation (Rotary Evaporator) N1->N2 N2 Gas / Heat N3 3. Vacuum Desiccation (Remove Residuals) N2->N3 Thin Lipid Film N4 4. Film Hydration (Aqueous Buffer) N3->N4 Buffer Addition N5 5. Extrusion (Sizing Vesicles) N4->N5 Multilamellar Vesicles

Figure 2: Step-by-step workflow for formulating DoPhPE archaeal-like liposomes.

Spill Management & Disposal Plan

  • Spill Response: In the event of a DoPhPE/Chloroform spill, immediately evacuate the immediate area to allow vapors to clear. Personnel must wear Viton or Silver Shield gloves for cleanup, as double-nitrile will experience rapid breakthrough during prolonged contact[5].

  • Disposal: DoPhPE solutions must never be poured down the drain. All lipid-solvent mixtures, contaminated pipette tips, and first-pass hydration buffers must be collected in dedicated, sealed (often designated as red cans)[5] and disposed of via institutional hazardous waste protocols[4].

References

  • Salvador-Castell, M., et al. "Non-Polar Lipids as Regulators of Membrane Properties in Archaeal Lipid Bilayer Mimics". International Journal of Molecular Sciences / NIH. URL:[Link]

  • Duke University Occupational & Environmental Safety Office. "Chloroform Guidelines". Duke University. URL: [Link]

  • Carl Roth. "Safety Data Sheet: Chloroform". Carl Roth. URL:[Link]

  • Carl Roth. "Safety Data Sheet: Trichloromethane". Carl Roth. URL:[Link]

  • Fisher Scientific. "Safety Data Sheet: Chloroform". Fisher Scientific. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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